Itk antagonist
Description
Properties
Molecular Formula |
C26H34N6O2S |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-(2-hydroxy-2-methylpropyl)benzimidazol-2-yl]-5-(1H-pyrazol-4-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C26H34N6O2S/c1-16(25(2,3)4)27-12-17-7-8-20-19(11-17)30-24(32(20)15-26(5,6)34)31-23(33)22-10-9-21(35-22)18-13-28-29-14-18/h7-11,13-14,16,27,34H,12,15H2,1-6H3,(H,28,29)(H,30,31,33)/t16-/m0/s1 |
InChI Key |
MUAICZWSFWUFNA-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C4=CNN=C4)CC(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery of Novel Small Molecule Inhibitors of Interleukin-2 Inducible T-cell Kinase (Itk)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of the discovery and development of small molecule inhibitors targeting Interleukin-2 Inducible T-cell Kinase (Itk), a critical non-receptor tyrosine kinase in T-cell signaling. It covers the underlying biology of the Itk pathway, profiles of key inhibitors, and detailed experimental methodologies for their evaluation.
Introduction: Itk as a Therapeutic Target
Interleukin-2 Inducible T-cell Kinase (Itk) is a member of the Tec family of non-receptor protein tyrosine kinases, predominantly expressed in T-cells, Natural Killer (NK) cells, and mast cells.[1][2][3] It serves as a crucial component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[3][4] Upon TCR stimulation, Itk is activated and proceeds to regulate downstream effectors, most notably Phospholipase C-γ1 (PLCγ1).[1][4][5]
The critical function of Itk in modulating T-cell responses has made it an attractive therapeutic target for a range of immune-mediated disorders.[3] Inhibition of Itk is a promising strategy for treating autoimmune diseases, allergic conditions like asthma, inflammatory skin diseases, and certain T-cell malignancies.[1][6][7] Consequently, significant effort has been dedicated to the discovery of potent and selective small molecule inhibitors of Itk.[3]
The Itk Signaling Pathway
The activation of Itk is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell.[1] This event triggers a signaling cascade, as illustrated below.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Upon antigen recognition, LCK phosphorylates ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP70.[1] ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-76, forming a critical signaling scaffold.[1] Parallel activation of PI3K recruits Itk from the cytoplasm to the plasma membrane, where it interacts with the LAT/SLP-76 complex.[1] This positions Itk for phosphorylation and full activation by LCK.[1] Activated Itk then phosphorylates and activates PLCγ1, which hydrolyzes PIP2 to generate secondary messengers, leading to calcium mobilization, activation of transcription factors like NFAT and NF-κB, and ultimately, T-cell activation and cytokine production.[1][8]
Discovery of Small Molecule Itk Inhibitors
The discovery of Itk inhibitors has employed various strategies, including high-throughput screening (HTS), structure-based drug design, and fragment-based approaches.[1][6][9] These efforts have yielded several distinct chemical scaffolds with potent inhibitory activity. Inhibitors can be broadly classified as ATP-competitive (reversible) or covalent (irreversible), with the latter typically targeting a cysteine residue (Cys442) in or near the ATP-binding pocket.[1]
Data Presentation: Representative Itk Inhibitors
The following table summarizes quantitative data for several notable small molecule Itk inhibitors.
| Compound Name/Series | Type | Itk IC₅₀ (nM) | Selectivity Notes | Reference(s) |
| BMS-509744 | ATP-competitive | 19 | >200-fold vs other Tec kinases | [1] |
| BMS-488516 | ATP-competitive | 96 | >200-fold vs other Tec kinases | [1] |
| Compound 44 | ATP-competitive | 65 | Aminopyrimidine scaffold | [1] |
| Ibrutinib | Covalent | - | Also a potent Btk inhibitor | [1] |
| Soquelitinib (CPI-818) | Covalent | 2.3 | >100-fold vs RLK (IC₅₀ = 260 nM) | [10][11] |
| CPI-893 | Covalent | 0.36 | Dual Itk/RLK inhibitor (RLK IC₅₀ = 0.4 nM) | [10] |
| C-161 | ATP-competitive | - | Shown to be effective in mouse asthma model | [7] |
| Aminopyrid-2-ones | ATP-competitive | - | Discovered via structure-based design | [6] |
IC₅₀ (Half maximal inhibitory concentration) values can vary based on assay conditions.
Experimental Protocols
The characterization of novel Itk inhibitors requires a multi-tiered approach, progressing from biochemical assays to cellular models and finally to in vivo efficacy studies.
Workflow for Itk Inhibitor Discovery and Validation
Caption: A typical workflow for the discovery and validation of novel Itk inhibitors.
Protocol 1: Biochemical Itk Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method to measure the direct inhibitory effect of a compound on Itk's enzymatic activity.
Objective: To determine the IC₅₀ value of a test compound against recombinant human Itk.
Materials:
-
Recombinant human Itk enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP (Adenosine triphosphate).
-
HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Test compounds serially diluted in DMSO.
-
384-well low-volume microplates.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate.
-
Enzyme/Substrate Mix: Prepare a solution containing the Itk enzyme and the biotinylated peptide substrate in the assay buffer. Add this mix to the wells containing the compound and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Prepare a solution of ATP in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for Itk. Incubate for 60 minutes at room temperature.
-
Stop and Detect: Add the HTRF detection reagents (Europium-antibody and Streptavidin-XL665) in a detection buffer containing EDTA to stop the reaction. The EDTA chelates Mg²⁺, which is required for kinase activity.
-
Incubation & Reading: Incubate the plate for 60 minutes at room temperature to allow for detection antibody binding. Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Assay for IL-2 Secretion in Jurkat T-cells
This protocol assesses a compound's ability to inhibit T-cell activation in a cellular context.
Objective: To measure the effect of an Itk inhibitor on the production of IL-2 by stimulated Jurkat T-cells.[11]
Materials:
-
Jurkat E6.1 T-cells.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulation Reagents: Anti-CD3 and Anti-CD28 antibodies or PMA (phorbol 12-myristate 13-acetate) and Ionomycin.
-
Test compounds serially diluted in culture medium.
-
96-well cell culture plates.
-
Human IL-2 ELISA kit.
Procedure:
-
Cell Plating: Seed Jurkat cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate the cells with the compound for 1 hour at 37°C, 5% CO₂.
-
Cell Stimulation: Add stimulation reagents (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28) to the wells to activate the T-cells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a commercial human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the measured IL-2 concentration against the logarithm of the compound concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce IL-2 secretion by 50%.
Protocol 3: In Vivo Model - House Dust Mite (HDM)-Induced Allergic Airway Inflammation
This protocol provides a framework for evaluating the efficacy of an Itk inhibitor in a preclinical model of asthma.[7]
Objective: To determine if an Itk inhibitor can attenuate airway inflammation in a mouse model of asthma.
Animals:
-
BALB/c mice (6-8 weeks old).
Procedure:
-
Sensitization: Intranasally or intraperitoneally administer a solution of House Dust Mite (HDM) extract to the mice on days 0 and 7 to sensitize them to the allergen.
-
Challenge: On days 14, 15, 16, and 17, challenge the mice by intranasal administration of HDM extract to induce an inflammatory response in the lungs.
-
Compound Administration: Administer the Itk inhibitor (e.g., via oral gavage or intraperitoneal injection) daily, starting from day 13 (before the first challenge) until day 17. A vehicle control group and a positive control group (e.g., dexamethasone) should be included.
-
Endpoint Analysis (Day 18-19):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Cytokine Analysis: Measure levels of Th2/Th17 cytokines (e.g., IL-4, IL-5, IL-13, IL-17A) in the BAL fluid or lung homogenates by ELISA or multiplex assay.[7]
-
Serum IgE: Collect blood to measure total and HDM-specific IgE levels.[7]
-
-
Data Analysis: Compare the readouts from the inhibitor-treated group to the vehicle control group using appropriate statistical tests (e.g., ANOVA) to determine if the treatment significantly reduced the hallmarks of allergic airway inflammation.
Conclusion and Future Directions
The discovery of small molecule inhibitors of Itk has progressed significantly, yielding potent and selective tool compounds and clinical candidates. Structure-based design has proven invaluable in optimizing both potency and selectivity.[6][9] Several inhibitors, such as the covalent inhibitor Soquelitinib (CPI-818), have advanced into clinical trials for T-cell lymphomas and atopic dermatitis, demonstrating the therapeutic potential of targeting Itk.[8][12][13][14]
Future efforts will likely focus on developing inhibitors with tailored selectivity profiles, such as those that spare other Tec kinases like RLK to fine-tune the immunomodulatory effect. Additionally, exploring non-ATP competitive (allosteric) inhibitors may offer new avenues for achieving higher selectivity.[15][16] As our understanding of the nuanced roles of Itk in different T-cell subsets and disease contexts grows, so too will the opportunities for designing next-generation Itk-targeted therapies.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent inhibitors of interleukin-2 inducible T-cell kinase (ITK) through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corvuspharma.com [corvuspharma.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Corvus Pharmaceuticals Provides Business Update and Reports [globenewswire.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tec Family Kinase Inhibitors with a Focus on Itk Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various hematopoietic cells. This family, which in mammals includes five members—Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase, also known as Txk), and Bmx (bone marrow kinase, X-linked)—are key mediators of antigen receptor signaling in B and T cells, as well as signaling downstream of cytokine and chemokine receptors.
Among the Tec family members, Itk is predominantly expressed in T cells and NK cells and is a crucial component of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This activation leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn trigger downstream events such as calcium mobilization, activation of protein kinase C (PKC), and the Ras-MAPK pathway. These signaling events are essential for T-cell activation, proliferation, differentiation, and cytokine production.
Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of immunological disorders, including autoimmune diseases and allergic asthma, as well as T-cell malignancies. The development of small molecule inhibitors that can selectively target Itk is therefore an area of intense research. This technical guide provides an in-depth overview of Tec family kinase inhibitors with a specific focus on their selectivity for Itk, presenting key preclinical data, detailed experimental methodologies, and the underlying signaling pathways.
Itk Signaling Pathway
The signaling cascade initiated by TCR engagement that leads to Itk activation and downstream effects is a complex and tightly regulated process. The following diagram illustrates the key steps in this pathway.
Caption: TCR-mediated Itk signaling pathway.
Tec Family Kinase Inhibitors and their Specificity for Itk
A number of small molecule inhibitors have been developed that target Tec family kinases. These can be broadly classified as covalent or non-covalent inhibitors. Covalent inhibitors typically form an irreversible bond with a cysteine residue within the ATP-binding site of the kinase, leading to prolonged target inhibition. Non-covalent inhibitors, on the other hand, bind reversibly to the kinase. The specificity of these inhibitors for Itk over other Tec family members and the broader kinome is a critical factor in their therapeutic potential and safety profile.
Quantitative Inhibitor Specificity Data
The following tables summarize the in vitro potency (IC50) of selected Tec family kinase inhibitors against Itk and other relevant kinases. Lower IC50 values indicate higher potency.
Table 1: Covalent Tec Family Kinase Inhibitors
| Inhibitor | Itk IC50 (nM) | Btk IC50 (nM) | Tec IC50 (nM) | Rlk/Txk IC50 (nM) | Other Kinases IC50 (nM) |
| Ibrutinib | 10.7[1] | 0.5[1][2] | 78[1] | - | EGFR: 5.6, JAK3: 16.1[1] |
| Acalabrutinib | >1000[3] | 3[4] | - | 94-fold selective over Txk[4] | 323-fold selective over Itk[4] |
| PRN694 | 0.3[5] | 17[5] | 3.3[5] | 1.4[5] | JAK3: 30, BMX: 17, BLK: 125[5] |
| ATI-2138 | Potent inhibitor | - | - | Potent inhibitor | JAK3: Potent inhibitor[6] |
| Soquelitinib (CPI-818) | KD 2.5nM | >100-fold selective over Rlk and other TEC kinases[7] | >100-fold selective | >100-fold selective | - |
Table 2: Non-Covalent Tec Family Kinase Inhibitors
| Inhibitor | Itk IC50 (nM) | Btk IC50 (nM) | Tec IC50 (nM) | Other Kinases IC50 (nM) |
| BMS-509744 | 19[8][9] | >200-fold selective[10] | >200-fold selective[10][11] | >55-fold selective over other kinases[11] |
| CTA056 | 100[12][13] | 400[13][14] | - | ETK (BMX): 5000[13][14] |
Key Experimental Methodologies
The characterization and validation of Itk inhibitors require a suite of robust in vitro and in vivo assays. This section provides detailed methodologies for key experiments commonly cited in the field.
In Vitro Kinase Assays for IC50 Determination
Biochemical kinase assays are essential for determining the potency of an inhibitor against its target kinase. Various formats are available, including radiometric and fluorescence-based assays.
Workflow for a Typical In Vitro Kinase Assay
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. In vitro kinase assay [protocols.io]
- 5. merckmillipore.com [merckmillipore.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
- 13. promega.com [promega.com]
- 14. academic.oup.com [academic.oup.com]
The Differential Role of Interleukin-2 Inducible T-cell Kinase (Itk) in CD4+ vs. CD8+ T-cell Responses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node downstream of the T-cell receptor (TCR). Its role in orchestrating T-cell activation, differentiation, and effector function is well-established. However, the functional consequences of Itk signaling diverge significantly between CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes. This technical guide provides a comprehensive analysis of the differential functions of Itk in these two major T-cell lineages, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key pathways and workflows. Understanding these distinctions is paramount for the development of targeted immunomodulatory therapies.
Introduction to Itk and its Role in T-cell Signaling
Itk is predominantly expressed in T-cells and Natural Killer (NK) cells. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the recruitment and activation of Itk. Activated Itk, in turn, phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This pivotal event leads to the generation of second messengers, diacylglycerol (DAG) and inositol trisphosphate (IP3), which subsequently activate downstream pathways controlling transcription factor activation (e.g., NFAT, NF-κB, and AP-1), calcium mobilization, and cytoskeletal rearrangement. These processes are fundamental to T-cell activation, proliferation, and the acquisition of effector functions.
Itk Signaling Pathway
The canonical Itk signaling pathway downstream of the TCR is initiated by the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by Lck. This creates docking sites for ZAP-70, which, upon activation, phosphorylates key adapter proteins, including Linker for Activation of T-cells (LAT) and SLP-76. Itk is recruited to this signaling complex and is subsequently activated.
Differential Function of Itk in CD4+ T-cell Responses
In CD4+ T-cells, Itk is a critical regulator of differentiation into distinct helper T-cell subsets. The strength and duration of TCR signaling, modulated by Itk, plays a significant role in this lineage commitment.
Role in T-helper Cell Differentiation
-
Th1 Cells: The role of Itk in Th1 differentiation is complex. While some studies suggest that Itk is dispensable for Th1 responses, others indicate that Itk kinase activity is indeed required for optimal IFN-γ production.[1] In the absence of Itk, there is often a default pathway towards Th1 differentiation, characterized by increased expression of the master transcription factor T-bet.[2]
-
Th2 Cells: Itk signaling is crucial for the development and function of Th2 cells.[3] Itk-deficient CD4+ T-cells exhibit a profound defect in the production of Th2 cytokines such as IL-4, IL-5, and IL-13.[4] Itk promotes Th2 differentiation by negatively regulating T-bet.[2]
-
Th17 Cells: The differentiation of pro-inflammatory Th17 cells is highly dependent on Itk signaling.[5] Itk-deficient mice show reduced numbers of Th17 cells, and inhibition of Itk blocks Th17 differentiation in vitro.[5] This is linked to Itk's role in activating NFAT, which is essential for the expression of the Th17 master transcription factor, RORγt.
-
Treg Cells: In contrast to its positive role in effector T-cell differentiation, Itk signaling negatively regulates the development of both natural and induced regulatory T-cells (Tregs).[5] Attenuated TCR signaling in the absence of Itk promotes the expression of Foxp3, the master transcription factor for Tregs.[5]
Quantitative Impact of Itk on CD4+ T-cell Responses
| Parameter | Effect of Itk Deficiency/Inhibition in CD4+ T-cells | Quantitative Data/Observation | Reference(s) |
| Th1 Differentiation | Skewed towards Th1 in the absence of Itk, but kinase activity required for optimal IFN-γ. | Itk-/- T-cells produce large amounts of T-bet mRNA. | [1][2] |
| Th2 Cytokine Production (IL-4, IL-5, IL-13) | Severely impaired. | Itk-/- CD4+ T-cells show a significant reduction in the percentage of IL-4 producing cells. | [3][4] |
| Th17 Differentiation | Impaired. | Reduced proportions of Th17 cells in Itk-deficient humans. | [5] |
| Treg Frequency | Increased. | Increased frequency of Foxp3+ Treg cells in Itk-/- mice. | [5] |
| PLCγ1 Phosphorylation | Reduced. | Itk is critical for PLCγ1 activation downstream of the TCR. | [2] |
Note: Direct quantitative comparisons between cell types are often not available in single studies. The table reflects findings from various sources.
Differential Function of Itk in CD8+ T-cell Responses
In CD8+ T-cells, Itk plays a multifaceted role in their development, activation, cytotoxic function, and the formation of memory cells.
Role in CD8+ T-cell Development and Activation
The absence of Itk leads to a significant reduction in conventional naive CD8+ T-cells.[6] Instead, there is an accumulation of "innate-like" CD8+ T-cells with a memory phenotype (CD44high).[7] For conventional CD8+ T-cells, Itk is required for robust TCR-mediated activation, proliferation, and cytokine production.[8]
Role in Cytotoxicity and Effector Function
Itk is essential for the full development of cytotoxic T-lymphocyte (CTL) effector functions. Itk-deficient CD8+ T-cells exhibit defects in TCR-dependent signaling, leading to impaired calcium flux and ERK activation.[8] This translates to reduced expression of cytotoxic granules and impaired killing of target cells.
Role in Memory Formation
The influence of Itk on CD8+ T-cell memory formation is context-dependent. While Itk is crucial for the initial expansion and effector differentiation, its absence can lead to an enhanced generation of memory precursor cells. This suggests that strong Itk-mediated signals may favor terminal differentiation at the expense of memory development.
Quantitative Impact of Itk on CD8+ T-cell Responses
| Parameter | Effect of Itk Deficiency/Inhibition in CD8+ T-cells | Quantitative Data/Observation | Reference(s) |
| Conventional Naive CD8+ T-cell Numbers | Severely reduced. | Itk-/- mice lack CD44loCD122lo (naive) CD8+ T-cells. | [6] |
| "Innate-like" CD8+ T-cell Numbers | Increased population with a memory phenotype. | Majority of CD8+ T-cells in Itk-/- mice are CD44high. | [7] |
| TCR-induced Proliferation | Impaired. | Reduced expansion in response to viral infection. | [8] |
| Cytokine Production (e.g., IFN-γ) | Reduced upon primary stimulation. | Defects in effector cytokine production in response to viral infection. | [8] |
| Cytotoxicity | Impaired. | Reduced cytolytic activity against allogeneic and virally infected cells. |
Note: Direct quantitative comparisons between cell types are often not available in single studies. The table reflects findings from various sources.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Itk in T-cell responses.
T-cell Isolation and Culture
Protocol:
-
Tissue Preparation: Aseptically harvest spleens and lymph nodes from mice and place them in complete RPMI-1640 medium.
-
Single-Cell Suspension: Mechanically dissociate the tissues to create a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.
-
T-cell Enrichment: Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with specific antibody-conjugated beads or by fluorescence-activated cell sorting (FACS).
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol. For activation, coat plates with anti-CD3 and anti-CD28 antibodies.
Western Blot for Itk and Phospho-Itk
Protocol:
-
Cell Lysis: Lyse T-cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Itk or phospho-Itk overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro T-cell Cytotoxicity Assay
Protocol:
-
Prepare Effector Cells: Isolate and culture CD8+ T-cells as described above.
-
Prepare Target Cells: Use a suitable target cell line (e.g., EL4) and label them with a fluorescent dye like Calcein-AM or CFSE.[9][10]
-
Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios in a 96-well plate.[9][10]
-
Incubation: Incubate the plate for 4-16 hours at 37°C.
-
Analysis: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader or quantify the percentage of live target cells by flow cytometry.[10]
Intracellular Cytokine Staining
Protocol:
-
Cell Stimulation: Stimulate T-cells with PMA and ionomycin or with anti-CD3/CD28 antibodies in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[11]
-
Surface Staining: Stain the cells with antibodies against surface markers (e.g., CD4, CD8).[11]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.[11]
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-4, IL-17).[11]
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cytokine-producing cells within the CD4+ and CD8+ populations.[11]
T-cell Proliferation Assay (CFSE)
Protocol:
-
CFSE Labeling: Label purified T-cells with Carboxyfluorescein succinimidyl ester (CFSE) dye.[12]
-
Stimulation: Culture the CFSE-labeled cells in the presence of activating stimuli (e.g., anti-CD3/CD28).[12]
-
Incubation: Incubate the cells for 3-5 days.
-
Analysis: Analyze the cells by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the tracking of cell proliferation over several generations.[12]
Conclusion
Itk plays a nuanced and context-dependent role in T-cell biology, with markedly different outcomes in CD4+ and CD8+ T-cell responses. In CD4+ T-cells, Itk is a critical modulator of helper T-cell differentiation, promoting Th2 and Th17 lineages while restraining Treg development. In contrast, in CD8+ T-cells, Itk is essential for the development of conventional naive cells and for the full execution of their cytotoxic effector program. The emergence of "innate-like" CD8+ T-cells in the absence of Itk highlights its role in shaping the identity of the cytotoxic T-cell compartment. A thorough understanding of these differential functions, supported by quantitative data and robust experimental methodologies, is indispensable for the rational design of Itk inhibitors and other immunomodulatory drugs aimed at selectively tuning T-cell responses in various disease settings, including autoimmune disorders, allergies, and cancer.
References
- 1. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. protocols.io [protocols.io]
- 3. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 4. Chromatin Immunoprecipitation (ChIP) in Mouse T-cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. ITK and IL-15 support two distinct subsets of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Innate CD4+ and CD8+ T cells in Itk-deficient mice are regulated by distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 9. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 11. Intracellular Cytokine Staining Protocol [anilocus.com]
- 12. agilent.com [agilent.com]
The Role of Interleukin-2-inducible T-cell Kinase (Itk) in T-cell Exhaustion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions and sustained expression of inhibitory receptors. This hyporesponsive state poses a significant barrier to effective anti-tumor immunity and the success of immunotherapies. Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling. Emerging evidence strongly indicates that Itk plays a pivotal role in driving and maintaining T-cell exhaustion. Consequently, targeting Itk has become a promising therapeutic strategy to reinvigorate exhausted T-cells and enhance anti-tumor immunity, particularly in combination with immune checkpoint blockade (ICB). This technical guide provides an in-depth overview of the role of Itk in T-cell exhaustion, detailing the underlying signaling pathways, summarizing key experimental findings, and outlining relevant methodologies.
Itk Signaling in T-cell Activation and Differentiation
Itk is predominantly expressed in T-cells and Natural Killer (NK) cells and is a crucial component of the TCR signaling cascade.[1] Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a series of phosphorylation events leads to the recruitment and activation of Itk.[1] Activated Itk, in turn, phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[2][3][4][5] This activation is a critical step that leads to downstream signaling events, including calcium mobilization, activation of the Ras/MAPK pathway, and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5][6][7] These signaling pathways are instrumental in orchestrating T-cell activation, proliferation, and differentiation.[2][3][4][8]
Itk's role extends beyond initial T-cell activation to influencing the differentiation of various T-helper (Th) cell subsets. Itk signaling is known to promote the development of Th2 and Th17 cells while negatively regulating the differentiation of regulatory T-cells (Tregs).[9][10][11] This function of Itk in tuning T-cell differentiation has significant implications for the tumor microenvironment, where a shift towards a Th1-dominant response is often associated with better anti-tumor immunity.
Signaling Pathway Diagram
The Link Between Chronic TCR Signaling and T-cell Exhaustion
T-cell exhaustion is a dysfunctional state driven by persistent antigen stimulation, a common feature of the tumor microenvironment and chronic viral infections.[12][13][14] This chronic TCR signaling leads to a cascade of changes in T-cells, including:
-
Upregulation of Inhibitory Receptors: Exhausted T-cells are characterized by the sustained high expression of multiple inhibitory receptors, also known as immune checkpoints. These include PD-1, TIM-3, LAG-3, and CTLA-4.[15][16] These receptors, upon binding to their respective ligands, deliver inhibitory signals that dampen T-cell responses.
-
Impaired Effector Function: The ability of exhausted T-cells to produce effector cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) is progressively lost.[15][17] Their cytotoxic capacity and proliferative potential are also significantly diminished.[15]
-
Altered Transcriptional Profile: A unique transcriptional program governs the exhausted state, with the upregulation of transcription factors such as TOX.[17][18] TOX has been identified as a critical regulator in the induction and maintenance of T-cell exhaustion.[17]
Given that Itk is a key amplifier of TCR signaling, its continuous activation in the context of persistent antigen exposure contributes significantly to the establishment and maintenance of the exhausted phenotype. By modulating the strength of the TCR signal, Itk influences the transcriptional and epigenetic landscape of T-cells, pushing them towards a state of exhaustion.
Itk Inhibition as a Strategy to Reverse T-cell Exhaustion
Targeting Itk with small molecule inhibitors presents a rational approach to counteract T-cell exhaustion. By dampening the chronic TCR signaling, Itk inhibitors can "reinvigorate" exhausted T-cells. Several studies have demonstrated the potential of both specific and multi-kinase inhibitors that target Itk.
Key Experimental Findings on Itk Inhibition:
| Inhibitor | Model System | Key Findings | Reference |
| Ibrutinib (BTK/Itk inhibitor) | In vitro exhausted human CTLs | - Directly ameliorated CTL exhaustion in a BTK-independent manner.- Reduced expression of the transcription factor TOX.- Enhanced cytokine production and decreased inhibitory receptor expression. | [12][13][14] |
| CPI-818 (Soquelitinib) (Selective Itk inhibitor) | Murine syngeneic tumor models (CT26 colon cancer, EL4 T-cell lymphoma) | - Demonstrated single-agent anti-tumor activity.- Synergistically inhibited tumor growth when combined with anti-PD1 and anti-CTLA4.- Increased tumor-infiltrating CD8+ T-cells and the CD8:Treg ratio.- Down-regulated the expression of several exhaustion markers. | [19] |
| PRN694 (Itk/Rlk inhibitor) | In vitro stimulated OT-I T-cells | - Differentially dampened the expression of activation-induced genes.- Selectively dampened NF-κB intensity and associated gene expression. | [7] |
| Itk-deficient (Itk-/-) T-cells | In vitro and in vivo models | - Reduced T-cell exhaustion and promoted a memory phenotype in CAR-T cells.- Enhanced CAR-T cell expansion and persistence.- Showed better control of tumor relapse. | [20][21] |
These findings collectively suggest that inhibiting Itk can lead to a more favorable anti-tumor immune response by:
-
Reducing the expression of exhaustion markers.
-
Restoring the production of effector cytokines.
-
Increasing the infiltration of functional CD8+ T-cells into the tumor.
-
Synergizing with immune checkpoint inhibitors.
Experimental Workflow for Evaluating Itk Inhibitors
Methodologies for Key Experiments
Detailed protocols are essential for the rigorous investigation of Itk's role in T-cell exhaustion. Below are outlines of key experimental methodologies.
In Vitro T-cell Exhaustion Model
-
Objective: To generate exhausted T-cells in vitro to study the effects of Itk inhibitors.
-
Protocol Outline:
-
Isolate CD8+ T-cells from healthy human donors (PBMCs) or mice (splenocytes).
-
Culture T-cells on plates pre-coated with anti-CD3 and anti-CD28 antibodies to provide continuous TCR stimulation.
-
Maintain the cultures for an extended period (e.g., 7-14 days), replenishing cytokines such as IL-2 as needed.
-
Introduce the Itk inhibitor at various concentrations at a specified time point during the culture period.
-
At the end of the culture, harvest the cells for downstream analysis.
-
Flow Cytometry for Exhaustion Markers
-
Objective: To quantify the expression of inhibitory receptors and other markers on the surface of T-cells.
-
Protocol Outline:
-
Harvest T-cells from in vitro cultures or isolate tumor-infiltrating lymphocytes (TILs) from in vivo models.
-
Wash the cells in a suitable buffer (e.g., FACS buffer containing PBS, FBS, and sodium azide).
-
Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for surface markers (e.g., CD8, PD-1, TIM-3, LAG-3).
-
For intracellular transcription factors like TOX, fix and permeabilize the cells after surface staining, followed by incubation with an antibody against the intracellular target.
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI).
-
In Vivo Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of Itk inhibitors alone or in combination with other immunotherapies in an immunocompetent host.
-
Protocol Outline:
-
Implant a syngeneic tumor cell line (e.g., MC38, B16-F10) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established and reach a palpable size, randomize the mice into different treatment groups (vehicle control, Itk inhibitor, ICB antibody, combination therapy).
-
Administer the treatments according to a pre-defined schedule (e.g., daily oral gavage for the Itk inhibitor, intraperitoneal injection for the antibody).
-
Measure tumor volume regularly using calipers.
-
Monitor the overall health and survival of the mice.
-
At the end of the study, tumors can be excised for analysis of the tumor microenvironment, including the infiltration and phenotype of immune cells.
-
Future Directions and Therapeutic Implications
The investigation into the role of Itk in T-cell exhaustion is a rapidly evolving field. Future research will likely focus on:
-
Optimizing Combination Therapies: Identifying the most effective combinations of Itk inhibitors with different immune checkpoint blockers and other immunomodulatory agents.
-
Biomarker Development: Discovering predictive biomarkers to identify patients who are most likely to respond to Itk-targeted therapies.
-
Understanding Resistance Mechanisms: Investigating the potential mechanisms of resistance to Itk inhibition and developing strategies to overcome them.
-
Clinical Translation: Advancing selective Itk inhibitors, such as soquelitinib (CPI-818), through clinical trials for various malignancies.[22]
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell signaling regulated by the Tec family kinase, Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 9. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. ITK (gene) - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK [frontiersin.org]
- 15. T Cell Exhaustion in Immunology Research [elabscience.com]
- 16. biocompare.com [biocompare.com]
- 17. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming immune checkpoint blockade resistance in solid tumors with intermittent ITK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. corvuspharma.com [corvuspharma.com]
- 20. JCI - IL-2–inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells [jci.org]
- 21. IL-2-inducible T cell kinase deficiency sustains chimeric antigen receptor T cell therapy against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
The Role of Interleukin-2-inducible T-cell Kinase (Itk) in the Pathogenesis of T-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase of the Tec family, is a critical mediator of T-cell receptor (TCR) signaling. Its functions are essential for T-cell development, activation, proliferation, and differentiation. While Itk's role in normal immune function is well-established, a growing body of evidence implicates its aberrant activity in the pathogenesis of various T-cell malignancies, particularly T-cell lymphomas (TCLs). Genetic alterations, such as the chromosomal translocation forming the ITK-SYK fusion oncogene, and the hyperactivation of Itk-downstream signaling pathways, contribute to lymphomagenesis and therapeutic resistance. This document provides an in-depth technical overview of Itk's involvement in TCL, summarizing key signaling pathways, quantitative data from seminal studies, detailed experimental protocols, and the rationale for targeting Itk in novel therapeutic strategies.
Itk in Normal T-Cell Receptor (TCR) Signaling
Itk is predominantly expressed in T-cells and Natural Killer T (NKT) cells and serves as a crucial signal transducer downstream of the TCR. Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. The lymphocyte-specific protein tyrosine kinase (LCK) is activated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex. This recruits and activates another kinase, ZAP-70.
Simultaneously, PI3K activation generates PIP3 at the plasma membrane, which recruits Itk from the cytoplasm via its Pleckstrin Homology (PH) domain. At the membrane, Itk interacts with the adaptor proteins LAT (Linker for Activation of T-cells) and SLP-76. This positioning allows LCK to phosphorylate Itk at tyrosine 511 (Y511) in its activation loop, leading to its full catalytic activity. Activated Itk then phosphorylates and activates its key substrate, Phospholipase C-gamma 1 (PLCγ1).
Activated PLCγ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). These second messengers trigger downstream pathways, including calcium mobilization (via IP3) and activation of Protein Kinase C (PKC), Ras/MAPK, and NF-κB pathways (via DAG). This culminates in the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive T-cell activation, cytokine production (e.g., IL-2), and proliferation.
Aberrant Itk Signaling in T-Cell Lymphoma Pathogenesis
The tightly regulated TCR signaling pathway can be hijacked by malignant T-cells to promote survival and proliferation. This occurs through several mechanisms involving Itk.
The ITK-SYK Fusion Oncogene
A recurrent chromosomal translocation, t(5;9)(q33;q22), has been identified in a subset of Peripheral T-cell Lymphomas (PTCL), particularly PTCL-Not Otherwise Specified (PTCL-NOS). This translocation fuses the N-terminal Pleckstrin Homology (PH) and Tec Homology (TH) domains of Itk to the kinase domain of Spleen Tyrosine Kinase (SYK).
The resulting ITK-SYK fusion protein acts as a constitutively active kinase that mimics a strong, antigen-independent TCR signal. The Itk-derived PH domain constitutively targets the fusion protein to lipid rafts in the T-cell membrane, the site of TCR signaling initiation. This localization allows the SYK kinase domain to persistently phosphorylate TCR-proximal proteins and activate downstream pathways, including PLCγ1, NF-κB, and MAPK, driving uncontrolled T-cell proliferation and survival. Mouse models with conditional expression of ITK-SYK in T-cells develop aggressive PTCL with 100% penetrance, confirming its potent oncogenic activity.
Itk-Mediated Chemotherapy Resistance
Beyond direct oncogenic mutations, TCR signaling through Itk can promote resistance to standard chemotherapy in TCL. Studies have shown that TCR engagement on malignant T-cells activates an Itk-dependent signaling axis involving NF-κB and the transcription factor GATA-3. This pathway promotes cell survival and confers resistance to chemotherapy agents. Pharmacological inhibition of Itk was found to abrogate this resistance, highlighting a critical survival pathway exploited by malignant T-cells.
Itk as a Therapeutic Target
Given its central role in T-cell activation and its pathogenic role in TCL, Itk has emerged as a promising therapeutic target. Because Itk expression is largely restricted to T-cells and NKT cells, targeting Itk offers a high degree of specificity for T-cell malignancies, potentially sparing other hematopoietic lineages. Several small molecule inhibitors targeting Itk have been developed and evaluated.
-
Ibrutinib: A dual BTK/ITK inhibitor, has shown efficacy in some preclinical lymphoma models but failed to produce responses in a pilot study of refractory TCL patients.
-
BMS-509744: A selective Itk inhibitor that has demonstrated anti-tumor activity in vitro and in vivo in TCL models by downregulating the TCR signaling pathway.
-
Soquelitinib (CPI-818): A potent and selective oral Itk inhibitor. It has shown promising anti-tumor responses in a phase 1/1b trial for advanced, refractory T-cell lymphomas and has been granted Orphan Drug Designation by the FDA for this indication.
Quantitative Data Presentation
The following tables summarize key quantitative findings from relevant studies.
Table 1: Prevalence of Itk-Related Alterations in T-Cell Lymphoma
| Alteration | Lymphoma Subtype | Prevalence | Reference(s) |
| t(5;9) ITK-SYK translocation | PTCL-NOS | ~17-18% | |
| Aberrant activated SYK | PTCL | >90% | |
| Increased Itk Expression | Various PTCL subtypes | Frequent |
Table 2: Efficacy of Itk Inhibitors in Preclinical Models
| Inhibitor | Target(s) | Assay | Cell Line / Model | IC₅₀ / Effect | Reference(s) |
| CPI-818 | Itk | Kinase Assay | - | IC₅₀ = 2.3 nM | |
| CPI-818 | RLK | Kinase Assay | - | IC₅₀ = 260 nM | |
| CPI-893 | Itk / RLK | Kinase Assay | - | IC₅₀ = 0.36 nM (Itk), 0.4 nM (RLK) | |
| BMS-509744 | Itk | Viability Assay | Jurkat, Hut-78, H9 | Dose-dependent reduction in viability |
Table 3: Clinical and Correlative Data
| Finding | Lymphoma Subtype | Patient Cohort | Result | Reference(s) |
| GATA-3 Expression & Chemoresistance | PTCL-NOS | n=36 (19 GATA-3⁺, 17 GATA-3⁻) | Primary refractory disease: 52.6% in GATA-3⁺ vs. 11.8% in GATA-3⁻ | |
| Soquelitinib (CPI-818) Treatment | Relapsed/Refractory TCL | Phase 1/1b (n=23 evaluable) | Objective Response Rate: 39% |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in Itk research.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.
-
Cell Plating: Seed T-cell lymphoma cells (e.g., Jurkat, Hut-78) in opaque-walled 96-well plates at a density of 1x10³ to 5x10³ cells/well in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Compound Treatment: Add test compounds (e.g., Itk inhibitors) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).
-
Signal Development: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells to calculate the percentage of viable cells.
Western Blot for Phosphorylated Proteins (e.g., p-PLCγ1)
This technique detects the phosphorylation status of specific proteins, indicating pathway activation.
-
Cell Treatment & Lysis: Culture and treat cells as required (e.g., with TCR stimulation or Itk inhibitors). Wash cells with ice-cold PBS and lyse using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with 2x Laemmli sample buffer. Denature samples by boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-PLCγ1 Y783) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., total PLCγ1) to confirm equal loading.
Generation of a Conditional ITK-SYK Mouse Model
This workflow describes the creation of a mouse model where oncogene expression is restricted to a specific cell type (T-cells).
-
Targeting Vector Construction: A targeting vector is created containing the human ITK-SYK cDNA and an internal ribosome entry site (IRES) followed by a reporter gene (e.g., eGFP). This entire cassette is placed downstream of a LoxP-flanked "STOP" cassette (e.g., NEO-STOP). The entire construct is designed to be inserted into a ubiquitously expressed locus like Rosa26.
-
ES Cell Targeting: The targeting vector is electroporated into embryonic stem (ES) cells. Clones that have successfully integrated the construct via homologous recombination are selected (e.g., using neomycin resistance) and verified by Southern blot or PCR.
-
Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. Chimeric offspring are identified (e.g., by coat color).
-
Germline Transmission: Chimeric mice are bred to establish germline transmission of the floxed Rosa26-lox-STOP-lox-ITK-SYK allele.
-
Conditional Activation: The resulting mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a T-cell-specific promoter, such as CD4-Cre.
-
Experimental Cohort: In the double-transgenic offspring (ITK-SYKCD4-Cre), the CD4 promoter drives Cre expression specifically in T-cells. Cre recombinase excises the STOP cassette, leading to the expression of the ITK-SYK oncogene and the eGFP reporter only in the T-cell lineage. These mice can then be monitored for lymphoma development.
Conclusion and Future Directions
Itk is a pivotal kinase in T-cell biology whose dysregulation is a key driver in the pathogenesis of T-cell lymphomas. The discovery of the ITK-SYK fusion oncogene provides a clear example of how constitutive activation of TCR signaling can lead to malignant transformation. Furthermore, the reliance of some TCLs on the Itk-NF-κB-GATA-3 axis for survival and chemoresistance underscores the protein's importance as a therapeutic target.
The development of highly selective Itk inhibitors like soquelitinib represents a promising targeted therapy approach for these aggressive malignancies. Future research should focus on identifying biomarkers to predict response to Itk inhibition, exploring combination therapies to overcome resistance, and further dissecting the kinase-independent scaffolding functions of Itk in both normal and malignant T-cells. A deeper understanding of these mechanisms will pave the way for more effective and personalized treatments for patients with T-cell lymphoma.
Unraveling the Structural Secrets of Itk Kinase Inhibition: A Technical Guide
For Immediate Release
A Deep Dive into the Structural Nuances of Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition, Providing a Foundational Resource for Researchers and Drug Developers.
This technical guide offers an in-depth exploration of the structural basis of Itk kinase inhibition, a critical therapeutic target in immunology and oncology. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data on Itk inhibitors, details essential experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell activation, proliferation, and differentiation has made it an attractive target for the development of novel therapeutics for autoimmune diseases, allergic reactions, and T-cell malignancies. Understanding the precise structural interactions between Itk and its inhibitors is paramount for the rational design of potent and selective drugs.
Quantitative Analysis of Itk Inhibitors
The development of Itk inhibitors has led to a diverse landscape of chemical entities with varying potencies and mechanisms of action. The following tables summarize the inhibitory activities of key compounds against Itk, providing a comparative overview for researchers.
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Notes |
| BMS-509744 | ATP-competitive | 19 | - | Selective over other Tec family kinases. |
| Ibrutinib | Covalent | 0.5 (BTK), ~2.2-10 (Itk) | - | Irreversibly binds to Cys-442 in Itk. Also a potent BTK inhibitor. |
| PRN694 | Covalent | 0.3 | - | Dual inhibitor of Itk and Rlk. |
| GNE-9822 | ATP-competitive | - | 0.7 | Orally active and selective. |
| PF-06465469 | Covalent | 2 | - | Also inhibits BTK. |
| Vecabrutinib (SNS-062) | Non-covalent | 24 | 2.2 | Potent non-covalent inhibitor of BTK and Itk. |
Table 1: Inhibitory Potency of Selected Small Molecule Inhibitors of Itk Kinase.
Structural Basis of Itk Inhibition
The Itk kinase domain can exist in distinct conformational states, primarily an active and an inactive state. The ability of inhibitors to selectively target these conformations is a key determinant of their specificity and efficacy.
Active Conformation: In the active state, the activation loop of the kinase is in an open conformation, permissive for substrate binding and catalysis. ATP-competitive inhibitors that bind to the active state often exhibit broader kinase selectivity due to the conserved nature of the ATP-binding pocket among kinases.
Inactive Conformation: The inactive state is characterized by a closed conformation of the activation loop, which blocks substrate access. Inhibitors that preferentially bind to this conformation can achieve higher selectivity, as the inactive states of kinases are more structurally diverse. For instance, BMS-509744 stabilizes the activation loop of Itk in a substrate-blocking inactive conformation.
Covalent Inhibition: A significant class of Itk inhibitors, including the clinically approved drug ibrutinib, function through covalent modification of a cysteine residue (Cys-442) within the ATP-binding site. This irreversible interaction leads to sustained inhibition of kinase activity. The presence of this cysteine residue provides an opportunity for the design of highly specific and potent inhibitors. In silico docking studies have been instrumental in visualizing the covalent bond formation between the inhibitor and Cys-442.[1][2]
Signaling Pathways and Experimental Workflows
To fully comprehend the impact of Itk inhibition, it is crucial to understand its role in the broader context of T-cell signaling and the experimental workflows used to characterize inhibitors.
Itk Signaling Pathway in T-Cell Activation
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Itk is a critical downstream mediator in this pathway.
Caption: Itk-mediated T-cell receptor signaling pathway.
General Workflow for Kinase Inhibitor Discovery
The discovery and characterization of Itk inhibitors typically follow a structured workflow, from initial screening to detailed structural and functional analysis.
References
The Dichotomous Role of Itk in Mast Cell and NK Cell Function: A Technical Guide
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the complex and often contrasting roles of Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, in the regulation of mast cell and Natural Killer (NK) cell functions. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents signaling pathways and experimental workflows as visualized through Graphviz diagrams.
Executive Summary
Interleukin-2-inducible T-cell kinase (Itk) is a critical signaling molecule in various immune cells, including T cells, mast cells, and Natural Killer (NK) cells.[1][2][3] While its role in T cell receptor signaling is well-established, its functions in mast cells and NK cells are more nuanced and context-dependent. In mast cells, Itk's role in degranulation is debated, with some in vivo studies suggesting a positive regulatory role, while in vitro findings point towards a negative regulatory function in cytokine production.[4][5][6][7] In NK cells, Itk differentially regulates cytotoxicity, positively mediating signals from the FcγRIIIA receptor and negatively modulating the NKG2D receptor pathway.[1][8] This guide dissects these dichotomous functions, presenting the current state of knowledge to inform future research and therapeutic development.
Itk in Mast Cell Function: A Complex Regulator
Mast cells are pivotal effector cells in allergic and inflammatory responses, primarily through the activation of the high-affinity IgE receptor, FcεRI.[4][9] Itk is expressed in mast cells and is activated downstream of FcεRI.[1][4] However, its precise role in mast cell effector functions remains an area of active investigation, with conflicting reports emerging from in vivo and in vitro studies.
Mast Cell Degranulation: In Vivo vs. In Vitro Findings
Some studies using Itk knockout mice have reported decreased mast cell degranulation and reduced acute allergic responses in vivo.[1][5][6] These findings suggest a critical positive regulatory role for Itk in mast cell degranulation.[5][6] However, other research using bone marrow-derived mast cells (BMMCs) from Itk-deficient mice has shown normal or even enhanced degranulation in vitro.[1][4][7] This discrepancy may be partially explained by the observation that Itk knockout mice have elevated levels of serum IgE, which could lead to saturation of FcεRI receptors on mast cells in vivo, thereby impairing their response to subsequent allergen challenge.[4][7]
Cytokine Secretion: A Negative Regulatory Role
In contrast to its debated role in degranulation, there is growing evidence that Itk may act as a negative regulator of cytokine production in mast cells. Studies have shown that Itk-deficient BMMCs secrete elevated levels of cytokines, such as IL-13 and TNF-α, following FcεRI stimulation.[1][4][7] This suggests that Itk may be part of a feedback loop that dampens pro-inflammatory cytokine responses. The absence of both Itk and another Tec kinase, Btk, leads to severely impaired degranulation and cytokine secretion, indicating complex and potentially redundant roles for these kinases.[10][11]
Signaling Pathways Downstream of FcεRI
Upon FcεRI aggregation, a signaling cascade is initiated, leading to mast cell effector functions. While Itk is activated in this pathway, its absence does not appear to grossly affect overall protein tyrosine phosphorylation or the activation of MAPK pathways like ERK and p38 in mast cells.[4] Similarly, calcium mobilization, a critical step for both degranulation and cytokine production, is largely normal in Itk-deficient mast cells.[1][4] However, these cells exhibit elevated levels and nuclear localization of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is known to regulate the expression of various cytokines.[1][4][7] This suggests that Itk's regulatory effects on cytokine production may be mediated through the modulation of NFAT activity.
Quantitative Data on Itk in Mast Cell Function
| Parameter | Cell Type | Condition | Wild-Type | Itk-deficient | Reference |
| Histamine Release (in vivo) | Mouse Mast Cells | Allergen/IgE induced | Normal | Reduced | [4] |
| Degranulation (in vitro) | BMMCs | IgE/Antigen stimulation | Normal | Normal | [1][4] |
| IL-13 Secretion | BMMCs | Unliganded IgE | Baseline | Elevated | [4][7] |
| TNF-α Secretion | BMMCs | Unliganded IgE | Baseline | Elevated | [4][7] |
| NFAT1/NFATc2 mRNA | BMMCs | Unstimulated | Baseline | Higher | [4] |
| NFAT2/NFATc1 mRNA | BMMCs | Unstimulated | Baseline | Higher | [4] |
| Nuclear NFAT1/NFATc2 | BMMCs | Unstimulated | Largely cytoplasmic | Significant nuclear localization | [4] |
Experimental Protocols: Mast Cell Studies
Bone Marrow-Derived Mast Cell (BMMC) Culture: Bone marrow cells are harvested from the femurs and tibias of mice. Cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 10 ng/ml of IL-3 and stem cell factor (SCF). The purity of mast cells (FcεRI+ and c-Kit/CD117+) is assessed by flow cytometry after 4-6 weeks of culture.[12]
In Vitro Degranulation Assay: BMMCs are sensitized overnight with anti-DNP IgE. The cells are then washed and stimulated with various concentrations of DNP-HSA for 30 minutes at 37°C. The extent of degranulation is determined by measuring the release of β-hexosaminidase into the supernatant, with results expressed as a percentage of the total cellular β-hexosaminidase content.[13]
Cytokine Measurement: BMMCs are stimulated as described for the degranulation assay. Supernatants are collected after 6-24 hours, and cytokine concentrations (e.g., TNF-α, IL-13) are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Western Blotting for Signaling Proteins: Sensitized BMMCs are stimulated with DNP-HSA for various time points. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., ERK, p38, PLCγ).[14]
Calcium Mobilization Assay: BMMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM). Baseline fluorescence is recorded, and then cells are stimulated with antigen. Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence at different emission wavelengths using a fluorometer or a flow cytometer.
NFAT Nuclear Translocation Analysis: BMMCs are stimulated and then fixed and permeabilized. Cells are stained with an anti-NFAT antibody followed by a fluorescently labeled secondary antibody. The subcellular localization of NFAT is visualized by confocal microscopy or quantified by imaging flow cytometry.
Caption: Itk signaling downstream of the FcεRI receptor in mast cells.
Itk in NK Cell Function: A Dichotomous Regulator of Cytotoxicity
NK cells are innate lymphocytes that play a crucial role in host defense against viral infections and cancer.[8] Their function is regulated by a balance of signals from activating and inhibitory receptors. Itk is expressed in NK cells and has been shown to differentially regulate their cytotoxic activity depending on the activating receptor engaged.[8][15]
Positive Regulation of FcγRIIIA-Mediated Cytotoxicity
The FcγRIIIA (CD16) receptor on NK cells recognizes antibody-coated target cells and initiates antibody-dependent cell-mediated cytotoxicity (ADCC). Itk plays a positive regulatory role in this process.[1][8] Enhanced expression of Itk leads to increased calcium mobilization, granule release, and cytotoxicity upon FcγRIIIA stimulation.[8] Conversely, inhibition of Itk impairs FcR-induced activation of NK cells.[16][17]
Negative Regulation of NKG2D-Mediated Cytotoxicity
NKG2D is an activating receptor on NK cells that recognizes stress-induced ligands on infected or transformed cells.[8] In contrast to its role in FcγRIIIA signaling, Itk acts as a negative regulator of NKG2D-mediated cytotoxicity.[1][8] Overexpression of Itk leads to decreased cytotoxicity and granule release following NKG2D engagement.[8] The catalytic activity of Itk is required for both its positive and negative regulatory functions.[8]
Signaling Pathways in NK Cells
The differential regulation by Itk in NK cells highlights the complexity of signaling pathways downstream of different activating receptors. Downstream of FcγRIIIA, Itk appears to be a key component of the signaling cascade leading to calcium flux and the activation of transcription factors like NFAT and NF-κB, which are essential for cytotoxicity and cytokine production.[16] The mechanism by which Itk negatively regulates NKG2D signaling is less clear but may involve the recruitment of inhibitory molecules or competition for common signaling substrates.
Quantitative Data on Itk in NK Cell Function
| Parameter | Receptor Stimulated | Itk Expression Level | Outcome | Reference |
| Cytotoxicity | FcγRIIIA | Enhanced | Increased | [8] |
| Granule Release | FcγRIIIA | Enhanced | Increased | [8] |
| Calcium Mobilization | FcγRIIIA | Enhanced | Increased | [8] |
| Cytotoxicity | NKG2D | Enhanced | Decreased | [8] |
| Granule Release | NKG2D | Enhanced | Decreased | [8] |
| CD107a/b Expression | FcR | PRN694 (Itk inhibitor) | Inhibited | [16] |
Experimental Protocols: NK Cell Studies
NK Cell Isolation and Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by density gradient centrifugation. NK cells are then purified from PBMCs using negative selection magnetic beads. Isolated NK cells are cultured in complete medium supplemented with recombinant human IL-2 or a combination of IL-12, IL-15, and IL-18 to maintain viability and enhance activity.[18][19]
Cytotoxicity Assay: The cytotoxic activity of NK cells is typically measured using a chromium-51 (⁵¹Cr) release assay or a flow cytometry-based assay. Target cells (e.g., antibody-coated tumor cells for ADCC, or cells expressing NKG2D ligands) are labeled with ⁵¹Cr or a fluorescent dye. Labeled target cells are co-cultured with NK cells at various effector-to-target ratios. The amount of ⁵¹Cr or the percentage of dead target cells is quantified to determine the cytotoxic activity of the NK cells.[20]
Degranulation Assay (CD107a/b Mobilization): NK cell degranulation is assessed by measuring the surface expression of CD107a and CD107b (LAMP-1 and LAMP-2), which are lysosomal membrane proteins that become exposed on the cell surface upon granule exocytosis. NK cells are co-cultured with target cells in the presence of a fluorescently labeled anti-CD107a/b antibody. The percentage of CD107a/b-positive NK cells is then determined by flow cytometry.[16]
Calcium Flux Measurement: Similar to the protocol for mast cells, NK cells are loaded with a calcium-sensitive dye. Baseline fluorescence is measured before and after stimulation with plate-bound antibodies against activating receptors (e.g., anti-CD16 or anti-NKG2D) or target cells. Changes in intracellular calcium levels are monitored over time.
Gene Knockout/Overexpression: To study the function of Itk, its expression can be modulated in NK cell lines or primary NK cells. Overexpression can be achieved by transfection or transduction with a plasmid or viral vector encoding Itk. Gene knockout can be performed using CRISPR-Cas9 technology to specifically disrupt the Itk gene.[21]
Caption: Dichotomous role of Itk in NK cell signaling pathways.
Conclusion and Future Directions
The role of Itk in mast cell and NK cell function is multifaceted and context-dependent. In mast cells, Itk appears to be a nuanced regulator, with its in vivo role in degranulation potentially obscured by systemic effects in knockout models, while in vitro evidence points to a role in dampening cytokine responses. In NK cells, Itk acts as a molecular switch, promoting cytotoxicity through one activating receptor while inhibiting it through another.
For drug development professionals, this complexity highlights the importance of carefully considering the specific cellular context and signaling pathways when targeting Itk. A deeper understanding of the molecular mechanisms underlying Itk's differential functions is crucial. Future research should focus on:
-
Dissecting the in vivo role of Itk in mast cells using more refined models that can distinguish between intrinsic cellular functions and systemic effects.
-
Identifying the specific substrates and interacting partners of Itk in the negative regulatory pathway downstream of NKG2D in NK cells.
-
Developing selective Itk inhibitors and evaluating their therapeutic potential in allergic diseases, inflammatory disorders, and cancer, with a keen eye on their differential effects on various immune cell populations.
By unraveling the intricate roles of Itk in mast cells and NK cells, we can pave the way for more targeted and effective immunomodulatory therapies.
References
- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The Tec family kinase Itk differentially controls mast cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-2-inducible T cell kinase regulates mast cell degranulation and acute allergic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. The Tec family kinase, IL-2-inducible T cell kinase, differentially controls mast cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential regulation of human NK cell-mediated cytotoxicity by the tyrosine kinase Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absence of Tec Family Kinases Interleukin-2 Inducible T cell Kinase (Itk) and Bruton's Tyrosine Kinase (Btk) Severely Impairs FcϵRI-dependent Mast Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absence of Tec family kinases interleukin-2 inducible T cell kinase (Itk) and Bruton's tyrosine kinase (Btk) severely impairs Fc epsilonRI-dependent mast cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental activation of mast cells and their pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonreceptor tyrosine kinases ITK and BTK negatively regulate mast cell proinflammatory responses to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting interleukin-2-inducible T-cell kinase (ITK) and resting lymphocyte kinase (RLK) using a novel covalent inhibitor PRN694 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Tyrosin Kinase Inhibitors on NK Cell and ILC3 Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Knockout of the inhibitory receptor TIGIT enhances the antitumor response of ex vivo expanded NK cells and prevents fratricide with therapeutic Fc-active TIGIT antibodies [pubmed.ncbi.nlm.nih.gov]
Downstream Effects of Itk Inhibition on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Interleukin-2-inducible T-cell kinase (Itk) in regulating cytokine production and the downstream consequences of its inhibition. As a key signaling node downstream of the T-cell receptor (TCR), Itk represents a significant therapeutic target for a range of immune-mediated diseases. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the effects of Itk inhibitors, and detailed experimental protocols for studying these effects.
Introduction to Itk and its Role in T-cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T cells and natural killer (NK) cells.[1] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and differentiation into distinct effector subsets. Itk plays a pivotal role in this process by amplifying and sustaining the TCR signal.
The canonical Itk signaling pathway begins with the activation of Lck, a Src family kinase, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates adaptor proteins like LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). Itk is then recruited to this signaling complex and is itself activated through phosphorylation by Lck.
Activated Itk phosphorylates and activates Phospholipase C-gamma 1 (PLCγ1).[1][2] PLCγ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2][3] DAG activates Protein Kinase C theta (PKCθ), which is involved in the activation of the NF-κB and AP-1 transcription factors.[3] Together, NFAT, NF-κB, and AP-1 orchestrate the transcription of genes encoding various cytokines, thereby dictating the T-cell's effector function.
Downstream Effects of Itk Inhibition on Cytokine Production
Inhibition of Itk activity has profound effects on the production of a wide array of cytokines, primarily by attenuating the strength of TCR signaling. This modulation of cytokine profiles underlies the therapeutic potential of Itk inhibitors in various inflammatory and autoimmune diseases.
Effects on T Helper Cell Differentiation and Signature Cytokines
The differentiation of naive CD4+ T cells into distinct T helper (Th) subsets (Th1, Th2, Th17, and regulatory T cells or Tregs) is governed by the cytokine milieu and the strength of TCR signaling. Itk plays a crucial role in this process, and its inhibition can significantly alter the balance of these subsets.
-
Th1 Cells: Th1 cells are critical for cell-mediated immunity against intracellular pathogens and are characterized by the production of Interferon-gamma (IFN-γ) . While some studies suggest that Itk deficiency has a modest effect on Th1 differentiation due to redundancy with another Tec kinase, Rlk, other evidence indicates that Itk kinase activity is indeed required for robust IFN-γ production.[4][5] Inhibition of Itk, particularly in combination with Rlk inhibition, leads to a significant reduction in IFN-γ secretion.[6]
-
Th2 Cells: Th2 cells mediate humoral immunity against extracellular parasites and are involved in allergic responses. They are defined by the secretion of Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) . Itk signaling is critically important for Th2 differentiation and cytokine production.[7] Consequently, inhibition of Itk potently suppresses the production of IL-4, IL-5, and IL-13.[8]
-
Th17 Cells: Th17 cells play a key role in host defense against extracellular bacteria and fungi at mucosal surfaces but are also implicated in the pathogenesis of numerous autoimmune diseases. Their signature cytokine is Interleukin-17A (IL-17A) . Itk activity is a positive regulator of Th17 differentiation and IL-17A production.[4][9] Inhibition of Itk has been shown to reduce the percentage of Th17 cells and decrease IL-17A secretion.[10]
-
Regulatory T cells (Tregs): Tregs are essential for maintaining immune tolerance and preventing autoimmunity. They are characterized by the expression of the transcription factor Foxp3 . Itk signaling negatively regulates the development of induced Tregs (iTregs). Therefore, inhibition of Itk can shift the balance from a pro-inflammatory Th17 phenotype towards an anti-inflammatory Treg phenotype, leading to an increase in the proportion of Foxp3+ cells.[9][11]
Quantitative Data on Cytokine Inhibition
The following tables summarize quantitative data from various studies on the effect of Itk inhibitors on cytokine production.
Table 1: Effect of Ibrutinib (a dual BTK/ITK inhibitor) on T Helper Cell Subsets in Chronic Lymphocytic Leukemia (CLL) Patients
| Time Point | Change in Th2 (CD3+CD4+IL-4+) Cells (vs. Day 0) | Change in Th17 (CD3+CD4+IL-17+) Cells (vs. Day 0) | Th2/Th1 Ratio (Median) |
| Day 14 | Not significant | Not significant | Significant decrease (p=0.037) |
| Month 8 | Significant decrease (p=0.019) | Significant decrease (p=0.003) | Significant decrease (p=0.001) |
| Month 12 | Significant decrease (p=0.002) | Significant decrease (p=0.003) | Significant decrease (p=0.005) |
| Month 18 | Not significant | Significant decrease (p=0.004) | Significant decrease (p=0.002) |
Data adapted from a study on CLL patients treated with ibrutinib and rituximab.
Table 2: In Vitro IC50 Values of Various Itk Inhibitors on IL-2 Production
| Itk Inhibitor | Cell Type | Stimulation | IC50 (nM) |
| BMS-509744 | Human T-cells | anti-CD3/anti-CD28 | 19 |
| Compound 10n (Benzimidazole) | Human whole blood | anti-CD3 | 240 |
| Compound 10o (Benzimidazole) | Human whole blood | anti-CD3 | 690 |
IC50 values represent the concentration of the inhibitor required to reduce IL-2 production by 50%.
Table 3: Effect of PRN694 (a dual ITK/RLK inhibitor) on Cytokine Production by Human T-cells
| Cytokine | Treatment (0.1 µM PRN694) | Outcome |
| IL-2 | anti-CD3/anti-CD28 stimulation | Significantly lower levels |
| TNF-α | anti-CD3/anti-CD28 stimulation | Significantly lower levels |
| IFN-γ | anti-CD3/anti-CD28 stimulation | Significantly lower levels |
Human CD3+ T-cells were pretreated with PRN694 and stimulated for 48 hours.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the downstream effects of Itk inhibition on cytokine production.
In Vitro T-Cell Activation and Itk Inhibitor Treatment
This protocol describes the general procedure for activating primary T-cells in vitro and treating them with an Itk inhibitor.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-human CD3 antibody (clone UCHT1 or HIT3a)[12]
-
Anti-human CD28 antibody (clone CD28.2)[12]
-
Itk inhibitor of interest (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom or U-bottom culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For more specific analysis, further isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Plate Coating (for immobilized anti-CD3):
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL per well to a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Treatment:
-
Resuspend T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat the cells with the Itk inhibitor at various concentrations or with a vehicle control for 30-60 minutes at 37°C.
-
-
T-Cell Stimulation:
-
Add the pre-treated T-cells to the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL.
-
Alternatively, for soluble stimulation, add anti-CD3 (clone HIT3a) and anti-CD28 antibodies directly to the cell suspension in a U-bottom plate.[12]
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
For analysis of secreted cytokines, centrifuge the plate and collect the supernatant for ELISA.
-
For intracellular cytokine analysis, proceed with the intracellular cytokine staining protocol.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
Materials:
-
ELISA plate (96-well)
-
Capture antibody specific for the cytokine of interest (e.g., anti-human IL-4)
-
Detection antibody specific for the cytokine of interest (biotinylated)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous measurement of cytokine production and cell surface marker expression at the single-cell level.
Materials:
-
Stimulated T-cells
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4, anti-CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A)
-
Flow cytometer
Procedure:
-
Cell Stimulation with Protein Transport Inhibition: Stimulate T-cells as described in section 3.1. For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the culture medium. This will cause cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorochrome-conjugated anti-cytokine antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Gate on single cells.
-
Gate on CD4+ or CD8+ T-cell populations.
-
Analyze the expression of intracellular cytokines within the gated T-cell populations.
-
Conclusion
The inhibition of Itk presents a promising therapeutic strategy for a multitude of immune-related disorders by virtue of its ability to modulate T-cell cytokine production. A thorough understanding of the downstream effects of Itk inhibition is paramount for the development of novel and effective immunomodulatory drugs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this dynamic field. By carefully selecting appropriate experimental models and employing robust analytical techniques, the intricate role of Itk in shaping the immune response can be further elucidated, paving the way for the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allele-sensitive mutant, Itkas, reveals that Itk kinase activity is required for Th1, Th2, Th17, and iNKT-cell cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. References [informatics.jax.org]
- 8. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The kinase ITK controls a Ca2+-mediated switch that balances TH17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
Unveiling the Itk Phospho-Signature in Activated T-Cells: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide detailing the identification of substrates for the Interleukin-2-inducible T-cell kinase (Itk), a critical regulator of T-cell activation and signaling. This whitepaper provides a comprehensive overview of the methodologies used to identify and quantify Itk substrates in activated T-cells, presenting key data in a structured format to facilitate research and development in immunology and oncology.
Itk, a member of the Tec family of non-receptor tyrosine kinases, plays a pivotal role in T-cell receptor (TCR) signaling. Dysregulation of Itk activity is implicated in various immune disorders, making it a prime target for therapeutic intervention. A thorough understanding of its downstream substrates is paramount for the development of targeted therapies. This guide summarizes known Itk substrates, details the experimental protocols for their identification, and visualizes the intricate signaling pathways involved.
Key Identified Itk Substrates in Activated T-Cells
The primary and most well-characterized substrate of Itk is Phospholipase C-gamma 1 (PLCγ1) . Itk-mediated phosphorylation of PLCγ1 is a crucial step in the activation of downstream signaling pathways, leading to calcium mobilization and diacylglycerol (DAG) production. Beyond PLCγ1, several other key signaling molecules have been identified as direct or indirect substrates of Itk, playing essential roles in the orchestration of T-cell activation.
The following table summarizes key identified Itk substrates and their phosphorylation sites, compiled from various studies, including quantitative phosphoproteomic analyses.
| Substrate Protein | Gene Name | Phosphorylation Site(s) | Functional Role in T-Cell Signaling |
| Phospholipase C-gamma 1 | PLCG1 | Y783 | Activation of PLCγ1, leading to IP3 and DAG production, calcium flux, and activation of downstream pathways.[1] |
| SH2 domain-containing leukocyte protein of 76 kDa | LCK | Y173 | Promotes Itk-mediated phosphorylation of PLCγ1. |
| Growth factor receptor-bound protein 2-related adaptor protein 2 | GRAP2 (Gads) | Y45 | Controls the transcriptional response to TCR/CD28 costimulation. |
| Vav1 | VAV1 | Multiple Tyrosine Residues | Regulation of actin cytoskeleton reorganization. |
| Tec protein tyrosine kinase | TEC | Autophosphorylation | Part of the Tec kinase family signaling cascade. |
Visualizing the Itk Signaling Network
To elucidate the complex interactions within the T-cell activation cascade, the following diagrams, generated using Graphviz (DOT language), illustrate the Itk signaling pathway and a typical experimental workflow for substrate identification.
Caption: Itk Signaling Pathway in T-Cell Activation.
Caption: Phosphoproteomic Workflow for Itk Substrate ID.
Detailed Experimental Methodologies
The identification of Itk substrates relies on a combination of advanced proteomic techniques and classical biochemical assays. The following sections provide an overview of the key experimental protocols.
Quantitative Phosphoproteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This powerful mass spectrometry-based technique allows for the quantitative comparison of protein phosphorylation between different cell populations.
-
Cell Culture and Labeling: Two populations of T-cells (e.g., wild-type and Itk-deficient) are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine). This results in the incorporation of the respective isotopes into the entire proteome.
-
Cell Stimulation and Lysis: Both cell populations are activated (e.g., using anti-CD3/CD28 antibodies) for a defined period. Following activation, the cells are lysed under conditions that preserve protein phosphorylation.
-
Protein Digestion and Phosphopeptide Enrichment: The protein lysates from the "light" and "heavy" populations are combined, and the proteins are digested into peptides. Phosphopeptides are then enriched from the complex peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC). For tyrosine-phosphorylated peptides, immunoprecipitation with anti-phosphotyrosine antibodies is often employed.
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer detects the mass difference between the "light" and "heavy" labeled peptides, allowing for the relative quantification of phosphorylation at specific sites.
-
Data Analysis: The resulting data is processed using specialized software to identify the phosphopeptides, localize the phosphorylation sites, and calculate the fold-change in phosphorylation between the two cell populations. Substrates of Itk will show a significant decrease in phosphorylation in the Itk-deficient cells.
In Vitro Kinase Assay
This assay directly assesses the ability of Itk to phosphorylate a putative substrate.
-
Reagent Preparation: Purified, active Itk enzyme and the purified potential substrate protein are required. A kinase buffer containing ATP (often radiolabeled with γ-³²P or γ-³³P) and necessary cofactors (e.g., Mg²⁺, Mn²⁺) is prepared.
-
Kinase Reaction: The purified Itk and substrate are incubated together in the kinase buffer at an optimal temperature (typically 30°C) for a specific duration.
-
Reaction Termination and Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. If a radiolabeled ATP was used, the gel is exposed to a phosphor screen or autoradiography film to detect the transfer of the radioactive phosphate to the substrate. Alternatively, phosphorylation can be detected by Western blotting using a phospho-specific antibody against the substrate.
Protein Microarray Analysis
This high-throughput method allows for the screening of thousands of potential protein substrates simultaneously.
-
Microarray Preparation: A microarray is fabricated by spotting thousands of purified proteins onto a solid support.
-
Kinase Reaction on Chip: The microarray is incubated with purified, active Itk in a kinase reaction buffer containing radiolabeled ATP.
-
Washing and Detection: The microarray is washed to remove unbound kinase and ATP. The phosphorylation of proteins on the array is detected by autoradiography or phosphor imaging.
-
Data Analysis: The signal intensity of each spot is quantified to identify proteins that are phosphorylated by Itk.
Conclusion
The identification and validation of Itk substrates are crucial for a deeper understanding of T-cell biology and for the development of novel immunomodulatory therapies. The methodologies outlined in this guide provide a robust framework for researchers to investigate the Itk signaling network. The continued application of these techniques will undoubtedly uncover new substrates and further elucidate the complex role of Itk in health and disease.
References
The Impact of Itk Knockout on Immune System Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in orchestrating T-cell development, differentiation, and function is paramount to a properly functioning adaptive immune system. Genetic ablation of Itk in murine models has provided invaluable insights into its precise functions, revealing a complex and nuanced role in shaping the T-cell repertoire and effector responses. This technical guide provides an in-depth analysis of the consequences of Itk knockout on the immune system, with a focus on T-cell biology. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Itk's role in immunology and its potential as a therapeutic target.
Introduction to Itk and its Role in TCR Signaling
Itk is predominantly expressed in T-cells and Natural Killer (NK) cells and functions as a crucial intermediary downstream of the TCR.[1] Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated, leading to the activation of key enzymes and transcription factors that drive T-cell activation, proliferation, and differentiation. Itk is activated downstream of Lck and ZAP-70 and is essential for the full activation of Phospholipase C-gamma 1 (PLC-γ1).[1][2] This, in turn, leads to the generation of second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), which trigger downstream pathways involving Ras/MAPK, calcium mobilization, and NFAT activation.[1][3] The functional redundancy between Itk and another Tec kinase, Rlk (resting lymphocyte kinase), is also a key consideration in understanding the complete picture of Tec kinase function in T-cells.[1]
Impact of Itk Knockout on T-Cell Development
The absence of Itk profoundly affects T-cell development in the thymus, leading to alterations in thymocyte populations and selection processes.
Thymocyte Populations in Itk Knockout Mice
Studies on Itk knockout (Itk-/-) mice have consistently demonstrated defects in T-cell development, resulting in reduced numbers of mature thymocytes and an altered ratio of CD4+ to CD8+ T-cells.[1] While total thymic cellularity is often mildly decreased, the most striking feature is the skewed development of T-cell lineages.
Table 1: Thymocyte Populations in Wild-Type vs. Itk Knockout Mice
| Thymocyte Population | Wild-Type (WT) | Itk-/- | Reference |
| Total Thymocytes (x 106) | 150 ± 20 | 100 ± 15 | [1][4] |
| CD4-CD8- (DN) (%) | 3-5 | 4-6 | [4] |
| CD4+CD8+ (DP) (%) | 80-85 | 75-80 | [4] |
| CD4+ Single Positive (SP) (%) | 10-12 | 5-7 | [1] |
| CD8+ Single Positive (SP) (%) | 3-5 | 5-8 | [1] |
| CD4/CD8 Ratio | ~3:1 | ~1:1 | [1] |
Note: Values are representative and may vary between individual studies and mouse strains.
Thymic Selection in the Absence of Itk
Itk plays a crucial role in the signaling thresholds that govern both positive and negative selection of thymocytes. The impaired TCR signaling in Itk-/- mice leads to defects in these processes. While some studies suggest that negative selection is variably affected, there is a clear consensus on the impairment of positive selection, leading to the reduced output of mature T-cells from the thymus.[1][4]
Peripheral T-Cell Homeostasis in Itk Knockout Mice
The developmental defects observed in the thymus of Itk-/- mice translate to significant alterations in the peripheral T-cell compartment.
Table 2: Splenic T-Cell Populations in Wild-Type vs. Itk Knockout Mice
| Splenic T-Cell Population | Wild-Type (WT) | Itk-/- | Reference |
| Total Splenocytes (x 106) | 80 - 120 | 70 - 100 | [5] |
| Total T-Cells (% of splenocytes) | ~25 | ~20 | [5] |
| CD4+ T-Cells (% of T-cells) | ~66 | ~40-50 | [1][5] |
| CD8+ T-Cells (% of T-cells) | ~33 | ~50-60 | [1][5] |
| CD4/CD8 Ratio | ~2:1 | ~1:1 or lower | [1] |
| Naïve T-Cells (CD44loCD62Lhi) | High | Reduced | [6] |
| Memory/Effector T-Cells (CD44hiCD62Llo) | Low | Increased | [6] |
Note: Values are representative and may vary between individual studies and mouse strains.
A notable feature of Itk-/- mice is the emergence of a population of "innate-like" CD8+ T-cells that exhibit a memory phenotype without prior antigen exposure.[6] These cells are characterized by high expression of the transcription factor Eomesodermin (Eomes).[7][8]
Itk's Role in T-Helper Cell Differentiation and Function
Itk signaling is a critical determinant of CD4+ T-helper (Th) cell differentiation, influencing the balance between different effector lineages.
Th1/Th2 Differentiation
The most well-characterized role of Itk in T-helper cell differentiation is its requirement for Th2 cell development and function. Itk-/- mice exhibit a profound defect in the production of Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[9] This leads to a skewing of the immune response towards a Th1 phenotype, characterized by relatively normal or even enhanced production of Interferon-gamma (IFN-γ).[1]
Table 3: Cytokine Production by In Vitro Differentiated Th1 and Th2 Cells
| Cytokine | WT Th1 | Itk-/- Th1 | WT Th2 | Itk-/- Th2 | Reference |
| IFN-γ (ng/ml) | 50-100 | 50-100 | <1 | <1 | [10] |
| IL-4 (ng/ml) | <0.1 | <0.1 | 10-20 | <1 | [10] |
| IL-5 (ng/ml) | <0.1 | <0.1 | 1-5 | <0.1 | [9] |
| IL-13 (ng/ml) | <0.1 | <0.1 | 5-10 | <0.5 | [9] |
Note: Values are representative of supernatant concentrations from in vitro differentiated cells and can vary based on stimulation conditions.
Th17 and Regulatory T-Cell (Treg) Balance
More recent studies have revealed a critical role for Itk in regulating the balance between pro-inflammatory Th17 cells and immunosuppressive regulatory T-cells (Tregs). Itk deficiency impairs the differentiation of Th17 cells, leading to reduced production of IL-17A.[11][12] Conversely, the absence of Itk promotes the differentiation of both canonical (CD25+Foxp3+) and non-canonical (CD25-Foxp3+) Tregs.[3][12][13] This shift is attributed to altered TCR signaling strength and increased sensitivity to IL-2 in the absence of Itk.[3][12]
Table 4: T-Helper Subset Percentages in Itk Knockout Mice
| T-Helper Subset | Wild-Type (WT) | Itk-/- | Reference |
| Th1 (% of CD4+) | Variable | Maintained or Increased | [1] |
| Th2 (% of CD4+) | Variable | Markedly Reduced | [1] |
| Th17 (% of CD4+) | Variable | Reduced | [11][12] |
| Treg (% of CD4+) | 5-10 | Increased | [12][13] |
Note: Percentages are context-dependent and can vary based on the specific immune challenge and tissue analyzed.
Signaling Pathways Affected by Itk Knockout
The immunological phenotypes observed in Itk-/- mice are a direct consequence of disrupted TCR signaling. The following diagram illustrates the central position of Itk in this pathway.
References
- 1. Tec Family Kinases Modulate Thresholds for Thymocyte Development and Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tec family kinases Itk and Rlk/Txk in T lymphocytes: Cross-regulation of cytokine production and T cell fates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Naïve and Innate Memory phenotype CD4+ T-cells have different requirements for active Itk for their development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Innate CD4+ and CD8+ T cells in Itk-deficient mice are regulated by distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of innate CD4+ and CD8+ T cells in Itk-deficient mice is regulated by distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbs.com [ijbs.com]
Investigating Itk's Role in Immunological Synapse Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of the immunological synapse (IS) is a highly orchestrated process crucial for T-cell activation and the initiation of an adaptive immune response. At the heart of the complex signaling network that governs this process lies the Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase of the Tec family. Itk acts as a critical signaling node downstream of the T-cell receptor (TCR), translating antigen recognition into downstream effector functions. This technical guide provides an in-depth examination of Itk's multifaceted role in IS formation, detailing its position in the TCR signaling cascade, its essential function in actin cytoskeleton reorganization, and its impact on the recruitment and activation of key signaling molecules. By summarizing quantitative data, providing detailed experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for professionals investigating T-cell signaling and exploring Itk as a potential therapeutic target.
Introduction: The Immunological Synapse and the Tec Kinase Itk
The immunological synapse is a specialized, dynamic interface formed between a T-cell and an antigen-presenting cell (APC).[1][2][3] This structured junction ensures stable cell-to-cell communication, facilitating the sustained signaling required for full T-cell activation, proliferation, and differentiation.[3][4] The formation of the IS involves the large-scale reorganization of receptors, signaling molecules, and the underlying cytoskeleton.[4][5]
Within the intricate signaling pathways initiated by TCR engagement, the Tec family of tyrosine kinases function as key amplifiers and modulators.[6][7] In T-cells, three Tec kinases are expressed: Itk, Rlk/Txk, and Tec. Itk is the most highly expressed and plays a predominant role in regulating signaling from the TCR.[8][9][10] Upon TCR stimulation, Itk is recruited to the plasma membrane and integrated into a multimolecular signaling complex, often referred to as the LAT signalosome, where it performs both kinase-dependent and kinase-independent functions essential for T-cell activation.[11][12] Deficiencies in Itk lead to impaired T-cell responses, highlighting its critical role in adaptive immunity.[13][14][15]
The Itk Signaling Cascade in T-Cell Activation
Itk functions as the third member of a tyrosine kinase cascade initiated by TCR engagement, acting downstream of Lck and ZAP-70.[16][17] Its activation is a multi-step process involving membrane recruitment, interaction with adaptor proteins, and trans-phosphorylation.
2.1. Recruitment and Activation of Itk Upon TCR stimulation by a peptide-MHC complex on an APC, the Src-family kinase Lck phosphorylates the ITAM motifs of the CD3 and ζ chains.[10][16] This creates docking sites for the Syk-family kinase ZAP-70, which is subsequently activated and phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[16][18]
The activation of Itk proceeds as follows:
-
Membrane Recruitment: Phosphoinositide 3-kinase (PI3K) activation generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Itk is recruited from the cytoplasm to the membrane via the interaction of its pleckstrin homology (PH) domain with PIP3.[9][12][19]
-
Interaction with the LAT/SLP-76 Signalosome: ZAP-70-mediated phosphorylation of SLP-76 creates docking sites for Itk's SH2 and SH3 domains.[9][20][16] This interaction is critical, as SLP-76 is required to maintain Itk in a catalytically active conformation.[21] The association with the SLP-76/LAT complex positions Itk in proximity to its activators and substrates.[9][19]
-
Trans-phosphorylation: Once localized within the signalosome, Itk is phosphorylated on its activation loop (Y511) by Lck, leading to its full enzymatic activation.[9][12][16][19]
2.2. Downstream Signaling: Phosphorylation of PLC-γ1 Once activated, a primary substrate for Itk is Phospholipase C-gamma 1 (PLC-γ1).[9][22] Itk-mediated phosphorylation of PLC-γ1 at tyrosine 783 is a critical step for its activation.[9][16] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn leads to the activation of Protein Kinase C (PKC) and a sustained influx of calcium (Ca²⁺), respectively. These events are central to T-cell activation, leading to the activation of transcription factors like NFAT and NF-κB.[23][24] T-cells deficient in Itk exhibit significantly decreased calcium flux following TCR stimulation.[13]
Itk's Crucial Role in Cytoskeletal Reorganization
Beyond its role in the PLC-γ1 pathway, Itk is a key regulator of actin cytoskeleton dynamics at the immunological synapse.[13][24] Proper actin polymerization is required for the formation of a stable synapse, T-cell stopping, and directed cytokine secretion.[25][26] Itk-/- T-cells are profoundly defective in actin polymerization at the IS.[25][26]
3.1. The Itk-Vav-Cdc42-WASP Axis Itk controls actin remodeling by activating a specific signaling cascade that culminates in the activation of the Wiskott-Aldrich Syndrome protein (WASP) and the Arp2/3 complex.[25]
-
Vav Recruitment: Itk is required for the recruitment of the guanine nucleotide exchange factor (GEF) Vav1 to the immunological synapse.[25][26] This may occur through Itk-dependent phosphorylation of adaptors like LAT and SLP-76, which creates docking sites for Vav.[25][27]
-
Cdc42 Activation: At the synapse, Vav1 activates the Rho GTPase Cdc42.[13][25] In Itk-deficient T-cells, the localized activation of Cdc42 at the IS is defective.[25][26]
-
WASP and Arp2/3 Activation: Activated Cdc42 (Cdc42-GTP) binds to and activates WASP.[25] Activated WASP then recruits and activates the Arp2/3 complex, which serves as a nucleation site for new actin filaments, driving actin polymerization.[25] While the recruitment of WASP and the Arp2/3 complex to the synapse occurs normally in Itk-/- cells, their activation is impaired.[25][26]
Interestingly, some of Itk's functions in regulating the actin cytoskeleton may be kinase-independent, suggesting it can also act as a scaffold or adaptor protein to assemble the necessary signaling machinery.[9][12]
Quantitative Impact of Itk on Immunological Synapse Formation
The absence of Itk has a measurable impact on multiple events during IS formation and T-cell activation. Studies using T-cells from Itk-deficient (Itk-/-) mice provide quantitative evidence of its importance.
| Parameter | Wild-Type (WT) T-Cells | Itk-/- T-Cells | Finding | Citation |
| Actin Polymerization at IS | Robust F-actin accumulation at the T-cell/APC interface upon antigen stimulation. | No antigen-dependent actin accumulation; levels are at background. | Itk is essential for localized actin polymerization at the synapse. | [25] |
| T-Cell/APC Conjugate Formation | Efficient formation of stable conjugates with antigen-pulsed APCs. | Significantly reduced efficiency of stable conjugate formation. | Itk-dependent actin remodeling is required for stable cell-cell adhesion. | [25] |
| Vav1 Recruitment to IS | Clear antigen-dependent recruitment of Vav1 to the synapse. | No measurable antigen-dependent recruitment of Vav1. | Itk is required for Vav1 recruitment to the site of TCR signaling. | [25] |
| Cdc42 Activation at IS | Strong enrichment of activated Cdc42 (Cdc42-GTP) at the synapse. | No enrichment of activated Cdc42 at the synapse. | Itk functions upstream of Cdc42 activation. | [25] |
| WASP Activation at IS | Accumulation of activated (open conformation) WASP at the synapse. | No enrichment of activated WASP at the synapse. | Itk is required for the localized activation of WASP. | [25] |
| Ca²⁺ Mobilization | Robust and sustained increase in intracellular Ca²⁺ upon TCR stimulation. | Hyporesponsive; significantly decreased Ca²⁺ flux. | Itk is a critical amplifier of the signaling pathway leading to Ca²⁺ release. | [13][14] |
| IL-2 Production | Normal production of IL-2 following activation. | Markedly decreased IL-2 production. | Itk signaling is necessary for robust cytokine production. | [8][13] |
Key Experimental Methodologies
Investigating the role of Itk at the immunological synapse requires a combination of genetic models, cell biology techniques, and advanced imaging.
5.1. Itk Knockout (Itk-/-) Mouse Models
-
Purpose: To study the functional consequences of Itk absence in primary T-cells.
-
Methodology: Itk-/- mice are generated by targeted gene disruption, often by inserting a stop codon and/or a neomycin resistance cassette into the Itk gene, thereby abolishing its expression.[15] T-cells are then isolated from the spleen or lymph nodes of these mice and compared to wild-type controls.[25][28] These models have been instrumental in demonstrating Itk's role in T-cell development, differentiation, and effector functions.[15][28]
5.2. T-Cell/APC Conjugation and Immunofluorescence Microscopy
-
Purpose: To visualize the immunological synapse and quantify the localization of specific proteins and F-actin.
-
Methodology:
-
Cell Preparation: Primary T-cell blasts (e.g., from WT and Itk-/- TCR transgenic mice) and APCs (e.g., antigen-pulsed B-cell lines) are prepared. APCs are often labeled with a cell tracker dye (e.g., CMAC blue) for identification.[25]
-
Conjugate Formation: T-cells and APCs are mixed at a defined ratio and incubated for a short period (e.g., 10-15 minutes) at 37°C to allow synapses to form.[1][25]
-
Fixation and Permeabilization: Cell conjugates are gently adhered to slides (e.g., poly-L-lysine coated), fixed with paraformaldehyde, and permeabilized with a detergent like Triton X-100.
-
Staining: Cells are stained with fluorescently-labeled phalloidin (to detect F-actin) and primary antibodies against proteins of interest (e.g., Vav1, active WASP), followed by fluorescently-labeled secondary antibodies.[25]
-
Imaging and Analysis: Samples are imaged using fluorescence or confocal microscopy. Conjugates are identified, and the accumulation of the fluorescent signal at the T-cell/APC interface is quantified.[2][4][25]
-
5.3. Imaging Flow Cytometry
-
Purpose: To perform high-throughput quantitative analysis of thousands of T-cell/APC conjugates, providing robust statistical power.[29][30]
-
Methodology: This technique combines the statistical power of flow cytometry with the imaging capabilities of microscopy.[29] T-cell/APC conjugates are prepared as described above and then run through an imaging flow cytometer. The instrument captures images of each event, allowing for automated identification of cell pairs and quantification of fluorescence intensity and localization at the synapse using specialized software masks (e.g., "Valley" or "Interface" functions).[29]
5.4. FRET-Based Biosensors
-
Purpose: To visualize the real-time activity dynamics of kinases like Itk or its downstream effectors in living cells during synapse formation.
-
Methodology: Förster Resonance Energy Transfer (FRET) imaging can measure protein-protein interactions or conformational changes indicative of protein activation.[31] A biosensor for a specific kinase typically consists of a substrate peptide and a phosphopeptide-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP).[32] When the kinase is active, it phosphorylates the substrate peptide, causing a conformational change in the biosensor that alters the distance or orientation between the fluorophores, leading to a change in the FRET signal. This allows for the spatiotemporal mapping of kinase activity within a single living T-cell as it forms a synapse.[32][33]
Conclusion and Future Directions
Itk is an indispensable regulator of immunological synapse formation and T-cell function. It acts as a central hub that connects TCR engagement to the activation of PLC-γ1 and, critically, to the reorganization of the actin cytoskeleton. Its role in recruiting and activating the Vav-Cdc42-WASP pathway is essential for the structural stability and sustained signaling that occurs at the synapse. The profound defects observed in Itk-deficient T-cells—from impaired actin polymerization and conjugate formation to diminished calcium signaling and cytokine production—underscore its importance as a rheostat for the T-cell response.[12]
Given its critical role, particularly in Th2 and Th17 cell-mediated responses, Itk has emerged as a promising therapeutic target for a range of T-cell-related diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies.[10][28] The development of small molecule inhibitors and degraders targeting Itk is an active area of research.[23][28] Future investigations using advanced imaging techniques, quantitative proteomics, and sophisticated genetic models will continue to unravel the intricate details of Itk's function, paving the way for novel immunomodulatory therapies.
References
- 1. A Protocol to Study T-Cell Signaling in an Immune Synapse by Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. A Protocol to Study T-Cell Signaling in an Immune Synapse by Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation kinetics of regulatory molecules during immunological synapse in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging the immunological synapse between dendritic cells and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Tec family kinases in T lymphocyte development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Itk: The Rheostat of the T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 14. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 024845 - Strain Details [jax.org]
- 16. Itk promotes the integration of TCR and CD28 costimulation, through its direct substrates, SLP-76 and Gads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. In Vivo Significance of ITK-SLP-76 Interaction in Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. yablonskilab.net.technion.ac.il [yablonskilab.net.technion.ac.il]
- 22. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 23. pnas.org [pnas.org]
- 24. Differential roles of ITK-mediated TCR signals in tissue-specific localization and maintenance of skin intraepithelial T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Itk Functions to Control Actin Polymerization at the Immune Synapse through Localized Activation of Cdc42 and WASP - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Itk functions to control actin polymerization at the immune synapse through localized activation of Cdc42 and WASP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Phosphorylation of the linker for activation of T-cells by Itk promotes recruitment of Vav - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. cyagen.com [cyagen.com]
- 29. Numbers matter: quantitative and dynamic analysis of the formation of an immunological synapse using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Qualitative and Quantitative Analysis of the Immune Synapse in the Human System Using Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 32. A FRET-Based Biosensor for Imaging SYK Activities in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Live-Cell FRET Imaging Reveals a Role of Extracellular Signal-Regulated Kinase Activity Dynamics in Thymocyte Motility - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Itk Kinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of compounds against Interleukin-2-inducible T-cell kinase (Itk), a key signaling molecule in T-cell activation. The provided methodologies are suitable for screening and characterizing potential Itk inhibitors.
Introduction
Interleukin-2-inducible T-cell kinase (Itk) is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling.[1][2][3][4][5][6][7][8] Upon TCR stimulation, Itk is activated and phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCγ1), leading to the activation of signaling pathways that control T-cell development, differentiation, and cytokine production.[1][4] Its crucial role in T-cell function makes Itk an attractive therapeutic target for autoimmune diseases, inflammatory disorders, and certain types of T-cell malignancies. This document outlines a detailed in vitro biochemical assay to measure the enzymatic activity of Itk and to determine the potency of inhibitory compounds.
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. pnas.org [pnas.org]
- 4. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin-2-inducible T-cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes and Protocols for Studying Itk Function in Primary T-cells using CRISPR-Cas9
Harnessing CRISPR-Cas9 to Elucidate the Role of Itk in Primary T-cell Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Itk is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1).[1][3][4] This action triggers a cascade of signaling events, including calcium mobilization and activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells), which are pivotal for T-cell activation, proliferation, and differentiation.[2][5][6] Given its central role, Itk represents a key therapeutic target for a range of T-cell mediated diseases, including allergic and autoimmune disorders.[4][5]
The advent of CRISPR-Cas9 technology has revolutionized the study of gene function, offering a precise and efficient method for genome editing in primary cells, which have historically been challenging to manipulate genetically.[7][8][9] This application note provides a detailed protocol for utilizing CRISPR-Cas9 to knock out the Itk gene in primary human T-cells. By disrupting Itk function, researchers can meticulously dissect its contribution to various aspects of T-cell biology, from signaling pathways to effector functions.
The Itk Signaling Pathway in T-cell Activation
Upon TCR stimulation by a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated that leads to the activation of Itk.[2] The kinase LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP70.[2] ZAP70, in turn, phosphorylates adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), creating a scaffold for the assembly of a larger signaling complex.[2][5] Itk is recruited to this complex at the plasma membrane, where it is phosphorylated and activated by Lck.[2][5] Activated Itk then phosphorylates and activates PLC-γ1, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 induces calcium release from the endoplasmic reticulum, leading to the activation of NFAT.[2] DAG activates Protein Kinase C (PKC) and the Ras/MAPK pathways, which contribute to the activation of NF-κB and AP-1.[3][6] Together, these transcription factors orchestrate the genetic program of T-cell activation and differentiation.
Caption: Itk signaling pathway downstream of the T-cell receptor.
Functional Consequences of Itk Disruption
Studies using Itk knockout mice and in vitro models have revealed the profound impact of Itk deficiency on T-cell function. Disruption of Itk signaling leads to a variety of functional changes, which are summarized in the tables below.
Table 1: Effects of Itk Knockout on T-cell Subsets and Development
| T-cell Parameter | Effect of Itk Knockout | Reference |
| Mature Thymocytes | Decreased numbers | [2] |
| CD4+:CD8+ T-cell Ratio | Reduced | [2][5] |
| T-cell Proliferation | Reduced upon TCR stimulation | [2] |
| Th1 Differentiation | Preferentially develop into Th1 cells | [2] |
| Th2 Differentiation | Impaired | [2][4] |
| Th17 Differentiation | Reduced | [3] |
| Treg Differentiation | Increased frequency | [3][10] |
Table 2: Effects of Itk Knockout on Cytokine Production
| Cytokine | Effect of Itk Knockout | Reference |
| IFN-γ (Th1) | Relatively normal levels | [2] |
| IL-4 (Th2) | Decreased | [1] |
| IL-5 (Th2) | Decreased | [1] |
| IL-13 (Th2) | Decreased | [2] |
| IL-17A (Th17) | Reduced | [1] |
Experimental Workflow for CRISPR-Cas9 Mediated Knockout of Itk
The general workflow for knocking out the Itk gene in primary T-cells involves isolation of T-cells from peripheral blood, activation of the cells, preparation and delivery of the CRISPR-Cas9 ribonucleoprotein (RNP) complex, expansion of the edited cells, and subsequent analysis of knockout efficiency and functional consequences.
Caption: Experimental workflow for Itk knockout in primary T-cells.
Detailed Experimental Protocols
Protocol 1: Design of gRNA for Itk Gene Knockout
Effective gene knockout using CRISPR-Cas9 is critically dependent on the design of the guide RNA (gRNA).[11][12] The gRNA directs the Cas9 nuclease to the target genomic locus to introduce a double-strand break (DSB).[7][13] The error-prone non-homologous end joining (NHEJ) repair pathway often results in insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional knockout of the target gene.[11][14]
Key Considerations for gRNA Design:
-
Target a critical early exon: To maximize the chances of generating a non-functional protein, target an exon that is common to all major splice variants and is located early in the coding sequence.[12][14]
-
PAM sequence: The most commonly used Streptococcus pyogenes Cas9 (SpCas9) recognizes a protospacer adjacent motif (PAM) of 'NGG' downstream of the 20-nucleotide target sequence.[7][12]
-
On-target activity: Utilize online design tools (e.g., CHOPCHOP, Synthego, IDT) that employ algorithms to predict gRNA efficiency.
-
Off-target effects: These tools also predict and help minimize potential off-target cleavage at other genomic sites with sequence similarity.
Procedure:
-
Obtain the cDNA or genomic sequence of the human Itk gene from a database such as NCBI or Ensembl.
-
Input the sequence into a gRNA design tool.
-
Select 2-3 gRNAs targeting an early, conserved exon with high predicted on-target scores and low off-target scores.
-
Order synthetic gRNAs (e.g., single guide RNA or crRNA:tracrRNA duplex) for optimal performance and purity.[7]
Protocol 2: CRISPR-Cas9-mediated Knockout of Itk in Primary Human T-cells
This protocol is adapted from established methods for CRISPR-Cas9 editing in primary T-cells using ribonucleoprotein (RNP) delivery via electroporation.[7][8][15] RNP-based methods are often preferred over plasmid or viral delivery due to higher efficiency, lower toxicity, and reduced risk of off-target effects.[7][16]
Materials:
-
Ficoll-Paque PLUS
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells
-
T-cell isolation kit (e.g., EasySep™ Human T Cell Isolation Kit)[8]
-
T-cell activation reagent (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator or Dynabeads™ Human T-Activator CD3/CD28)[8][15]
-
T-cell expansion medium (e.g., ImmunoCult™-XF T Cell Expansion Medium) supplemented with L-Glutamine, Gentamicin, and human recombinant IL-2[8]
-
Synthetic gRNA targeting human Itk
-
Recombinant Cas9 nuclease (e.g., TrueCut™ Cas9 Protein v2 or ArciTect™ Cas9 Nuclease)[7][15]
-
Electroporation system (e.g., Neon™ Transfection System or Lonza 4D-Nucleofector™)[15]
-
Electroporation buffer
-
Multi-well culture plates
Procedure:
Day 0: T-cell Isolation and Activation
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate T-cells from PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.[8]
-
Count the T-cells and resuspend them at a density of 1 x 10⁶ cells/mL in T-cell expansion medium.[8][15]
-
Activate the T-cells by adding a CD3/CD28 T-cell activator at the recommended concentration.[8][15]
-
Incubate the cells at 37°C and 5% CO₂ for 48-72 hours.[8][15] T-cell activation is crucial as it enhances the efficiency of electroporation and gene editing.
Day 2-3: RNP Preparation and Electroporation
-
Prepare the RNP complex:
-
Prepare T-cells for electroporation:
-
Electroporation:
-
Post-electroporation culture:
-
Immediately transfer the electroporated cells into a well of a multi-well plate containing pre-warmed T-cell expansion medium supplemented with IL-2.[15]
-
Incubate the cells at 37°C and 5% CO₂.
-
Day 5 onwards: Analysis of Knockout Efficiency and Functional Assays
-
Expansion: Continue to culture the T-cells, monitoring their viability and density. Add fresh medium with IL-2 as needed.
-
Knockout Efficiency Analysis:
-
Western Blot: Harvest a portion of the cells 3-5 days post-electroporation. Prepare cell lysates and perform a Western blot using an antibody specific for Itk to confirm the absence or significant reduction of the protein.
-
Flow Cytometry (Intracellular): If a reliable antibody for intracellular flow cytometry is available, this can be used to quantify the percentage of Itk-negative cells.
-
Genomic Analysis: Genomic DNA can be extracted, and the target locus amplified by PCR. The PCR product can be analyzed by Sanger sequencing and tools like TIDE (Tracking of Indels by Decomposition) or by next-generation sequencing to determine the frequency and nature of the indels.
-
-
Functional Assays:
-
Cytokine Profiling: Re-stimulate the Itk-knockout and control T-cells and measure the production of key cytokines (e.g., IFN-γ, IL-4, IL-17A) by ELISA, CBA, or intracellular flow cytometry.
-
Proliferation Assay: Measure the proliferative capacity of the edited cells upon TCR stimulation using methods like CFSE dilution or a BrdU incorporation assay.
-
Differentiation Assay: Culture the edited T-cells under Th1, Th2, Th17, or Treg polarizing conditions and analyze the differentiation into these subsets by flow cytometry for key transcription factors (e.g., T-bet, GATA3, RORγt, FoxP3).
-
Conclusion
The combination of CRISPR-Cas9 technology and primary T-cell culture provides a powerful platform for investigating the function of key signaling molecules like Itk. The protocols and information provided herein offer a comprehensive guide for researchers to effectively knock out Itk in primary human T-cells. This approach will facilitate a deeper understanding of Itk's role in T-cell-mediated immunity and aid in the validation of Itk as a therapeutic target for various immunologic diseases.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. stemcell.com [stemcell.com]
- 8. CRISPR-Cas9 Genome Editing in Human Primary T Cells [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Itk-mediated integration of T cell ... | Article | H1 Connect [archive.connect.h1.co]
- 11. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Designing gRNAs for Gene Knockout: Avoid Protein Residues | Ubigene [ubigene.us]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. rupress.org [rupress.org]
- 17. genscript.com [genscript.com]
Application Notes and Protocols for In Vivo Mouse Models for Testing Itk Antagonist Efficacy
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1][2][3][4] It plays a pivotal role in T-cell activation, proliferation, differentiation, and the production of pro-inflammatory cytokines.[3][4][5][6] Specifically, Itk is involved in regulating the differentiation of T helper cells, particularly Th2 and Th17 lineages, which are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][4][7][8] Consequently, Itk has emerged as a promising therapeutic target for the development of novel treatments for these conditions. Small molecule inhibitors of Itk have shown potential in preclinical studies by modulating T-cell responses.[5][7][9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo mouse models to evaluate the efficacy of Itk antagonists. The described models are relevant to allergic asthma, rheumatoid arthritis, and multiple sclerosis, conditions where T-cell dysregulation is a key pathological feature.
Itk Signaling Pathway
Upon T-cell receptor (TCR) engagement with a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated, leading to T-cell activation. Itk is a crucial mediator in this pathway.[3] The activation of Lck and PI3K downstream of the TCR leads to the recruitment of Itk to the plasma membrane.[3] There, it is phosphorylated and activated, subsequently phosphorylating and activating phospholipase C-gamma 1 (PLCγ1).[10][11] Activated PLCγ1 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn lead to calcium mobilization and the activation of downstream transcription factors such as NFAT, NF-κB, and AP-1.[11] These transcription factors orchestrate the expression of genes involved in T-cell activation, cytokine production, and proliferation.
Experimental Workflow for In Vivo Testing of Itk Antagonists
The general workflow for evaluating the efficacy of an this compound in a mouse model of disease involves several key steps, from model induction to data analysis.
Mouse Models for Testing this compound Efficacy
Several well-established mouse models can be employed to assess the therapeutic potential of Itk antagonists in T-cell-mediated diseases.
Allergic Asthma Model (Ovalbumin-Induced)
This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and Th2 cytokine production.[12][13][14][15]
Experimental Protocol:
-
Animals: BALB/c mice (6-8 weeks old) are commonly used as they exhibit a strong Th2-biased immune response.[14]
-
Sensitization: On days 0 and 7, intraperitoneally (i.p.) inject mice with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
Challenge: From day 14 to day 16, challenge the mice with 1% OVA aerosol for 30 minutes daily using a nebulizer.
-
Treatment: Administer the this compound (e.g., soquelitinib) or vehicle control daily, starting from day 13 (before the challenge) until the end of the experiment. The route of administration can be oral or i.p.
-
Assessment (Day 17):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing doses of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify inflammatory cell infiltration (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Measurement: Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammation and mucus production.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis, sharing immunological and pathological features with the human disease.[16][17][18][19]
Experimental Protocol:
-
Animals: DBA/1J mice (8-10 weeks old) are highly susceptible to CIA.[16][17]
-
Immunization: On day 0, immunize mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster: On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin administration of the this compound (e.g., BMS-509744) or vehicle on day 30 after the first immunization, when signs of arthritis typically appear.[7]
-
Assessment:
-
Clinical Scoring: Monitor the mice daily for signs of arthritis and score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect paw tissues for histological examination to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as IL-17A and IFN-γ.[7]
-
T-cell Analysis: Isolate splenocytes and lymph node cells to analyze the frequency of Th17 and regulatory T cells (Tregs) by flow cytometry.[7]
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation and demyelination in the central nervous system (CNS).[20][21][22][23]
Experimental Protocol:
-
Animals: C57BL/6 mice (8-12 weeks old) are typically used for MOG-induced EAE.[23]
-
Induction: On day 0, immunize mice subcutaneously with 200 µg of MOG35-55 peptide emulsified in CFA. On days 0 and 2, administer an i.p. injection of 200 ng of pertussis toxin.
-
Treatment: Prophylactic treatment can start from the day of immunization, or therapeutic treatment can begin upon the onset of clinical signs. Administer the this compound or vehicle daily.
-
Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).
-
Histology: At the peak of the disease or at the end of the study, perfuse the mice and collect the brain and spinal cord for histological analysis to assess inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
CNS Infiltrating Cell Analysis: Isolate mononuclear cells from the CNS and analyze T-cell populations (Th1, Th17) by flow cytometry.
-
Data Presentation
Table 1: Efficacy of this compound in Allergic Asthma Model
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Airway Hyperresponsiveness (PenH) | |||
| - Baseline | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| - Methacholine (50 mg/ml) | 4.5 ± 0.6 | 2.8 ± 0.4 | 1.9 ± 0.3** |
| BALF Cell Counts (x10⁵) | |||
| - Total Cells | 12.5 ± 1.8 | 7.2 ± 1.1 | 4.5 ± 0.8 |
| - Eosinophils | 6.8 ± 1.2 | 3.1 ± 0.7* | 1.5 ± 0.4 |
| BALF Cytokines (pg/ml) | |||
| - IL-4 | 150 ± 25 | 85 ± 15 | 50 ± 10** |
| - IL-5 | 220 ± 30 | 110 ± 20 | 65 ± 12 |
| - IL-13 | 450 ± 50 | 230 ± 35* | 120 ± 25 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes. |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis Model
| Parameter | Vehicle Control | This compound (BMS-509744) |
| Mean Arthritis Score (Day 42) | 10.2 ± 1.5 | 4.5 ± 0.8 |
| Incidence of Arthritis (%) | 100% | 60%* |
| Histological Score (0-3) | ||
| - Inflammation | 2.8 ± 0.2 | 1.2 ± 0.3 |
| - Bone Erosion | 2.5 ± 0.3 | 0.8 ± 0.2 |
| Serum Cytokines (pg/ml) | ||
| - IL-17A | 850 ± 120 | 350 ± 60 |
| - IFN-γ | 420 ± 70 | 180 ± 40 |
| Splenic T-cell Populations (%) | ||
| - Th17 (CD4+IL-17A+) | 3.5 ± 0.5 | 1.5 ± 0.3** |
| - Treg (CD4+Foxp3+) | 8.2 ± 1.1 | 12.5 ± 1.5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical examples based on published findings.[7] |
Table 3: Efficacy of this compound in EAE Model
| Parameter | Vehicle Control | This compound |
| Mean Peak Clinical Score | 3.5 ± 0.4 | 1.8 ± 0.3 |
| Day of Onset | 10 ± 1 | 14 ± 1* |
| CNS Infiltrating Cells (x10⁵) | ||
| - Total Mononuclear Cells | 25.6 ± 3.2 | 12.8 ± 2.1 |
| - CD4+ T-cells | 8.2 ± 1.1 | 3.5 ± 0.6 |
| CNS T-cell Cytokine Production (%) | ||
| - IFN-γ+ (Th1) | 15.8 ± 2.2 | 7.2 ± 1.3 |
| - IL-17A+ (Th17) | 5.1 ± 0.8 | 2.1 ± 0.4** |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes. |
Conclusion
The in vivo mouse models described provide robust platforms for evaluating the efficacy of Itk antagonists. A thorough understanding of the experimental protocols and appropriate selection of outcome measures are crucial for obtaining reliable and translatable data. The successful demonstration of efficacy in these preclinical models is a critical step in the development of Itk inhibitors as novel therapeutics for T-cell-mediated inflammatory and autoimmune diseases. It is also important to consider that some Itk inhibitors might show different effects in various models, and in some cases, might not be therapeutic, highlighting the complexity of T-cell signaling and the need for careful evaluation.[6]
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ITK inhibition promotes long-term survival of cardiac allografts by regulating T cell PLCγ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ITK Signaling Ameliorates Collagen-Induced Arthritis via Shifting the Balance Between Th17 and Regulatory Th17 Cells - ACR Meeting Abstracts [acrabstracts.org]
- 8. biorxiv.org [biorxiv.org]
- 9. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Are mouse models of allergic asthma useful for testing novel therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chondrex.com [chondrex.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. turkishimmunology.org [turkishimmunology.org]
- 20. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment [pubmed.ncbi.nlm.nih.gov]
- 23. The experimental autoimmune encephalomyelitis (EAE) model of MS: utility for understanding disease pathophysiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Purification of a Novel Itk Antagonist, BMS-509744
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of BMS-509744, a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (Itk).
Introduction
Interleukin-2 inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Dysregulation of Itk activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. BMS-509744 is a selective, ATP-competitive inhibitor of Itk with significant potential for the development of novel immunomodulatory therapies.[1][3][4][5] This document outlines the synthetic route, purification methods, and biological evaluation of BMS-509744.
Data Presentation
The following tables summarize the key quantitative data for BMS-509744.
Table 1: Physicochemical Properties of BMS-509744
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁N₅O₄S₂ | [6][7] |
| Molecular Weight | 623.83 g/mol | [6][7] |
| Purity | ≥97% | [6] |
| Solubility | Soluble in DMSO (50 mM) and 1eq. HCl (100 mM) | [6] |
| Storage | Store at -20°C | [6] |
Table 2: Biological Activity of BMS-509744
| Parameter | Value | Conditions | Reference |
| Itk Inhibition (IC₅₀) | 19 nM | In vitro kinase assay | [1][3][4][5][6][7][8] |
| Selectivity (IC₅₀) | |||
| vs. Tec | >200-fold | In vitro kinase assays | [6] |
| vs. Fyn | 1.1 µM | In vitro kinase assays | [7] |
| vs. Lck | 2.4 µM | In vitro kinase assays | [7] |
| vs. Btk | 4.1 µM | In vitro kinase assays | [7] |
| Cellular Activity | |||
| Ca²⁺ Mobilization (IC₅₀) | 52 nM | αCD3-stimulated Jurkat T-cells | [7] |
| IL-2 Secretion (IC₅₀) | 72 nM - 390 nM | αCD3-stimulated T-cell lines and primary cells | [7] |
| T-cell Proliferation (IC₅₀) | 430 nM | APC-induced primary human T-cell expansion | [7] |
Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
Caption: Itk Signaling Pathway and Point of Inhibition.
Experimental Protocols
The synthesis of BMS-509744 can be achieved through a multi-step process, characteristic of the synthesis of 2-amino-5-(thioaryl)thiazole derivatives. A plausible synthetic route is outlined below.
Caption: Synthetic Workflow for BMS-509744.
Protocol:
-
Thioether Formation: A substituted thiophenol (Intermediate 1) is reacted with 2-amino-5-bromothiazole in the presence of a suitable base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos) in an appropriate solvent (e.g., dioxane) under inert atmosphere and elevated temperature to form the 2-amino-5-(thioaryl)thiazole core.
-
Amide Coupling: The resulting aminothiazole intermediate is then coupled with a substituted benzoic acid derivative (Intermediate 2) using a standard peptide coupling reagent such as HATU or EDC/HOBt in a solvent like DMF with a non-nucleophilic base (e.g., DIPEA).
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up, and the crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, BMS-509744, as a solid.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Protocol:
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes. The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane).
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the partially purified product in a suitable solvent (e.g., DMSO or mobile phase).
-
Inject the solution onto the HPLC system.
-
Collect the peak corresponding to the desired product.
-
Lyophilize the collected fraction to obtain the highly pure BMS-509744.
-
-
Protocol:
-
Reagents and Materials:
-
Recombinant human Itk enzyme.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 2 mM MnCl₂).
-
ATP solution.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
BMS-509744 stock solution in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of BMS-509744 in kinase buffer.
-
In a 384-well plate, add the Itk enzyme, the peptide substrate, and the diluted BMS-509744 (or DMSO for control).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for Itk.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of Itk activity against the logarithm of the BMS-509744 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol:
-
Cells and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA)).
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTS or WST-1).
-
BMS-509744 stock solution in DMSO.
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the T-cells with CFSE according to the manufacturer's protocol (if using flow cytometry for readout).
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add serial dilutions of BMS-509744 to the wells and pre-incubate for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell proliferation:
-
CFSE: Analyze the dilution of CFSE fluorescence in the CD4⁺ and CD8⁺ T-cell populations by flow cytometry.
-
MTS/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
-
Calculate the percentage of inhibition of proliferation for each concentration of BMS-509744 and determine the IC₅₀ value.
-
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 7. BMS-509744 ≥97% (HPLC), powder, ITK inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
Application Note: Investigating Allergic Asthma Using Itk Inhibitors in Preclinical Research Models
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of asthma and other T-cell-mediated inflammatory diseases.
Introduction Allergic asthma is a chronic inflammatory disease of the airways, predominantly driven by a T helper 2 (Th2) cell-mediated immune response.[1][2] Key cytokines produced by Th2 cells, including Interleukin-4 (IL-4), IL-5, and IL-13, orchestrate the characteristic features of asthma: eosinophilic inflammation, mucus overproduction, and airway hyperresponsiveness (AHR).[1][3] Interleukin-2-inducible T-cell kinase (Itk), a non-receptor tyrosine kinase, is a critical regulator of T-cell receptor (TCR) signaling and is highly expressed in T cells.[1][4] It plays a pivotal role in the differentiation and function of Th2 cells, making it a compelling therapeutic target for allergic asthma.[4][5][6] Studies using Itk knockout mice have demonstrated resistance to developing allergic asthma, showing reduced airway inflammation, AHR, and Th2 cytokine production.[1][7][8] This has spurred the development of small molecule Itk inhibitors to modulate T-cell activity in inflammatory diseases.
Itk Signaling Pathway in T Helper 2 (Th2) Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of kinases like LCK, which phosphorylates downstream adaptors.[6] Itk is recruited to the plasma membrane and activated, subsequently phosphorylating and activating phospholipase C-gamma 1 (PLCγ1).[1][6] Activated PLCγ1 generates second messengers that lead to calcium mobilization and the activation of transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT).[1][3] NFAT, along with other factors, translocates to the nucleus to drive the transcription of key Th2 cytokines (IL-4, IL-5, IL-13), which are central to the pathophysiology of allergic asthma.[1][3] Itk inhibitors block this cascade by preventing the kinase activity of Itk, thereby suppressing T-cell activation and cytokine production.
References
- 1. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-2–inducible T-cell kinase modulates TH2-mediated allergic airway inflammation by suppressing IFN-γ in naive CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. ITK (gene) - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening for Novel Itk Antagonist Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1] Upon TCR engagement, Itk is activated and subsequently phosphorylates downstream targets, most notably phospholipase C-gamma 1 (PLCγ1). This phosphorylation event is pivotal for initiating a signaling cascade that leads to calcium mobilization, activation of transcription factors such as NFAT and NF-κB, and ultimately, T-cell activation, proliferation, and cytokine production.[1]
Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of immunological and inflammatory diseases, including autoimmune disorders and certain T-cell malignancies.[1][2] The development of small molecule inhibitors that can selectively antagonize Itk activity holds significant therapeutic potential.[2]
This application note provides a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize novel Itk antagonist compounds. The workflow encompasses a robust biochemical primary screen, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context.
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling pathway.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor.
High-Throughput Screening Workflow
A tiered screening approach is employed to efficiently identify and validate Itk inhibitors. This begins with a highly sensitive and automated biochemical assay to screen a large compound library, followed by a more physiologically relevant cell-based assay for hit confirmation and characterization.
Caption: High-throughput screening workflow for this compound discovery.
Experimental Protocols
Primary High-Throughput Screen: ADP-Glo™ Itk Kinase Assay
This biochemical assay measures the amount of ADP produced by the Itk kinase reaction, which is directly proportional to Itk enzymatic activity. The ADP is converted to ATP, which is then used to generate a luminescent signal.
Materials:
-
Recombinant human Itk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Itk Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Acoustic liquid handler for compound dispensing
-
Plate reader capable of luminescence detection
-
384-well white, opaque bottom plates
Protocol:
-
Prepare the Itk kinase reaction mixture by combining the Itk enzyme and substrate in the kinase buffer.
-
Using an acoustic liquid handler, dispense test compounds and controls (e.g., DMSO for negative control, a known Itk inhibitor for positive control) into the 384-well plates.
-
Add the ATP solution to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Itk.
-
Incubate the reaction plate at 30°C for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence of each well using a plate reader.
Data Analysis: The percentage of inhibition for each compound is calculated relative to the high (positive control) and low (negative control) signals. A hit is typically defined as a compound that exhibits a certain threshold of inhibition (e.g., >50%) at a single screening concentration (e.g., 10 µM).
Secondary Screen: Jurkat T-Cell IL-2 Secretion Assay
This cell-based assay measures the ability of hit compounds to inhibit T-cell activation in a more physiological context. Jurkat T-cells are stimulated to produce and secrete Interleukin-2 (IL-2), a key cytokine indicative of T-cell activation. The amount of secreted IL-2 is quantified by ELISA.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Human IL-2 ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader capable of absorbance measurement
Protocol:
-
Seed Jurkat T-cells into 96-well plates at a density of 2 x 10⁵ cells/well.
-
Prepare serial dilutions of the hit compounds and add them to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours in a CO₂ incubator.
-
Add a mixture of anti-CD3 and anti-CD28 antibodies to each well to stimulate the T-cells.
-
Incubate the plates for 16-24 hours in a CO₂ incubator.
-
Centrifuge the plates and carefully collect the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
Data Analysis: The concentration of IL-2 in each well is determined from a standard curve. The IC₅₀ value for each compound is calculated by fitting the dose-response data to a four-parameter logistic equation.
Data Presentation
The following tables summarize representative data for known Itk inhibitors. This data can be used as a benchmark for newly identified compounds.
Table 1: Biochemical Potency of Known Itk Inhibitors
| Compound | Itk IC₅₀ (nM) | Assay Type | Reference |
| BMS-488516 | 96 | Biochemical | [1] |
| BMS-509744 | 19 | Biochemical | [1][2] |
| PF-06465469 | 2 | Biochemical | [2] |
| Ibrutinib | 2.2 | Biochemical | [2] |
| ONO-7790500 | <4 | Biochemical | [2] |
Table 2: Cellular Potency and Kinase Selectivity of a Representative Itk Inhibitor (Compound 13)
| Assay/Kinase | pIC₅₀ |
| Cellular Assay (IFNγ production) | 7.3 |
| IRAK4 | 8.4 |
| Src | 7.4 |
| TXK | 7.1 |
| Lck | 6.9 |
| Bmx | 6.8 |
| IR | 6.8 |
| Tec | 6.6 |
| Btk | 6.5 |
| AurB | 6.4 |
| EGFR | 6.2 |
Data adapted from a study on a novel series of Itk inhibitors.
Conclusion
The methodologies and protocols outlined in this application note provide a robust framework for the discovery and initial characterization of novel this compound compounds. The combination of a high-throughput biochemical screen with a relevant cell-based secondary assay allows for the efficient identification of potent and cell-permeable inhibitors. Further characterization, including comprehensive selectivity profiling and in vivo efficacy studies, will be necessary to fully evaluate the therapeutic potential of any identified lead compounds. The continued development of selective Itk inhibitors holds great promise for the treatment of a variety of T-cell mediated diseases.
References
Application Notes and Protocols for Detecting PLCγ1 Phosphorylation Following Itk Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for detecting changes in Phospholipase C gamma 1 (PLCγ1) phosphorylation at tyrosine 783 (Y783) in response to Interleukin-2-inducible T-cell kinase (Itk) inhibition. This protocol is designed for researchers in immunology, oncology, and drug development investigating the efficacy and mechanism of action of Itk inhibitors.
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates its downstream target, PLCγ1.[2][3] The phosphorylation of PLCγ1 at tyrosine 783 (Y783) is a crucial event that initiates a signaling cascade leading to calcium mobilization and the activation of transcription factors essential for T-cell activation and proliferation.[4][5]
Inhibition of Itk is a promising therapeutic strategy for various autoimmune diseases and cancers. By blocking Itk's kinase activity, Itk inhibitors are expected to decrease the phosphorylation of PLCγ1, thereby dampening T-cell activation.[6] This document provides a comprehensive protocol to assess the inhibitory effect of novel compounds on Itk signaling by quantifying the phosphorylation status of PLCγ1 using Western blotting.
Signaling Pathway and Experimental Rationale
The signaling cascade initiated by TCR engagement involves the recruitment and activation of a series of kinases. Lck, another tyrosine kinase, phosphorylates ITAMs on the CD3 complex, leading to the recruitment and activation of ZAP-70. ZAP-70, in turn, phosphorylates adaptor proteins like LAT and SLP-76, creating a scaffold for the assembly of a larger signaling complex. Itk is recruited to this complex and, once activated, directly phosphorylates PLCγ1 at Y783.[1][2] This phosphorylation event is critical for the activation of PLCγ1's enzymatic function, which is to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), leading to downstream signaling events.[7]
By utilizing a specific Itk inhibitor, this protocol aims to demonstrate a dose-dependent decrease in the phosphorylation of PLCγ1 at Y783 upon T-cell stimulation, providing a quantitative measure of the inhibitor's potency and cellular efficacy.
Signaling Pathway Diagram
Caption: Itk-PLCγ1 Signaling Pathway.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the Western blot analysis of PLCγ1 phosphorylation.
Materials and Reagents
Cell Lines:
-
Jurkat T-cells (or other suitable T-cell lines)
Reagents for Cell Culture and Stimulation:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Itk inhibitor of interest (e.g., BMS-509744)[8]
-
DMSO (vehicle control)
Reagents for Lysis and Protein Quantification:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., sodium orthovanadate)[9]
-
BCA Protein Assay Kit
Reagents for Western Blotting:
-
4-12% Bis-Tris Gels (or other suitable precast gels)
-
SDS-PAGE Running Buffer
-
Transfer Buffer
-
PVDF or Nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)[10]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Detailed Protocol
1. Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of the Itk inhibitor or DMSO (vehicle control) for 1 hour at 37°C.
2. T-Cell Stimulation:
-
Stimulate the T-cells by adding anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies for 5-10 minutes at 37°C.[14] An unstimulated control should also be included.
3. Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
5. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against phospho-PLCγ1 (Y783) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Apply the ECL chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total PLCγ1 and a loading control like β-actin.
8. Densitometry and Normalization:
-
Quantify the band intensities for phospho-PLCγ1, total PLCγ1, and β-actin using densitometry software.
-
Normalize the phospho-PLCγ1 signal to the total PLCγ1 signal to account for any variations in PLCγ1 expression.
-
Further normalize to the β-actin signal to correct for loading differences.
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of Itk Inhibitor on PLCγ1 Phosphorylation
| Treatment Condition | Concentration | Normalized p-PLCγ1 (Y783) / Total PLCγ1 Ratio (Arbitrary Units) | % Inhibition of PLCγ1 Phosphorylation |
| Unstimulated Control | - | [Value] | N/A |
| Stimulated + Vehicle (DMSO) | - | [Value] | 0% |
| Stimulated + Itk Inhibitor | [Conc. 1] | [Value] | [Value]% |
| Stimulated + Itk Inhibitor | [Conc. 2] | [Value] | [Value]% |
| Stimulated + Itk Inhibitor | [Conc. 3] | [Value] | [Value]% |
% Inhibition is calculated relative to the stimulated vehicle control.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Consider using a different blocking agent (e.g., non-fat dry milk, though BSA is often preferred for phospho-antibodies).[10]
-
Weak or No Signal: Check the activity of the primary and secondary antibodies. Ensure fresh ECL substrate is used. Confirm successful protein transfer.
-
Non-specific Bands: Optimize antibody concentrations and incubation times. Ensure the purity of the cell lysate.
By following this detailed protocol, researchers can reliably and quantitatively assess the impact of Itk inhibitors on PLCγ1 phosphorylation, providing valuable insights into the mechanism of action of these therapeutic agents.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold protein SLP-76 primes PLCγ1 for activation by ITK mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleiotropic Contributions of Phospholipase C-γ1 (PLC-γ1) to T-Cell Antigen Receptor-Mediated Signaling: Reconstitution Studies of a PLC-γ1-Deficient Jurkat T-Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ITK inhibition promotes long-term survival of cardiac allografts by regulating T cell PLCγ phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. biocompare.com [biocompare.com]
- 13. PLCγ1 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting Sample Preparation [sigmaaldrich.com]
Measuring Calcium Mobilization in T-cells Following Itk Antagonist Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade.[1][2][3][4] Upon TCR engagement, Itk is activated and plays a pivotal role in the full activation of phospholipase C-gamma1 (PLC-γ1).[1][2][5] Activated PLC-γ1 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This initial release is followed by a sustained influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane.[6] This rise in intracellular calcium is a hallmark of T-cell activation and is essential for downstream events, including cytokine production, proliferation, and differentiation.[7][8][9]
Given its crucial role, Itk has emerged as a promising therapeutic target for a range of immune-mediated disorders, including autoimmune diseases and certain cancers.[10][11][12][13] Itk antagonists are small molecules designed to inhibit the kinase activity of Itk, thereby dampening T-cell activation.[11][14] A primary and quantifiable downstream effect of Itk inhibition is the attenuation of TCR-induced calcium mobilization.[7][14]
These application notes provide detailed protocols for measuring calcium mobilization in T-cells following treatment with an Itk antagonist. The methodologies described are suitable for researchers in academia and industry involved in immunology, drug discovery, and development.
Itk Signaling Pathway in T-cell Calcium Mobilization
The following diagram illustrates the central role of Itk in the TCR-mediated calcium signaling pathway. Inhibition of Itk by an antagonist disrupts this cascade, leading to a measurable decrease in intracellular calcium levels upon T-cell stimulation.
Caption: TCR-mediated Itk signaling pathway leading to calcium mobilization.
Experimental Protocols
Two primary methods for measuring intracellular calcium mobilization are detailed below: flow cytometry and fluorescence microscopy. Both methods rely on the use of fluorescent calcium indicators.
Calcium Indicators
Fluorescent calcium indicators are small molecules that exhibit a change in their fluorescent properties upon binding to calcium. For T-cell studies, both ratiometric and single-wavelength indicators are commonly used.
| Indicator | Type | Excitation (Ex) / Emission (Em) | Key Features |
| Indo-1 AM | Ratiometric | Ex: ~350 nm (UV) Em: ~405 nm (Ca2+-bound), ~485 nm (Ca2+-free) | Ratiometric measurement (ratio of bound to free) minimizes effects of uneven dye loading and photobleaching. Ideal for flow cytometry.[15][16][17][18] |
| Fura-2 AM | Ratiometric | Ex: ~340 nm (Ca2+-bound), ~380 nm (Ca2+-free) Em: ~510 nm | Gold standard for ratiometric imaging microscopy.[19][20][21] |
| Fluo-4 AM | Single-Wavelength | Ex: ~490 nm Em: ~515 nm | Exhibits a large increase in fluorescence intensity upon Ca2+ binding. Well-suited for high-throughput screening with plate readers and flow cytometry.[22][23][24] |
AM (acetoxymethyl ester) forms are cell-permeant. Inside the cell, esterases cleave the AM group, trapping the indicator intracellularly.
Protocol 1: Calcium Mobilization Measurement by Flow Cytometry
This protocol is ideal for analyzing calcium responses in suspension cells, such as primary T-cells or T-cell lines (e.g., Jurkat), and allows for the simultaneous analysis of multiple cell populations if combined with surface marker staining.
Experimental Workflow
Caption: Workflow for measuring T-cell calcium mobilization by flow cytometry.
Detailed Methodology
Materials:
-
Primary T-cells or T-cell line (e.g., Jurkat)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, Pen/Strep)
-
This compound of interest
-
Vehicle control (e.g., DMSO)
-
Calcium indicator dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127 (optional, aids dye loading)
-
T-cell stimulants (e.g., soluble or plate-bound anti-CD3 and anti-CD28 antibodies, or phorbol myristate acetate (PMA) and ionomycin as a positive control)[19][25]
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Flow cytometer equipped with appropriate lasers (e.g., UV laser for Indo-1)
Procedure:
-
Cell Preparation:
-
Isolate primary T-cells or culture Jurkat cells to a density of 1-2 x 10^6 cells/mL.
-
Wash cells once with pre-warmed complete RPMI medium.
-
Resuspend cells at 1 x 10^7 cells/mL in complete RPMI.[16]
-
-
This compound Treatment:
-
Aliquot cells into tubes for each experimental condition (e.g., untreated, vehicle control, different concentrations of this compound).
-
Add the this compound or vehicle to the respective tubes at the desired final concentration.
-
Incubate for the desired pre-treatment time (e.g., 30-60 minutes) at 37°C.
-
-
Dye Loading:
-
Wash and Resuspension:
-
Wash the cells twice with warm HBSS containing Ca2+ and Mg2+ to remove extracellular dye.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in warm HBSS.
-
Allow cells to rest for at least 15 minutes at room temperature or 37°C before analysis.[16]
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with the appropriate voltage and compensation settings for the chosen dye. For Indo-1, this typically involves detecting emission at ~405 nm and ~485 nm.[18]
-
Warm the cell sample to 37°C for 5-10 minutes immediately before acquisition.
-
Begin acquiring events to establish a stable baseline of fluorescence for approximately 30-60 seconds.
-
Pause acquisition, add the T-cell stimulant (e.g., anti-CD3/CD28 antibodies), and immediately resume acquisition.
-
Continue acquiring data for 5-10 minutes to capture the full calcium response curve.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
For Indo-1, create a kinetic plot of the ratio of violet (~405 nm) to blue (~485 nm) fluorescence over time. For Fluo-4, plot the fluorescence intensity over time.
-
Analyze the data to determine key parameters such as the peak fluorescence ratio/intensity and the area under the curve (AUC).[26]
-
Protocol 2: Calcium Mobilization Measurement by Fluorescence Microscopy
This protocol is suited for adherent cells or for visualizing calcium dynamics at the single-cell level with high spatial and temporal resolution. Fura-2 AM is the recommended ratiometric indicator for this application.
Detailed Methodology
Materials:
-
T-cells (primary or cell line)
-
Poly-L-lysine or antibody-coated glass-bottom dishes
-
This compound and vehicle control
-
Fura-2 AM
-
Pluronic F-127
-
HBSS with Ca2+ and Mg2+
-
T-cell stimulants
-
Inverted fluorescence microscope equipped with a filter wheel for alternating 340 nm and 380 nm excitation, a camera, and imaging software.
Procedure:
-
Cell Plating and Treatment:
-
Coat glass-bottom dishes with poly-L-lysine or anti-CD3/CD28 antibodies.[19]
-
Plate T-cells onto the dishes and allow them to adhere.
-
Treat the cells with the this compound or vehicle control as described in Protocol 1.
-
-
Dye Loading:
-
Prepare a 2-5 µM Fura-2 AM loading solution in HBSS.[19]
-
Remove the treatment medium and add the Fura-2 AM solution to the cells.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash:
-
Gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Add fresh warm HBSS to the dish for imaging.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage, ensuring the environment is maintained at 37°C.
-
Acquire a baseline by capturing fluorescence images, alternating between 340 nm and 380 nm excitation, every 2-5 seconds for about 1 minute.
-
Carefully add the T-cell stimulant to the dish.
-
Continue acquiring images for 5-10 minutes to record the calcium response.
-
-
Data Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to select regions of interest (ROIs) corresponding to individual cells.[19]
-
For each cell, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F340/F380) for each time point.
-
Plot the F340/F380 ratio over time for individual cells or as an average for the population.
-
Quantify the peak ratio and AUC.
-
Data Presentation
Quantitative data from calcium mobilization assays should be summarized to facilitate comparison between treatment groups.
Table 1: Summary of Calcium Mobilization Parameters (Flow Cytometry)
| Treatment Group | Concentration | Peak Fluorescence (Ratio/MFI) | Time to Peak (seconds) | Area Under the Curve (AUC) | % Responding Cells |
| Unstimulated | - | 1.1 ± 0.1 | N/A | 50 ± 5 | < 5% |
| Vehicle Control | 0.1% DMSO | 8.5 ± 0.7 | 45 ± 5 | 1500 ± 120 | 92 ± 3% |
| This compound | 1 µM | 3.2 ± 0.4 | 50 ± 6 | 450 ± 60 | 45 ± 5% |
| This compound | 10 µM | 1.8 ± 0.2 | 52 ± 7 | 180 ± 30 | 15 ± 4% |
| Ionomycin | 1 µg/mL | 10.2 ± 0.9 | 20 ± 3 | 2100 ± 150 | 98 ± 1% |
*Data are presented as Mean ± SEM. MFI = Mean Fluorescence Intensity. p < 0.05 compared to Vehicle Control.
Table 2: Summary of Calcium Mobilization Parameters (Microscopy)
| Treatment Group | Concentration | Peak F340/F380 Ratio | Time to Peak (seconds) | Area Under the Curve (AUC) |
| Vehicle Control | 0.1% DMSO | 3.1 ± 0.3 | 60 ± 8 | 850 ± 95 |
| This compound | 1 µM | 1.5 ± 0.2 | 65 ± 10 | 250 ± 45 |
| This compound | 10 µM | 1.1 ± 0.1 | 68 ± 11 | 95 ± 20 |
*Data are presented as Mean ± SEM from n=50 cells per condition. p < 0.05 compared to Vehicle Control.
Conclusion
The protocols outlined provide robust and reproducible methods for assessing the impact of Itk antagonists on T-cell calcium mobilization. By quantifying the reduction in this critical second messenger signal, researchers can effectively determine the potency and cellular efficacy of novel Itk inhibitors. The choice between flow cytometry and microscopy will depend on the specific experimental needs, with flow cytometry offering high-throughput analysis of cell populations and microscopy providing detailed single-cell resolution. Accurate measurement of calcium mobilization is a cornerstone of preclinical characterization for any therapeutic agent targeting the Itk signaling pathway.
References
- 1. The role of Tec family kinases in T cell development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tec kinases regulate T-lymphocyte development and function: new insights into the roles of Itk and Rlk/Txk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TEC FAMILY KINASES IN T LYMPHOCYTE DEVELOPMENT AND FUNCTION* | Annual Reviews [annualreviews.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. T Cell Receptor–initiated Calcium Release Is Uncoupled from Capacitative Calcium Entry in Itk-deficient T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of Interleukin-2-Inducible T-Cell Kinase (ITK) for Cancer and Immunological Disorders: Potential Next-Generation ITK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 17. bu.edu [bu.edu]
- 18. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 22. abcam.com [abcam.com]
- 23. hellobio.com [hellobio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Itk Antagonists to Investigate T-Cell Mediated Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Interleukin-2-inducible T-cell kinase (Itk) antagonists as powerful research tools to dissect the mechanisms of T-cell mediated inflammatory diseases. This document outlines the central role of Itk in T-cell signaling, summarizes the effects of specific Itk inhibitors, and provides detailed protocols for key in vitro and in vivo experiments.
Introduction to Itk and its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec kinase family, predominantly expressed in T-cells and NK cells.[1] It is a critical component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, differentiation, and the production of pro-inflammatory cytokines.[1][2][3] Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates phospholipase C gamma 1 (PLCγ1).[4] This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and activate downstream signaling pathways, including NFAT, NF-κB, and MAPK.[5][6] These pathways are crucial for the expression of genes involved in T-cell proliferation, differentiation into various T helper (Th) subsets (including Th1, Th2, and Th17), and cytokine secretion.[1][7]
Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a wide range of T-cell mediated inflammatory and autoimmune diseases, such as asthma, psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][8][9] The use of selective Itk antagonists allows researchers to probe the specific contributions of this kinase to disease pathogenesis and to evaluate the therapeutic potential of modulating T-cell responses.
Itk Antagonists: A Summary of In Vitro Potency
A growing number of small molecule Itk inhibitors have been developed, each with varying degrees of potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the in vitro potency of these compounds. The following table summarizes the reported IC50 values for several commonly studied Itk antagonists.
| Itk Antagonist | IC50 (nM) | Target(s) | Reference |
| BMS-509744 | 19 | Itk | [8] |
| Soquelitinib (CPI-818) | 2.3 | Itk | [10] |
| PRN694 | 0.3 | Itk/Rlk | [8] |
| Vecabrutinib (SNS-062) | 24 | BTK/Itk | [8] |
| PF-06465469 | 2 | Itk | [8] |
| Modzatinib | 8 | Itk | [8] |
Effects of Itk Antagonists on T-Cell Function and Inflammatory Models
The inhibition of Itk has profound effects on T-cell function, leading to the amelioration of disease in various preclinical models of T-cell mediated inflammation. The following tables summarize key quantitative findings from studies utilizing Itk antagonists.
In Vitro Effects on T-Cell Function
| This compound | Assay | Cell Type | Effect | Reference |
| Soquelitinib | Th17 Differentiation | Murine CD4+ T-cells | Dose-dependent reduction in Th17 differentiation and increase in Foxp3+ Treg cells. | [11] |
| PRN694 | T-cell Proliferation (CFSE) | Human CD4+ and CD8+ T-cells | Significant inhibition of anti-CD3/CD28-induced proliferation at 0.1 µM. | [12] |
| BMS-509744 | IL-2 Production | Murine T-cells | Inhibition of TCR-induced IL-2 secretion. | [12] |
| Soquelitinib | Cytokine Production (Th2) | Murine CD4+ T-cells | Suppression of Th2 cytokine production (IL-4, IL-5, IL-13). | [13] |
| Soquelitinib | Cytokine Production (Th17) | Murine CD4+ T-cells | Suppression of Th17 cytokine production (IL-17). |
In Vivo Efficacy in Preclinical Models of Inflammatory Diseases
| Disease Model | This compound | Animal Model | Key Findings | Reference |
| Allergic Asthma (OVA-induced) | Soquelitinib | Mouse | Significant reduction of Th2 cytokines (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF) at 30 mg/kg. | [13][14] |
| Psoriasis (Imiquimod-induced) | Soquelitinib | Mouse | Significant reduction in Psoriasis Area and Severity Index (PASI) score. | [13] |
| Systemic Sclerosis (Bleomycin-induced) | Soquelitinib | Mouse | Significant decrease in the severity of lung fibrosis (Ashcroft Score). | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Itk-/- mice | Mouse | Reduced disease severity and CNS inflammation. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Itk antagonists on T-cell mediated inflammation.
Protocol 1: In Vitro T-Cell Proliferation Assay
This assay measures the ability of an this compound to inhibit T-cell proliferation following TCR stimulation.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Anti-mouse CD3e antibody (functional grade)
-
Anti-mouse CD28 antibody (functional grade)
-
Complete RPMI-1640 medium
-
Single-cell suspension of mouse splenocytes or lymph node cells
-
This compound of interest
-
Cell proliferation reagent (e.g., CFSE, BrdU, or [3H]-thymidine)
-
Flow cytometer or scintillation counter
Procedure:
-
Plate Coating:
-
Prepare a 5-10 µg/mL solution of anti-CD3e antibody in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-18 hours at 4°C or 2 hours at 37°C.
-
Wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[16]
-
-
Cell Preparation:
-
Prepare a single-cell suspension of mouse splenocytes or lymph node cells. If using splenocytes, perform red blood cell lysis.
-
Count the cells and resuspend them in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.[16]
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound in complete RPMI-1640.
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to all wells.[16]
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate in a humidified 37°C, 5% CO2 incubator for 48-72 hours.[16]
-
Measure cell proliferation using your chosen method:
-
CFSE: Stain cells with CFSE prior to plating. After incubation, analyze CFSE dilution by flow cytometry.[12]
-
BrdU or [3H]-thymidine: Add the reagent to the wells for the final 18-24 hours of incubation. Measure incorporation using a plate reader or scintillation counter.
-
-
Protocol 2: Calcium Mobilization Assay
This assay assesses the effect of an this compound on TCR-induced calcium influx in T-cells.
Materials:
-
Purified CD4+ T-cells
-
Calcium-sensitive fluorescent dyes (e.g., Indo-1 AM, or Fluo-3 AM and Fura-Red AM)[17]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Anti-CD3 antibody
-
Cross-linking secondary antibody (e.g., goat anti-hamster IgG)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer
Procedure:
-
Dye Loading:
-
Cell Treatment and Stimulation:
-
Resuspend the dye-loaded cells in HBSS at 1 x 10^6 cells/mL.
-
Pre-treat the cells with the this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add anti-CD3 antibody followed by the cross-linking secondary antibody to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
Immediately after stimulation, continue acquiring data on the flow cytometer for 5-10 minutes.
-
Analyze the data by plotting the ratio of fluorescence intensities (e.g., Indo-1 bound/unbound) over time to visualize the calcium flux.
-
Use ionomycin as a positive control to induce maximal calcium influx and EGTA as a negative control to chelate extracellular calcium.[18]
-
Protocol 3: Murine Model of Allergic Asthma
This protocol describes the induction of ovalbumin (OVA)-induced allergic asthma in mice to evaluate the in vivo efficacy of an this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound of interest
-
Vehicle control
-
Aerosol challenge chamber
-
Equipment for bronchoalveolar lavage (BAL) and lung histology
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.[9]
-
-
Drug Treatment:
-
Administer the this compound or vehicle control to the mice via the desired route (e.g., oral gavage, i.p. injection) starting from a specified day before or during the challenge phase. The dosing regimen should be optimized based on the pharmacokinetic properties of the compound.
-
-
Aerosol Challenge:
-
On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer in a challenge chamber.[9]
-
-
Readout and Analysis (24-48 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mice and perform BAL by instilling and retrieving PBS into the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA or multiplex assay.
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
-
Protocol 4: Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. This protocol describes the induction of EAE in C57BL/6 mice to test the therapeutic potential of Itk antagonists.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound of interest
-
Vehicle control
Procedure:
-
EAE Induction:
-
Drug Treatment:
-
Administer the this compound or vehicle control daily, starting either prophylactically (from day 0) or therapeutically (at the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:[21]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
-
Readout and Analysis (at the peak of disease or at the end of the study):
-
Histopathology:
-
Perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Dissect the spinal cord and brain, and process for paraffin embedding.
-
Stain sections with H&E to assess inflammation and Luxol Fast Blue to assess demyelination.
-
-
Immune Cell Infiltration:
-
Isolate mononuclear cells from the central nervous system (CNS) and analyze the frequency of different T-cell subsets (Th1, Th17, Tregs) by flow cytometry.
-
-
Cytokine Analysis:
-
Re-stimulate splenocytes or CNS-infiltrating cells with MOG35-55 peptide in vitro and measure the production of cytokines (e.g., IFN-γ, IL-17) by ELISA or ELISpot.
-
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of Itk's role and the experimental approaches to study its inhibition, the following diagrams have been generated using Graphviz.
Caption: Simplified Itk Signaling Pathway in T-Cells.
References
- 1. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. corvuspharma.com [corvuspharma.com]
- 11. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 12. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corvuspharma.com [corvuspharma.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. rupress.org [rupress.org]
- 18. bu.edu [bu.edu]
- 19. Treatment of Experimental Autoimmune Encephalomyelitis with an Inhibitor of Phosphodiesterase-8 (PDE8) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Lentiviral shRNA Knockdown of Itk in Human T-cells
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Itk is activated and functions downstream to regulate key effector functions, including T-cell activation, proliferation, differentiation, and cytokine production.[1][3] Specifically, Itk activates phospholipase C-gamma (PLCγ1), leading to calcium mobilization and the activation of downstream signaling cascades like the Ras/MAPK pathway.[4][5] Given its central role, Itk has emerged as a significant therapeutic target for various T-cell-mediated diseases, including autoimmune disorders, inflammatory conditions, and T-cell malignancies.[2][6]
Lentiviral-mediated short hairpin RNA (shRNA) delivery is a powerful and widely used method for achieving stable, long-term gene silencing in a variety of cell types, including primary human T-cells.[7][8] This technology allows for the targeted degradation of Itk mRNA, leading to a functional knockdown of the protein. These application notes provide detailed protocols for the lentiviral shRNA-mediated knockdown of Itk in human T-cells, methods for verifying knockdown efficiency, and functional assays to assess the resulting cellular phenotype.
Itk Signaling Pathway in T-cells
Upon stimulation of the T-cell receptor (TCR) by a peptide-MHC complex on an antigen-presenting cell, a signaling cascade is initiated. This leads to the activation of LCK, which phosphorylates ITAMs on the CD3 complex. ZAP70 is recruited and activated, in turn phosphorylating adaptor proteins like LAT and SLP-76. Itk is recruited to this complex at the plasma membrane, where it is phosphorylated and activated by Lck.[2] Activated Itk then phosphorylates and activates PLCγ1, a crucial step for downstream signaling.[1][9]
Caption: Itk signaling cascade downstream of the T-cell receptor.
Experimental Workflow
The overall process for Itk knockdown involves isolating primary human T-cells, activating them to make them receptive to transduction, infecting them with lentiviral particles carrying the Itk-targeting shRNA, selecting for transduced cells, and finally, verifying the knockdown and assessing the functional consequences.
Caption: Workflow for lentiviral shRNA knockdown of Itk in T-cells.
Experimental Protocols
Protocol 1: Lentiviral Particle Production and Titration
This protocol outlines the general steps for producing replication-incompetent lentivirus in packaging cells (e.g., HEK293T). It is recommended to use a third-generation packaging system for enhanced biosafety.
Materials:
-
HEK293T cells
-
Lentiviral transfer vector (e.g., pLKO.1-puro) containing Itk-targeting shRNA or a non-targeting control (NTC) shRNA
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
0.45 µm syringe filters
-
Lenti-X Concentrator (optional)
Method:
-
Day 0: Seed HEK293T Cells: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 1: Transfection:
-
Prepare the DNA mixture in an Eppendorf tube with the transfer vector and packaging plasmids.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature, and then add the complex dropwise to the HEK293T cells.
-
-
Day 2: Change Medium: After 12-18 hours, carefully remove the transfection medium and replace it with fresh, complete culture medium.
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.[10]
-
Add fresh medium to the cells and collect a second batch of supernatant at 72 hours, pooling it with the first harvest.
-
-
Concentration & Titration (Optional but Recommended):
-
Concentrate the viral particles using a reagent like Lenti-X Concentrator or by ultracentrifugation.[10]
-
Resuspend the viral pellet in a small volume of cold PBS or DMEM. Aliquot and store at -80°C.
-
Determine the viral titer (transducing units per ml, TU/ml) by transducing a reporter cell line (e.g., HeLa or Jurkat) with serial dilutions of the virus and quantifying the percentage of fluorescent (if applicable) or antibiotic-resistant cells.
-
Protocol 2: Isolation and Lentiviral Transduction of Human T-cells
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (e.g., Pan T Cell Isolation Kit, human)
-
T-cell activation reagent (e.g., Dynabeads™ Human T-Activator CD3/CD28 or soluble TransAct™)[10][11]
-
RPMI-1640 with 10% FBS, L-glutamine, and Penicillin/Streptomycin
-
Recombinant human IL-2 (rhIL-2)
-
Concentrated lentiviral particles (shItk and shControl)
-
Polybrene or Hexadimethrine Bromide
-
Puromycin[12]
Method:
-
Day 0: Isolate and Activate T-cells:
-
Isolate T-cells from PBMCs using a negative selection kit following the manufacturer's instructions.
-
Count the cells and resuspend them at 1 x 10^6 cells/ml in complete RPMI medium.
-
Activate the T-cells using anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 or with a soluble activator.
-
Add rhIL-2 (e.g., 20 U/ml) to the culture.
-
-
Day 1: Transduction:
-
After 24 hours of activation, prepare the cells for transduction.
-
In a new plate or tube, add the desired amount of lentivirus to achieve the target Multiplicity of Infection (MOI). A typical starting MOI for primary T-cells is 5-20.
-
Add Polybrene to a final concentration of 4-8 µg/ml to enhance transduction efficiency.
-
Add the activated T-cells to the virus-Polybrene mixture.
-
Centrifuge the plate at 1000 x g for 90 minutes at 32°C (spinoculation) to increase viral contact with cells.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Day 2-3: Post-Transduction Culture:
-
After 24 hours, transfer the cells to a new culture vessel with fresh medium containing rhIL-2 to remove residual virus and Polybrene.
-
If using activation beads, remove them at this stage.
-
-
Day 4 onwards: Selection and Expansion:
-
Approximately 72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration (typically 1-2 µg/ml) should be determined beforehand with a kill curve.[12]
-
Maintain the cells in selection medium, splitting the culture as needed and replenishing with fresh medium containing rhIL-2 and puromycin every 2-3 days until non-transduced cells are eliminated.
-
Expand the stable, transduced T-cell population for subsequent analysis.
-
Protocol 3: Verification of Itk Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Levels
-
Isolate total RNA from an equal number of shItk and shControl transduced cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for human ITK and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of ITK mRNA in the knockdown cells compared to the control using the ΔΔCt method.[13]
B. Western Blot for Protein Levels
-
Lyse an equal number of shItk and shControl cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Itk.[14]
-
Probe with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[14]
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Quantify band intensity using densitometry software to determine the percentage of protein knockdown.
Protocol 4: Assessment of T-cell Function
A. Proliferation Assay
-
Plate an equal number of transduced shItk and shControl T-cells in a 96-well plate.
-
Restimulate the cells with anti-CD3/CD28 beads or soluble antibodies.
-
Measure proliferation after 48-72 hours using methods such as CFSE dilution by flow cytometry or a colorimetric assay (e.g., WST-1, MTT).
B. Cytokine Secretion Assay (ELISA or CBA)
-
Restimulate transduced shItk and shControl T-cells as described above.
-
After 24-48 hours, collect the culture supernatant.
-
Measure the concentration of key T-cell cytokines, such as IL-2 and IFN-γ, using an ELISA kit or a Cytometric Bead Array (CBA) for multiplex analysis.[15] It is expected that Itk knockdown will lead to reduced IL-2 secretion.[9][16]
Data Presentation and Expected Results
The effectiveness of the lentiviral shRNA constructs must be validated. Below are tables summarizing example shRNA target sequences and the expected quantitative outcomes following successful Itk knockdown.
Table 1: Example Human Itk shRNA Target Sequences
| Construct ID | Target Sequence (5' -> 3') | Source/Reference |
|---|---|---|
| shItk-1 | GCAAAGACCTGTCAGATAA | (Example) |
| shItk-2 | CCAGGAAGUGAUAGUGAUCAA | (Example) |
| NTC | (Non-targeting sequence) | Commercial Vendor |
Note: It is critical to design and test multiple shRNA sequences to identify the most effective one. Pre-validated sequences from literature or commercial vendors are recommended.
Table 2: Summary of Expected Quantitative Results from Itk Knockdown
| Assay | Control (shNTC) | Knockdown (shItk) | Expected Outcome | Reference |
|---|---|---|---|---|
| Itk mRNA Level (Relative Quantification) | 1.0 | 0.1 - 0.3 | 70-90% reduction | [13] |
| Itk Protein Level (Densitometry) | 100% | 10-30% | Significant reduction | [14][16] |
| T-cell Proliferation (% of Control) | 100% | 40-60% | Reduced proliferation | [9] |
| IL-2 Secretion (pg/ml) | 800 - 1500 | 100 - 400 | Decreased IL-2 production | [9] |
| Foxp3+ Cells (% of CD4+ T-cells) | 2-5% | 8-15% | Increased Treg differentiation | [6][13] |
Note: These values are illustrative and can vary based on donor variability, transduction efficiency, and specific experimental conditions.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 4. rupress.org [rupress.org]
- 5. Tuning T helper cell differentiation by ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transduction of Human T Cell Subsets with Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 9. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. scbt.com [scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Itk Antagonists in Syngeneic Tumor Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Interleukin-2-inducible T-cell kinase (Itk) antagonists in syngeneic tumor models. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling and T-helper cell differentiation.[1] As a key mediator in T-cell activation, Itk has emerged as a promising therapeutic target in oncology.[2][3] Antagonists of Itk are being investigated for their potential to modulate the tumor microenvironment, enhance anti-tumor immunity, and overcome resistance to existing immunotherapies.[4][5] Syngeneic tumor models, which involve the transplantation of tumor cells into immunocompetent mice of the same genetic background, are essential tools for evaluating the efficacy of such immunomodulatory agents.[6][7]
Rationale for Targeting Itk in Cancer Immunotherapy
Itk is a pivotal component of the signaling cascade downstream of the T-cell receptor (TCR).[8] Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[8][9] This leads to a cascade of downstream events, including calcium mobilization and the activation of transcription factors like the nuclear factor of activated T-cells (NFAT), which are critical for T-cell activation, proliferation, and cytokine production.[1][9]
By inhibiting Itk, antagonists can modulate T-cell responses. Notably, Itk inhibition has been shown to preferentially suppress the differentiation and function of T-helper 2 (Th2) cells while largely sparing T-helper 1 (Th1) cells.[1] This "Th1 skewing" is advantageous for anti-tumor immunity, as Th1 cells are critical for cell-mediated immunity and the activation of cytotoxic T lymphocytes (CTLs) that can directly kill cancer cells.[2] Furthermore, Itk inhibition has been demonstrated to reduce T-cell exhaustion, a state of T-cell dysfunction that often arises in the tumor microenvironment and limits the effectiveness of cancer immunotherapies.[2][10]
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling pathway.
Caption: Itk signaling pathway downstream of the T-cell receptor.
Efficacy of Itk Antagonists in Syngeneic Tumor Models: Quantitative Data
The following tables summarize the in vivo efficacy of Itk antagonists, both as monotherapy and in combination with other immunotherapies, across various syngeneic tumor models.
Table 1: Monotherapy Efficacy of Itk Antagonists
| This compound | Syngeneic Model | Tumor Type | Key Findings |
| CPI-818 | CT26 | Colorectal Carcinoma | Statistically significant inhibition of tumor growth.[2] |
| CPI-818 | EL4 | T-cell Lymphoma | Statistically significant inhibition of tumor growth.[2] |
| CPI-818 | A20 | B-cell Lymphoma | Statistically significant inhibition of tumor growth.[2] |
Table 2: Combination Therapy Efficacy of Itk Antagonists
| This compound | Combination Partner(s) | Syngeneic Model | Tumor Type | Key Findings |
| CPI-818 | Anti-PD-1 + Anti-CTLA-4 | CT26 | Colorectal Carcinoma | 100% complete tumor elimination in treated animals.[1] |
| CPI-818 | Anti-PD-1 + Anti-CTLA-4 | CT26 | Colorectal Carcinoma | Elicited durable anti-tumor immune memory upon tumor rechallenge.[1] |
Table 3: Immunomodulatory Effects of Itk Antagonists in the Tumor Microenvironment
| This compound | Syngeneic Model | Key Immunophenotyping Findings |
| CPI-818 | CT26 | Increased tumor-infiltrating CD8+ T cells.[1] |
| CPI-818 | CT26 | Increased ratio of CD8+ T cells to regulatory T cells (Tregs).[1] |
| CPI-818 | EL4 | Increased infiltration of normal CD8+ T cells into the tumor.[2] |
| CPI-818 | N/A | Reduced expression of T-cell exhaustion markers.[1] |
| CPI-818 | N/A | Reversal of T-cell exhaustion in already exhausted T cells.[2] |
Experimental Protocols
This section provides a detailed protocol for evaluating the efficacy of an this compound in a syngeneic mouse tumor model. The CT26 colorectal carcinoma model is used as an example.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vivo studies.
Materials
-
CT26 murine colorectal carcinoma cell line
-
BALB/c mice (female, 6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (e.g., CPI-818)
-
Vehicle control
-
Calipers
-
Syringes and needles
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-PD-1)
-
Tumor dissociation kit
-
Flow cytometer
Protocol
1. Cell Culture and Preparation a. Culture CT26 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. b. Passage cells every 2-3 days to maintain logarithmic growth. c. On the day of inoculation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.[11]
2. Tumor Inoculation a. Shave the right flank of the BALB/c mice. b. Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the shaved flank of each mouse.[11]
3. Tumor Growth Monitoring and Randomization a. Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. b. Calculate tumor volume using the formula: (Length x Width^2) / 2. c. When tumors reach an average volume of approximately 60-100 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).[1][11]
4. Treatment Administration a. Prepare the this compound and vehicle control according to the manufacturer's instructions. b. Administer the treatment as per the study design (e.g., daily oral gavage).
5. Efficacy Evaluation a. Continue to monitor tumor volume and body weight every 2-3 days. b. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
6. Pharmacodynamic Studies (Immunophenotyping) a. At the end of the study, or at specified time points, euthanize a subset of mice from each group. b. Excise tumors and spleens. c. Process the tumors into single-cell suspensions using a tumor dissociation kit.[12] d. Prepare single-cell suspensions from the spleens. e. Stain the cells with a panel of fluorescently-labeled antibodies for flow cytometric analysis. A typical panel for immune cell infiltration in tumors might include markers for total leukocytes (CD45), T-cells (CD3), T-helper cells (CD4), cytotoxic T-cells (CD8), and regulatory T-cells (FoxP3).[12] f. Acquire data on a flow cytometer and analyze the percentages and absolute numbers of different immune cell populations.
7. Data Analysis a. Analyze tumor growth data using appropriate statistical methods (e.g., two-way ANOVA). b. Analyze flow cytometry data to determine significant differences in immune cell populations between treatment groups.
Conclusion
The use of Itk antagonists in syngeneic tumor models provides a powerful platform for investigating their anti-tumor efficacy and immunomodulatory mechanisms. The data consistently demonstrate that Itk inhibition can suppress tumor growth, enhance the efficacy of immune checkpoint inhibitors, and favorably alter the tumor microenvironment by promoting a Th1-biased anti-tumor immune response. The detailed protocols provided herein offer a robust framework for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this promising class of cancer immunotherapies.
References
- 1. corvuspharma.com [corvuspharma.com]
- 2. Corvus Pharmaceuticals Presents New CPI-818 Interim Data at the International Conference on Malignant Lymphoma | Corvus Pharmaceuticals [corvuspharma.gcs-web.com]
- 3. BMS 509744 | CAS 439575-02-7 | BMS509744 | Tocris Bioscience [tocris.com]
- 4. Corvus Pharmaceuticals to Present New CPI-818 Data Demonstrating the Potential of ITK Inhibition as a Treatment for Solid Tumors at the American Association for Cancer Research (AACR) Annual Meeting | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. td2inc.com [td2inc.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corvus Pharmaceuticals Announces Publication of Preclinical Data Demonstrating Potential Novel Approach to Immunotherapy Based on Inhibition of ITK with Soquelitinib (CPI-818) | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of T-Cell Signaling with Itk Biosensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical mediator of T-cell receptor (TCR) signaling.[1] Upon antigen recognition, Itk is activated downstream of the TCR and plays a pivotal role in regulating phospholipase C-γ (PLC-γ), calcium mobilization, and the differentiation of effector T-cells.[2][3] Given its central role, Itk is a key therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies.[1]
Visualizing the spatiotemporal dynamics of Itk activation in living animals provides an unparalleled window into T-cell signaling in physiologically relevant contexts, such as lymph nodes or tumor microenvironments. Genetically encoded biosensors, particularly those based on Förster Resonance Energy Transfer (FRET), offer the ability to monitor kinase activity with high resolution in real-time.[4] These application notes provide a framework for utilizing a hypothetical FRET-based Itk biosensor for in vivo imaging of T-cell signaling, including detailed protocols for experimental execution and data analysis.
The Itk Signaling Pathway in T-Cells
Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. The co-receptor (CD4 or CD8) brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the CD3 immunoreceptor tyrosine-based activation motifs (ITAMs), leading to their phosphorylation.[1] This creates docking sites for ZAP-70, which is subsequently activated. ZAP-70 then phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). Itk is recruited to this signaling complex at the plasma membrane, where it is phosphorylated and activated by Lck, enabling it to phosphorylate and activate PLC-γ1.[1]
Principle of a FRET-Based Itk Biosensor
To monitor Itk activity, a genetically encoded FRET biosensor can be designed. This biosensor is a single polypeptide chain containing a FRET donor (e.g., Cerulean) and acceptor (e.g., Venus), flanking an Itk-specific substrate peptide and a phosphoamino acid-binding domain (PAABD), such as an SH2 domain.[5][6]
In the basal state (inactive Itk), the substrate is not phosphorylated, and the biosensor exists in an open conformation, resulting in low FRET efficiency. When Itk becomes active, it phosphorylates the substrate peptide. This phosphorylation event induces an intramolecular interaction between the phosphopeptide and the PAABD, forcing the biosensor into a closed conformation. This brings the donor and acceptor fluorophores into close proximity, leading to a significant increase in FRET.[7] The ratio of acceptor to donor emission can thus be used as a quantitative measure of Itk activity.
Quantitative Data Presentation
In vivo imaging experiments with an Itk biosensor generate rich, quantitative data. The primary readout is the FRET ratio, which correlates with Itk activity. This data can be presented to compare signaling dynamics across different conditions.
Table 1: Expected Quantitative Readouts from Itk Biosensor Imaging
| Parameter Measured | Example Experiment | Expected Outcome | Data Representation |
| Peak FRET Ratio | T-cells encountering antigen in a lymph node vs. control | Higher FRET ratio in antigen-specific T-cells, indicating stronger Itk activation. | Bar graph with error bars |
| Time to Peak Activity | Wild-type vs. Itk inhibitor-treated T-cells | Delayed or abolished time-to-peak in inhibitor-treated cells. | Time-course line graph |
| Signal Duration | T-cells interacting with high vs. low affinity antigens | Prolonged FRET signal (longer duration of Itk activity) with high-affinity antigens. | Integrated FRET signal area |
| Subcellular Localization | Imaging of the immunological synapse in vivo | FRET signal localized to the T-cell/APC contact site. | Heatmap on cell image |
| Cell Population Response | Naive vs. Memory T-cells | Potentially faster and stronger FRET response in memory T-cells upon secondary antigen encounter. | Violin plots of FRET ratios |
Table 2: Comparison of In Vivo T-Cell Imaging Modalities
| Imaging Modality | Resolution | Sensitivity | Key Advantages | Key Limitations |
| Two-Photon Microscopy | Sub-cellular (~1µm) | Single-cell | Deep tissue penetration, reduced phototoxicity, ideal for FRET imaging.[8] | Small field of view, requires surgical preparation. |
| MRI (with contrast) | ~100 µm | ~10,000 cells (with USPIOs).[9] | Whole-body imaging, non-invasive, longitudinal tracking. | Low resolution and sensitivity, indirect measure of cell presence. |
| PET | 1-2 mm | High (can detect radiolabeled cells/probes).[10] | Whole-body, highly quantitative, clinical translatability.[11] | Low spatial resolution, use of ionizing radiation. |
| Bioluminescence (BLI) | ~1-2 mm | High (sensitive to low numbers of luciferase+ cells) | Whole-body, high throughput, cost-effective.[12] | Poor spatial resolution, requires genetic modification (luciferase). |
Experimental Workflow
The overall process involves generating T-cells that express the Itk biosensor, transferring these cells into a suitable animal model, performing in vivo imaging, and subsequently analyzing the acquired data.
Detailed Experimental Protocols
Protocol 1: Generation of T-cells Expressing the Itk Biosensor
Objective: To generate primary T-cells that stably express the Itk FRET biosensor for adoptive transfer.
Materials:
-
Lentiviral transfer plasmid containing the Itk biosensor sequence
-
Packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Primary murine or human T-cells
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads)
-
IL-2 cytokine
-
Lentiviral transduction reagent (e.g., Polybrene)
Method:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the Itk biosensor transfer plasmid and the packaging/envelope plasmids. b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Concentrate the virus via ultracentrifugation and determine the viral titer.
-
T-cell Isolation and Activation: a. Isolate primary T-cells from mouse spleen/lymph nodes or human PBMCs using negative selection kits. b. Activate T-cells with anti-CD3/CD28 beads in complete RPMI medium supplemented with IL-2 (20 U/mL) for 24 hours.
-
Lentiviral Transduction: a. Remove activation beads and add the concentrated lentivirus to the activated T-cells at a multiplicity of infection (MOI) of 10-20 in the presence of Polybrene (8 µg/mL). b. Centrifuge the plate (spinoculation) at 1000 x g for 90 minutes at 32°C to enhance transduction efficiency. c. Culture the transduced T-cells for an additional 48-72 hours in IL-2-containing medium.
-
Validation: a. Confirm biosensor expression (e.g., via the fluorescence of Cerulean or Venus) using flow cytometry. b. (Optional) Validate biosensor functionality in vitro by stimulating transduced T-cells on an anti-CD3 coated plate and measuring the FRET ratio change via live-cell microscopy.
Protocol 2: Adoptive T-cell Transfer and In Vivo Two-Photon Imaging
Objective: To visualize Itk signaling in adoptively transferred T-cells within a live animal. This protocol is adapted for imaging a lymph node.[8]
Materials:
-
Recipient mice (e.g., C57BL/6)
-
Transduced Itk-biosensor T-cells (10-20 x 10⁶ cells per mouse)
-
Anesthetics (e.g., Ketamine/Xylazine or Isoflurane)
-
Surgical tools for microdissection
-
Two-photon microscope with a tunable laser (for exciting the FRET donor) and two emission channels.
Method:
-
Adoptive Transfer: a. Intravenously inject 10-20 million transduced T-cells into recipient mice. b. If required, immunize the mice (e.g., in the footpad to drain to the popliteal lymph node) 24 hours prior to imaging to ensure antigen presentation.
-
Surgical Preparation: a. Anesthetize the mouse and confirm the lack of a pedal reflex. b. Surgically expose the popliteal lymph node, being careful to preserve the blood supply. c. Immobilize the leg and superfuse the exposed tissue with warm saline to maintain viability.
-
Two-Photon Imaging: a. Position the mouse on the microscope stage. b. Use a tunable laser set to the excitation wavelength of the FRET donor (e.g., ~840 nm for Cerulean). c. Collect emitted light simultaneously in two channels corresponding to the donor and acceptor fluorescence (e.g., Cerulean: 460-500 nm; Venus: 520-560 nm). d. Acquire time-lapse 3D image stacks of regions where T-cells are interacting with APCs.
Protocol 3: Image Analysis and FRET Quantification
Objective: To process the acquired images and calculate FRET ratios to quantify Itk activity.
Software:
-
ImageJ/Fiji or commercial software (e.g., Imaris, Volocity)
Method:
-
Image Pre-processing: a. Perform motion correction on the time-lapse stacks to correct for animal movement. b. Apply a median filter to reduce shot noise.
-
Cell Segmentation and Tracking: a. Segment individual T-cells in 3D space based on their fluorescence. b. Track segmented cells over time to analyze the dynamics of individual cells.
-
FRET Ratio Calculation: a. For each tracked cell at each time point, calculate the background-subtracted fluorescence intensity in both the donor (I_D) and acceptor (I_A) channels. b. Calculate the pixel-by-pixel ratiometric FRET image using the formula: FRET_Ratio = I_A / I_D. c. Generate a pseudo-colored FRET ratio image to visualize the spatial distribution of Itk activity within the cell.
-
Quantitative Analysis: a. For each cell, plot the mean FRET ratio over time to visualize the signaling kinetics. b. Extract key parameters such as peak signal intensity, time to peak, and signal duration. c. Pool data from multiple cells and animals for statistical comparison between experimental groups.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell signaling regulated by the Tec family kinase, Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRET-based biosensors for protein kinases: illuminating the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. In vivo nanoparticle-based T cell imaging can predict therapy response towards adoptive T cell therapy in experimental glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of T-cells and their responses during anti-cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of T-cells and their responses during anti-cancer immunotherapy [thno.org]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Assessing the Pharmacokinetics of an Itk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It plays a crucial role in T-cell receptor (TCR) signaling, making it a key therapeutic target for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. The development of small molecule inhibitors targeting Itk has shown significant promise. A thorough understanding of the pharmacokinetic (PK) properties of these inhibitors is paramount for their successful translation from preclinical discovery to clinical application.
These application notes provide a comprehensive guide to the methods and protocols for assessing the pharmacokinetics of Itk inhibitors. This document outlines in vitro and in vivo experimental procedures, bioanalytical techniques for quantification, and data analysis approaches. The provided protocols are intended to serve as a detailed resource for researchers in the field of drug metabolism and pharmacokinetics (DMPK).
Itk Signaling Pathway
Itk is a critical downstream mediator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a series of phosphorylation events leads to the activation of Itk, which in turn phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This activation triggers downstream signaling pathways, including the mobilization of intracellular calcium and the activation of transcription factors such as NFAT and NF-κB, ultimately leading to T-cell activation, proliferation, and cytokine production. Understanding this pathway is essential for designing relevant pharmacodynamic assays to correlate with pharmacokinetic profiles.
Preclinical Pharmacokinetic Parameters of Selected Itk Inhibitors
The following table summarizes key pharmacokinetic parameters of representative Itk inhibitors from preclinical studies. This data is crucial for comparing the DMPK properties of different chemical scaffolds and for predicting human pharmacokinetics.
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |
| PRN694 | Mouse | PO | 40 | ~1200 | 2 | - | - | - |
| PRN694 | Mouse | IP | 20 | 2800 (at 1h) | 1 | - | - | - |
| BMS-509744 | Mouse | SC | 50 | - | - | - | - | - |
| Soquelitinib | Mouse | PO | - | - | - | - | - | - |
Note: Data for some parameters are not publicly available. The table will be updated as more information becomes accessible.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific properties of the Itk inhibitor being tested.
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of an Itk inhibitor by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test Itk inhibitor (10 mM stock in DMSO)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Control compounds (e.g., a high clearance and a low clearance compound)
Procedure:
-
Prepare a working solution of the Itk inhibitor at 100 µM in buffer.
-
In a 96-well plate, add 5 µL of the 100 µM Itk inhibitor to wells containing 490 µL of pre-warmed (37°C) phosphate buffer.
-
Add 5 µL of liver microsomes (final concentration 0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Caco-2 Permeability Assay
This assay evaluates the intestinal permeability of an Itk inhibitor and identifies if it is a substrate of efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES (pH 7.4)
-
Test Itk inhibitor (10 mM stock in DMSO)
-
Control compounds (e.g., high permeability, low permeability, and P-gp substrate)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the Itk inhibitor (final concentration 1-10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the inhibitor to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Quantify the concentration of the Itk inhibitor in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.
In Vivo Pharmacokinetic Studies
1. Oral Pharmacokinetic Study in Mice
This study determines the plasma concentration-time profile of an Itk inhibitor following oral administration.
Materials:
-
Test Itk inhibitor formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the Itk inhibitor orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture).
-
Place the blood samples in EDTA-coated tubes and immediately place them on ice.
-
Separate the plasma by centrifugation.
-
Store the plasma samples at -80°C until bioanalysis.
-
Quantify the concentration of the Itk inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and oral bioavailability (if intravenous data is available).
Bioanalytical Method: LC-MS/MS Quantification
A robust and sensitive bioanalytical method is crucial for the accurate quantification of the Itk inhibitor in biological matrices.
Sample Preparation:
-
Protein Precipitation: This is a common and straightforward method. Add a precipitating agent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner sample by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): This technique offers the cleanest samples and can be used to concentrate the analyte, but it is more time-consuming and expensive.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., formic acid or ammonium formate) is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the instrument of choice for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the Itk inhibitor and the internal standard need to be optimized.
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity (lower limit of quantification), matrix effect, recovery, and stability.
Conclusion
The assessment of pharmacokinetic properties is a critical component in the development of novel Itk inhibitors. The protocols and information provided in these application notes offer a comprehensive framework for conducting in vitro and in vivo studies to characterize the ADME properties of these promising therapeutic agents. A thorough understanding of the pharmacokinetics of an Itk inhibitor is essential for optimizing its dosing regimen and maximizing its therapeutic potential while ensuring patient safety.
Troubleshooting & Optimization
Technical Support Center: Optimizing Itk Antagonist Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-2-inducible T-cell kinase (Itk) antagonists in in vivo mouse models.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the optimization of Itk antagonist dosage in preclinical mouse studies.
Q1: We are not observing the expected immunosuppressive effect with our this compound in our mouse model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Target Engagement: It is crucial to verify that the Itk inhibitor is reaching its target in vivo at a sufficient concentration to inhibit kinase activity. This can be assessed by measuring the phosphorylation of downstream signaling molecules like PLCγ1 in T cells isolated from treated mice.
-
Functional Redundancy with Rlk: In certain T-cell subsets, another Tec family kinase, Resting Lymphocyte Kinase (Rlk, also known as Txk), can compensate for the inhibition of Itk. This is particularly relevant in Th1 cells. If your model relies heavily on Th1-mediated pathology, a dual Itk/Rlk inhibitor might be more effective.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): The dosing regimen may not be optimal. The inhibitor might have a short half-life, poor bioavailability, or insufficient tissue distribution to the site of inflammation. A thorough PK/PD analysis is recommended to correlate drug exposure with the biological response.
-
Paradoxical Effects: In some contexts, Itk inhibition can lead to unexpected outcomes. For instance, in a mouse model of allergic asthma, pharmacological inhibition of Itk resulted in T-cell hyperplasia and increased Th2 cytokine production, contrary to the phenotype of Itk knockout mice. This highlights the complex role of Itk in T-cell biology and the importance of careful in vivo characterization.
-
Inhibitor Specificity: Ensure the inhibitor is selective for Itk. Off-target effects on other kinases could lead to confounding biological responses. Kinase profiling against a panel of related kinases is advisable.
Q2: How do we determine the optimal starting dose for our this compound in a new in vivo mouse model?
A2: A multi-faceted approach is recommended for initial dose selection:
-
In Vitro Potency: The in vitro IC50 or EC50 of the compound in cell-based assays (e.g., inhibition of T-cell proliferation or cytokine production) provides a starting point. Doses that achieve plasma concentrations several-fold higher than the in vitro potency are often a reasonable starting point.
-
Literature Review: Examine published studies for similar Itk inhibitors or other kinase inhibitors with comparable properties. This can provide a range of effective doses in various mouse models.
-
Dose-Ranging Pilot Study: Conduct a pilot study with a small number of animals and a wide range of doses (e.g., 3-4 doses spanning an order of magnitude, such as 1, 10, and 100 mg/kg). Monitor for both efficacy and any signs of toxicity.
-
Maximum Tolerated Dose (MTD): For some therapeutic areas, particularly oncology, determining the MTD can be a part of the initial dose-finding studies.
Q3: What are the key parameters to monitor during an in vivo study with an this compound?
A3: Monitoring should encompass both efficacy and potential toxicity:
-
Efficacy Readouts:
-
Disease-specific clinical scores: (e.g., paw swelling in arthritis models, weight loss in colitis models).
-
Histological analysis: of affected tissues to assess inflammation and tissue damage.
-
Flow cytometry: to analyze immune cell populations in blood, lymphoid organs, and inflamed tissues (e.g., changes in T-cell subsets like Th1, Th2, Th17, and Tregs).
-
Cytokine levels: in serum or tissue homogenates (e.g., via ELISA or multiplex assays).
-
-
Toxicity/Safety Readouts:
-
Daily clinical observations: including body weight, food and water intake, and general animal welfare.
-
Complete Blood Count (CBC) and serum chemistry: at the end of the study to assess for any organ toxicity.
-
Gross pathology and histopathology: of major organs (liver, kidney, spleen, etc.).
-
Q4: We are observing unexpected toxicity with our Itk inhibitor. How can we troubleshoot this?
A4: Unexpected toxicity can arise from several sources:
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets that are critical for normal physiological functions. Broader kinase selectivity profiling can help identify potential off-target liabilities.
-
Formulation/Vehicle Effects: The vehicle used to dissolve and administer the compound could be causing toxicity. Ensure the vehicle is well-tolerated at the administered volume and concentration. Consider alternative formulations.
-
Metabolite-Induced Toxicity: The in vivo metabolism of the compound could generate toxic byproducts.
-
On-Target Toxicity: Inhibition of Itk itself may have unintended consequences in certain contexts, especially with prolonged administration. Reducing the dose or modifying the dosing schedule might mitigate these effects.
Quantitative Data Summary
The following table summarizes reported in vivo dosages for several Itk inhibitors in mouse models. It is important to note that the optimal dose is highly dependent on the specific compound, mouse strain, disease model, and experimental conditions.
| Itk Inhibitor | Mouse Model | Dosage | Administration Route | Reference |
| BMS-509744 | T-cell lymphoma xenograft | 10, 25, 40 mg/kg daily | Intraperitoneal | [1] |
| Allergic Asthma | Not specified | Not specified | [2] | |
| PRN694 | Delayed-Type Hypersensitivity | 20 mg/kg single dose | Intraperitoneal | [3] |
| GNE-7056 | Allergic Asthma | 100 mg/kg twice daily | Subcutaneous | [4] |
| Ibrutinib | T-cell lymphoma | Not specified | Not specified | [5] |
| CTA056 | T-cell leukemia xenograft | 5 mg/kg twice weekly | Intratumoral | [6] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an this compound in a Mouse Model
This protocol provides a general framework. Specific details will need to be adapted based on the chosen disease model and the characteristics of the Itk inhibitor.
-
Animal Model Selection: Choose a mouse model that is relevant to the therapeutic indication of interest and in which T-cells, particularly Itk-expressing subsets, play a pathogenic role (e.g., ovalbumin-induced asthma, collagen-induced arthritis, delayed-type hypersensitivity, or a tumor xenograft model).
-
Inhibitor Formulation:
-
Determine the appropriate vehicle for the Itk inhibitor based on its solubility and stability. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, PEG300, and Tween 80.
-
Ensure the final concentration of any solubilizing agents is well-tolerated by the animals.
-
Prepare the formulation fresh daily under sterile conditions unless stability data supports longer-term storage.
-
-
Dosing and Administration:
-
Based on pilot studies or literature data, select a range of doses for the efficacy study.
-
Administer the this compound via the desired route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).
-
Include a vehicle control group that receives the same formulation without the active compound. A positive control group treated with a known effective compound (e.g., dexamethasone) can also be included.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, including body weight and clinical signs of disease.
-
Measure tumor growth with calipers for xenograft models.
-
At the end of the study, collect blood for PK analysis and complete blood counts.
-
Harvest tissues of interest (e.g., inflamed tissue, tumors, spleen, lymph nodes) for pharmacodynamic and efficacy analysis.
-
-
Endpoint Analysis:
-
Pharmacokinetics: Measure plasma concentrations of the inhibitor at various time points to determine key PK parameters.
-
Pharmacodynamics: Assess target engagement in tissues (e.g., by Western blot for p-PLCγ1 in isolated lymphocytes).
-
Efficacy: Analyze tissues by histology, flow cytometry for immune cell infiltration, and measure cytokine levels by ELISA or multiplex assay.
-
Visualizations
Itk Signaling Pathway Downstream of the T-Cell Receptor (TCR)
Caption: Itk signaling cascade downstream of TCR activation.
Experimental Workflow for In Vivo this compound Study
References
- 1. ITK inhibition induced in vitro and in vivo anti-tumor activity through downregulating TCR signaling pathway in malignant T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Itk inhibitors : a patent review | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to Itk Inhibitors in T-Cell Lymphoma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Interleukin-2-inducible T-cell kinase (Itk) inhibitors in T-cell lymphoma.
Frequently Asked Questions (FAQs)
1. What is the role of Itk in T-cell lymphoma and why is it a therapeutic target?
Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1] In normal T-cells, Itk is activated following TCR engagement and is essential for T-cell proliferation and differentiation.[1][2] In many T-cell malignancies, Itk is aberrantly activated or overexpressed.[3][4] This leads to the constitutive activation of downstream signaling pathways, including NF-κB, NFAT, and MAPK, which promote the growth, survival, and chemotherapy resistance of malignant T-cells.[3][4][5] Therefore, inhibiting Itk is a key therapeutic strategy for T-cell lymphomas.
Signaling Pathway of Itk in T-Cell Lymphoma
Caption: Simplified Itk signaling pathway in T-cell lymphoma.
2. My T-cell lymphoma cells are becoming resistant to Ibrutinib. What are the common mechanisms of resistance?
While Ibrutinib primarily targets Bruton's tyrosine kinase (BTK) in B-cell lymphomas, it also inhibits Itk due to structural homology.[6] Resistance to Ibrutinib and other Itk inhibitors in T-cell lymphomas can occur through several mechanisms:
-
Mutations in Downstream Effectors: The most frequently observed mechanism involves gain-of-function mutations in Phospholipase C gamma 1 (PLCγ1), a direct substrate of Itk.[7][8] These mutations, such as the S345F hotspot mutation, can lead to constitutive, Itk-independent activation of PLCγ1, allowing the cell to bypass the need for Itk signaling.[8][9] In B-cell malignancies, similar resistance-conferring mutations are found in PLCγ2.[7][10][11]
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that do not depend on Itk. For example, activation of the PI3K/AKT pathway can provide parallel survival signals, rendering the inhibition of the Itk pathway ineffective.[12][13]
-
Target Modification (Less Common in T-Cell Lymphoma): In B-cell lymphomas, a common resistance mechanism to Ibrutinib is a C481S mutation in the BTK enzyme itself, which prevents the drug from binding covalently.[13][14][15] While analogous mutations in Itk are theoretically possible, mutations in downstream signaling molecules like PLCγ1 are more commonly reported as the driver of resistance in T-cell lymphomas.[8]
Logical Flow of Resistance Mechanisms
Caption: Key mechanisms for overcoming Itk inhibitor blockade.
3. What alternative or next-generation Itk inhibitors are available for overcoming resistance?
Several novel inhibitors are in development with different mechanisms of action or improved specificity, which may be effective against resistant T-cell lymphoma.
-
Selective Itk Inhibitors: Soquelitinib (formerly CPI-818) is an oral, selective Itk inhibitor.[16] It is designed to have high specificity for Itk, potentially reducing off-target effects compared to broader kinase inhibitors like Ibrutinib.[17]
-
Dual Itk/Rlk Inhibitors: Resting lymphocyte kinase (Rlk or Txk) is another Tec family kinase that can have partially redundant functions with Itk. In some contexts, inhibiting both Itk and Rlk may be more effective. CPI-893 is an example of a dual Itk/Rlk inhibitor.[17][18]
-
Itk Degraders (PROTACs): An alternative to kinase inhibition is targeted protein degradation. Heterobifunctional degraders, or PROTACs (Proteolysis-Targeting Chimeras), are molecules that bring the target protein (Itk) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of Itk by the proteasome. BSJ-05-037 is a potent and selective Itk degrader that has shown the ability to block TCR signaling and increase sensitivity to chemotherapy.[1][2]
Table 1: Comparison of Novel Itk-Targeting Agents
| Agent Name | Type | Target(s) | Reported IC50 | Key Findings |
| Soquelitinib (CPI-818) | Selective Inhibitor | Itk | 2.3 nM | Showed promising anti-tumor activity in a Phase 1/1b trial for T-cell lymphoma; well-tolerated.[16][17][19] |
| CPI-893 | Dual Inhibitor | Itk / Rlk | Itk: 0.36 nM, Rlk: 0.4 nM | Potently inhibits both kinases; reduces viability in TCR-stimulated normal T-cells more than Itk-specific inhibitors.[17][18] |
| BSJ-05-037 | PROTAC Degrader | Itk | N/A (Degrader) | Potently and selectively degrades Itk; increases sensitivity of T-cell lymphoma cells to chemotherapy (vincristine).[1][2] |
| BMS-509744 | Selective Inhibitor | Itk | N/A | Parent inhibitor for the degrader BSJ-05-037; reduces PLCγ1 phosphorylation and T-cell proliferation.[2] |
4. How can I experimentally verify Itk pathway inhibition in my cell lines?
Verifying that an Itk inhibitor is engaging its target and inhibiting the downstream pathway is a critical step. A Western blot is a standard method to assess the phosphorylation status of Itk and its key substrate, PLCγ1.
Experimental Protocol: Western Blot for Itk Pathway Activation
Objective: To measure the phosphorylation of Itk (Y180) and PLCγ1 (Y783) in T-cell lymphoma cell lines following TCR stimulation and treatment with an Itk inhibitor.
Materials:
-
T-cell lymphoma cell line (e.g., Jurkat)
-
Complete RPMI-1640 media
-
Anti-CD3/CD28 stimulation beads
-
Itk inhibitor of interest (e.g., Soquelitinib) and vehicle control (e.g., DMSO)
-
Phosphatase and protease inhibitor cocktails
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Itk (Y180), anti-total-Itk, anti-phospho-PLCγ1 (Y783), anti-total-PLCγ1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture T-cell lymphoma cells to a density of 1-2 x 10⁶ cells/mL.
-
Pre-treat cells with the Itk inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
-
TCR Stimulation:
-
Add anti-CD3/CD28 beads to the cell cultures to stimulate the TCR pathway. An unstimulated control group should be included.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. This is typically sufficient to see peak phosphorylation.[17]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Itk, anti-phospho-PLCγ1) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate. Image the chemiluminescence.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Itk, total PLCγ1, and a loading control like GAPDH.
-
Expected Outcome: Upon TCR stimulation, you should observe a significant increase in the phosphorylation of Itk and PLCγ1 in the vehicle-treated cells. In cells pre-treated with an effective Itk inhibitor, this stimulation-induced phosphorylation should be significantly reduced or completely abrogated in a dose-dependent manner.[17]
Workflow for Testing an Itk Inhibitor
Caption: Western blot workflow to validate Itk pathway inhibition.
5. What combination strategies can be used to overcome Itk inhibitor resistance?
Combining Itk inhibitors with other therapeutic agents is a promising strategy to prevent or overcome resistance by targeting multiple survival pathways simultaneously.
-
Combination with Chemotherapy: TCR signaling can induce resistance to conventional chemotherapy.[4][5] Combining an Itk inhibitor with chemotherapeutic agents like vincristine or doxorubicin can restore chemosensitivity.[2][20]
-
Combination with BCL-2 Inhibitors: In some lymphomas, resistance to BTK/Itk inhibitors is associated with increased expression of the anti-apoptotic protein BCL-2. Combining Ibrutinib with the BCL-2 inhibitor Venetoclax has shown synergistic effects in B-cell lymphoma models and may be applicable to T-cell lymphomas.[21][22]
-
Combination with PI3K/AKT Inhibitors: Since activation of the PI3K/AKT pathway is a known bypass mechanism, dual targeting of Itk and PI3K/AKT could be an effective strategy to overcome resistance.[12][13]
-
Combination with Immunotherapy: Ibrutinib has been shown to have immunomodulatory effects, such as promoting Th1-type immunity, which could enhance the efficacy of immunotherapies like CAR T-cell therapy.[6][14]
Table 2: Selected Clinical Trials for Resistant T-Cell Lymphoma
| NCT Number | Title/Intervention | Phase | Status (as of late 2025) |
| NCT03952078 | Soquelitinib (CPI-818) in T-Cell Lymphomas | Phase 1/1b | Data presented, Phase 3 planned[16] |
| NCT04234048 | ST-001 NanoFenretinide in Relapsed/Refractory T-cell NHL | Phase 1 | Recruiting[23] |
| VALENTINE-PTCL01 | Valemetostat Tosylate (EZH1/2 Inhibitor) for R/R PTCL | Phase 2 | In progress, not recruiting[24] |
| NCT03598998 | Pralatrexate with Pembrolizumab in R/R PTCL | Phase 1/2 | Information available[25] |
Note: Clinical trial status is subject to change. Please refer to official clinical trial registries for the most current information.
References
- 1. ITK degradation to block T cell receptor signaling and overcome therapeutic resistance in T cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-cell receptor signaling activates an ITK/NF-κB/GATA-3 axis in T-cell lymphomas facilitating resistance to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A frequent PLCγ1 mutation in adult T-cell leukemia/lymphoma determines functional properties of the malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resistance to BTK inhibition by ibrutinib can be overcome by preventing FOXO3a nuclear export and PI3K/AKT activation in B-cell lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. targetedonc.com [targetedonc.com]
- 17. corvuspharma.com [corvuspharma.com]
- 18. Validate User [ashpublications.org]
- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 20. researchgate.net [researchgate.net]
- 21. Pirtobrutinib and venetoclax combination overcomes resistance to targeted and chimeric antigen receptor T-cell therapy in aggressive mantle cell lymphoma | Haematologica [haematologica.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Lymphoma Trials [medschool.cuanschutz.edu]
- 24. UCSF T Cell Lymphoma Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 25. Current Clinical Trials | T-Cell Leukemia & Lymphoma Foundation | Seattle, WA [tcllfoundation.org]
Technical Support Center: Minimizing Cytotoxicity of Itk Antagonists in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of Interleukin-2-inducible T-cell kinase (Itk) antagonists in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is Itk and why is it a therapeutic target?
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling. Upon TCR engagement, Itk is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma 1 (PLCγ1), leading to the activation of transcription factors like NFAT and AP-1. This signaling cascade is essential for T-cell activation, proliferation, and differentiation. In certain diseases, such as T-cell malignancies and autoimmune disorders, aberrant Itk signaling is implicated in pathogenesis, making it an attractive therapeutic target.
Q2: What are the common Itk antagonists used in research?
Several small molecule inhibitors targeting Itk have been developed. Some of the commonly studied antagonists include:
-
Ibrutinib: An irreversible inhibitor of both Bruton's tyrosine kinase (BTK) and Itk.
-
BMS-509744: A potent and selective, ATP-competitive inhibitor of Itk.
-
PRN694: A novel covalent inhibitor that targets both Itk and Resting Lymphocyte Kinase (RLK).
-
CTA191: A selective Itk inhibitor.
-
Soquelitinib (CPI-818): A covalent Itk inhibitor with high selectivity over RLK.
Q3: What are the potential causes of cytotoxicity observed with Itk antagonists in primary cell cultures?
Cytotoxicity of Itk antagonists in primary cell cultures can arise from several factors:
-
On-target effects: Inhibition of Itk is intended to modulate T-cell responses, which can sometimes lead to apoptosis, particularly in malignant T-cells that are dependent on TCR signaling for survival.
-
Off-target effects: Kinase inhibitors can sometimes inhibit other kinases besides their intended target, especially at higher concentrations. This can lead to unintended biological consequences and cytotoxicity. For example, BMS-509744 has been noted to have off-target effects at higher concentrations.
-
Cell type-specific sensitivity: Primary cells can exhibit varying sensitivities to kinase inhibitors. Factors such as the expression levels of Itk and redundant signaling pathways can influence the cytotoxic response.
-
Experimental conditions: Suboptimal cell culture conditions, such as improper cell density, nutrient depletion, or solvent toxicity (e.g., from DMSO), can exacerbate cytotoxicity.
Q4: How can I assess the cytotoxicity of an Itk antagonist in my primary cell culture?
Several methods can be used to quantify cytotoxicity:
-
Metabolic assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.
-
Membrane integrity assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
-
Apoptosis assays (e.g., Annexin V/PI staining, Caspase activity assays): These methods specifically detect apoptotic cells, allowing for the differentiation between apoptosis and necrosis.
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Steps |
| High concentration of the antagonist | Titrate the this compound to determine the optimal concentration that inhibits Itk signaling without causing significant cytotoxicity. Perform a dose-response curve and determine the IC50 (for inhibition) and CC50 (for cytotoxicity). |
| Off-target effects | If possible, use a more selective Itk inhibitor. Soquelitinib, for instance, is reported to be highly selective for Itk over RLK. Compare the effects of structurally different Itk inhibitors to see if the cytotoxicity is compound-specific. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your primary cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. Run a solvent-only control. |
| Suboptimal cell culture conditions | Optimize cell seeding density. Over-confluent or sparse cultures can be more susceptible to stress. Ensure the culture medium is fresh and contains all necessary supplements. |
| Cell type sensitivity | The specific primary cell type being used may be particularly sensitive. Consider using a different primary cell type or a cell line as a control to determine if the effect is cell-type specific. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variable cell numbers | Ensure accurate and consistent cell seeding in all wells of your assay plate. Use a hemocytometer or an automated cell counter. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Incomplete solubilization of formazan (MTT assay) | Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient amount of time, with gentle shaking if necessary. |
| Interference with assay reagents | Some compounds can interfere with the chemistry of the cytotoxicity assay. For example, a colored compound can interfere with absorbance readings. Run appropriate controls, such as compound-only wells, to account for any interference. |
| Timing of the assay | The timing of the cytotoxicity assessment is critical. Assess cytotoxicity at multiple time points to capture the full dynamics of the cellular response to the this compound. |
Quantitative Data
| This compound | IC50 (against purified Itk enzyme) | Primary Cell Type | Cytotoxicity Data (CC50) | Reference |
| BMS-509744 | 19 nM | Primary T-PLL cells | Low in vitro efficacy in inducing apoptosis | |
| Ibrutinib | 2.2 nM | Primary T-cells | Not directly cytotoxic in some studies | |
| PRN694 | 0.3 nM | Primary T-cells | Did not exhibit direct cytotoxicity | |
| CTA191 | Not reported | Primary T-cells | Minimal cytotoxic effect | |
| Soquelitinib (CPI-818) | 2.3 nM | Primary T-cells | Minimal effect on normal T-cells | |
| ONO-7790500 | <4 nM | Not specified | Not available | |
| PF-06465469 | 2 nM | Not specified | Not available |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of Itk antagonists.
Materials:
-
Primary cells in suspension culture
-
This compound of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well) in a final volume of 100 µL of culture medium.
-
Prepare serial dilutions of the this compound in culture medium.
-
Add 100 µL of the diluted antagonist to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours to allow for the formation of formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.
Materials:
-
Primary cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat primary cells with the this compound at the desired concentrations and for the desired time. Include untreated and vehicle-only controls.
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Gate on the cell population and analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Simplified Itk Signaling Pathway in T-Cells.
Caption: Workflow for Assessing this compound Cytotoxicity.
Navigating Itk Inhibition Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in Itk (Interleukin-2 inducible T-cell kinase) inhibition assay results.
Frequently Asked Questions (FAQs)
Q1: What is Itk and why is it a therapeutic target?
Itk is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1] Upon TCR activation, Itk is activated and subsequently phosphorylates downstream targets like phospholipase C-gamma 1 (PLCγ1), leading to calcium mobilization, activation of transcription factors such as NFAT, and cytokine production (e.g., IL-2).[2][3][4] This cascade is essential for T-cell activation, proliferation, and differentiation. Dysregulation of Itk signaling is implicated in various autoimmune and inflammatory diseases, as well as T-cell malignancies, making it an attractive therapeutic target.[4][5]
Q2: What are the common types of assays used to measure Itk inhibition?
The most common assays for measuring Itk inhibition fall into two categories:
-
Biochemical Assays: These assays use purified, recombinant Itk enzyme and a substrate to measure the direct inhibitory effect of a compound on the kinase's catalytic activity. Common formats include ADP-Glo, which measures ADP production, and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays like LanthaScreen, which detect the phosphorylation of a fluorescently labeled substrate.[1][6][7][8]
-
Cell-Based (Cellular) Assays: These assays measure the effect of an inhibitor on Itk activity within a cellular context, typically in T-cell lines like Jurkat or in primary T-cells.[9][10] These assays provide more physiologically relevant data by assessing the inhibitor's ability to cross the cell membrane and engage the target in its natural environment. Common readouts include measuring the phosphorylation of downstream targets of Itk (e.g., PLCγ1) by Western blot or flow cytometry, or assessing downstream functional consequences like IL-2 secretion.[2][11]
Q3: Why do my IC50 values for the same Itk inhibitor vary between experiments or different assay formats?
Variability in IC50 values is a common challenge and can arise from several factors:
-
ATP Concentration: Most Itk inhibitors are ATP-competitive.[2][3][12] The IC50 value is dependent on the concentration of ATP in the assay. Biochemical assays often use ATP concentrations near the Km value of the enzyme, while intracellular ATP concentrations are significantly higher.[3] This difference is a major reason for discrepancies between biochemical and cellular IC50 values.
-
Assay Format and Reagents: Different assay technologies have varying sensitivities and susceptibilities to interference.[13] The specific substrate, enzyme concentration, and detection reagents used can all influence the measured IC50.
-
Experimental Conditions: Factors such as incubation time, temperature, pH, and DMSO concentration can affect enzyme activity and inhibitor potency.[14]
-
Data Analysis: The method used for curve fitting and IC50 calculation can introduce variability.[15][16][17]
Troubleshooting Guides
Biochemical Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Signal | 1. Reagent Contamination: ADP contamination in ATP stock. | 1. Use high-purity ATP. Prepare fresh ATP solutions. |
| 2. Non-specific Binding: Antibody or tracer binding to the plate or other components. | 2. Optimize blocking steps. Use pre-adsorbed secondary antibodies if applicable.[18][19][20] | |
| 3. Enzyme Autophosphorylation: High enzyme concentration leading to significant autophosphorylation. | 3. Titrate the enzyme to the lowest concentration that provides a robust signal window. | |
| Low Signal or No Activity | 1. Inactive Enzyme: Improper storage or handling of the Itk enzyme. | 1. Store enzyme at -80°C in small aliquots to avoid freeze-thaw cycles. Keep on ice during use.[14] |
| 2. Suboptimal Assay Conditions: Incorrect buffer pH, temperature, or missing cofactors (e.g., MgCl2). | 2. Verify the composition and pH of the kinase buffer. Ensure the assay is run at the recommended temperature.[14] | |
| 3. Substrate Degradation: Instability of the substrate peptide. | 3. Prepare fresh substrate solutions. Check for protease contamination in enzyme preparations. | |
| Poor Z'-factor (<0.5) | 1. High Data Variability: Inconsistent pipetting, temperature gradients across the plate. | 1. Use calibrated pipettes and ensure proper mixing. Allow plates to equilibrate to room temperature before reading.[21][22][23] |
| 2. Low Signal-to-Background Ratio: Insufficient enzyme activity or high background. | 2. Optimize enzyme and substrate concentrations. See "High Background" and "Low Signal" troubleshooting.[21] |
Cellular Assay Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Inconsistent Phosphorylation Signal | 1. Variable Cell Stimulation: Inconsistent activation of the TCR pathway. | 1. Ensure consistent timing and concentration of stimulating antibodies (e.g., anti-CD3/CD28). |
| 2. Cell Health and Passage Number: Cells are unhealthy or have been in culture for too long. | 2. Use cells with a consistent and low passage number. Ensure high cell viability before starting the experiment. | |
| 3. Timing of Lysis/Fixation: Inconsistent timing after stimulation. | 3. Precisely control the timing of cell lysis or fixation after stimulation to capture the peak phosphorylation event. | |
| High Variability in Functional Readouts (e.g., IL-2 secretion) | 1. Cell Density: Inconsistent cell seeding density. | 1. Accurately count and seed cells to ensure consistent cell numbers across wells. |
| 2. Inhibitor Potency in Cells: Poor cell permeability of the inhibitor. | 2. Consider using a different inhibitor or performing a cell permeability assay. | |
| 3. Assay Window: The dynamic range of the cytokine detection assay (e.g., ELISA) is too narrow. | 3. Ensure that the cytokine levels fall within the linear range of the standard curve. Dilute samples if necessary. |
Data Presentation: Variability of Itk Inhibitor IC50 Values
The following table summarizes reported IC50 values for common Itk inhibitors, illustrating the typical variability observed across different studies and assay formats.
| Inhibitor | Assay Type | Target | Reported IC50 (nM) | Reference |
| Staurosporine | Biochemical | Protein Kinase C | 2.7 | [24] |
| Biochemical | p60v-src tyrosine protein kinase | 6 | ||
| Biochemical | Protein Kinase A | 7 | ||
| Biochemical | CaM Kinase II | 20 | ||
| BMS-509744 | Biochemical | Itk | 19 | [2][3][4][12][25] |
| Cellular (T-cell proliferation) | Itk | 250 - 700 | [3] | |
| PRN694 | Biochemical | Itk | 0.3 | [9][10] |
| Biochemical | RLK | 1.4 | [9] | |
| Cellular (IL-2 Production) | Itk/RLK | 8.7 | [26] |
Experimental Protocols
Key Experiment 1: In Vitro Biochemical Itk Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits.[1][7][27][28][29]
Materials:
-
Recombinant active Itk enzyme
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Itk inhibitor compounds (serially diluted)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 2X kinase reaction buffer.
-
Prepare a 2X solution of the Poly (Glu, Tyr) substrate and ATP in the kinase reaction buffer. The final ATP concentration should be at the Km for Itk, if known, or optimized for the assay.
-
Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in kinase buffer to a 2X final concentration. Include a DMSO-only control (vehicle).
-
-
Kinase Reaction:
-
Add 5 µL of the 2X inhibitor solution (or vehicle) to the wells of the microplate.
-
Add 10 µL of the 2X substrate/ATP mixture to each well.
-
To initiate the reaction, add 5 µL of 2X Itk enzyme solution to each well. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[15][16][17][30][31]
-
Key Experiment 2: Cellular Itk Inhibition Assay (Phospho-Flow Cytometry)
This protocol outlines the measurement of Itk-mediated PLCγ1 phosphorylation in Jurkat T-cells.[11][32]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Itk inhibitor compounds
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Primary antibody: Rabbit anti-phospho-PLCγ1 (Tyr783)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Preparation and Inhibitor Treatment:
-
Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL.
-
Aliquot 1 x 10⁶ cells per tube.
-
Pre-incubate the cells with the desired concentrations of the Itk inhibitor (or DMSO vehicle) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 5-10 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding 1 mL of ice-cold PBS and pellet the cells by centrifugation.
-
Fix the cells by resuspending the pellet in 100 µL of Fixation Buffer for 15 minutes at room temperature.
-
Permeabilize the cells by adding 1 mL of ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Immunostaining:
-
Wash the cells twice with PBS containing 1% BSA (staining buffer).
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-phospho-PLCγ1 antibody at the recommended dilution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the pellet in 100 µL of staining buffer containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for Alexa Fluor 488).
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Determine the median fluorescence intensity (MFI) of the phospho-PLCγ1 signal for each condition.
-
Normalize the MFI values to the stimulated vehicle control and plot against the inhibitor concentration to determine the cellular IC50.
-
Visualizations
Itk Signaling Pathway in T-Cells
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Experimental Workflow for a Biochemical Itk Inhibition Assay
Caption: Workflow for a typical in vitro biochemical Itk inhibition assay using an ADP-Glo format.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 11. korambiotech.com [korambiotech.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. towardsdatascience.com [towardsdatascience.com]
- 16. graphpad.com [graphpad.com]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. origene.com [origene.com]
- 20. arp1.com [arp1.com]
- 21. indigobiosciences.com [indigobiosciences.com]
- 22. assay.dev [assay.dev]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
- 24. selleckchem.com [selleckchem.com]
- 25. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 26. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ulab360.com [ulab360.com]
- 28. ulab360.com [ulab360.com]
- 29. researchgate.net [researchgate.net]
- 30. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
How to reduce non-specific binding of Itk inhibitors in pull-down assays
Welcome to the technical support center for Itk (Interleukin-2-inducible T-cell kinase) inhibitor pull-down assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce non-specific binding in their experiments.
Troubleshooting Guides
High background or excessive non-specific binding is a common issue in pull-down assays. This guide provides a systematic approach to troubleshooting and optimizing your experiments.
Problem: High Levels of Non-Specific Protein Binding
| Possible Cause | Recommended Solution |
| Inadequate blocking of beads | Pre-block the beads with a suitable blocking agent (e.g., BSA or casein) before adding the cell lysate. |
| Insufficiently stringent wash steps | Increase the number of wash steps and/or the salt concentration in the wash buffer. A high salt concentration can help disrupt weak, non-specific interactions.[1] |
| Hydrophobic interactions between proteins and the beads/inhibitor | Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween 20) to the lysis and wash buffers to minimize hydrophobic interactions.[2] |
| Electrostatic interactions | Optimize the pH of the lysis and wash buffers. The pH can influence the charge of both the proteins and the affinity matrix. |
| Inhibitor concentration is too high | Titrate the concentration of the immobilized Itk inhibitor to find the optimal balance between specific target binding and non-specific interactions. |
| Cell lysate is too concentrated | Dilute the cell lysate to reduce the overall protein concentration, which can lower the chances of non-specific binding. |
Problem: Low or No Itk Protein Pulled Down
| Possible Cause | Recommended Solution |
| Itk is not expressed or is at very low levels in the cell line/tissue | Confirm Itk expression levels in your sample using Western blot or qPCR. Consider using a cell line known to express high levels of Itk as a positive control. |
| The Itk inhibitor is inactive or improperly immobilized | Verify the activity of the free inhibitor in a kinase assay. Ensure the immobilization chemistry does not interfere with the inhibitor's ability to bind Itk. The point of attachment on the inhibitor is crucial and should not be involved in target binding.[3] |
| The conformation of Itk is not optimal for inhibitor binding | Some Itk inhibitors are conformation-selective, binding preferentially to either the active or inactive form of the kinase.[4][5] Ensure your lysis conditions favor the conformation targeted by your inhibitor. |
| Competition from endogenous ATP | If using an ATP-competitive inhibitor, consider including a low concentration of a non-hydrolyzable ATP analog in your lysis buffer to stabilize the ATP-binding pocket, but be mindful this could also increase competition. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors contributing to non-specific binding in Itk inhibitor pull-down assays?
A1: Non-specific binding in these assays can be attributed to several factors, including:
-
Hydrophobic and electrostatic interactions: Proteins can non-specifically adhere to the affinity matrix (beads) or the immobilized inhibitor due to charge-based or hydrophobic interactions.[6]
-
High protein concentration: A high concentration of cellular proteins increases the likelihood of random, low-affinity interactions with the beads.
-
Inappropriate buffer conditions: Suboptimal pH, salt concentration, or the absence of detergents can fail to disrupt weak, non-specific binding events.[2]
Q2: How can I design my wash buffers to minimize non-specific binding?
A2: Optimizing your wash buffers is critical. Consider the following:
-
Salt Concentration: Start with a physiological salt concentration (e.g., 150 mM NaCl) and increase it in a stepwise manner (e.g., up to 600 mM NaCl) to find the optimal concentration that disrupts non-specific interactions without eluting your target protein.[1]
-
Detergents: Include a mild, non-ionic detergent like Triton X-100 or Tween 20 at a low concentration (e.g., 0.01-0.1%) to reduce hydrophobic interactions.[2]
-
pH: Maintain a physiological pH (around 7.4) unless you have evidence that a different pH improves the specificity of your inhibitor's interaction.
Q3: Should I use a specific type of Itk inhibitor for my pull-down assay?
A3: The choice of inhibitor can influence the outcome. Itk inhibitors can be classified based on their binding mode (e.g., Type I, Type I', Type III).[4]
-
Type I inhibitors bind to the active conformation of the kinase and may have broader selectivity across the kinome.[4]
-
Inhibitors targeting inactive conformations (e.g., Type I' or allosteric inhibitors) may offer higher selectivity for Itk, potentially reducing off-target binding.[4][5]
Q4: Can using a combination of kinase inhibitors as a capture matrix improve my results?
A4: Yes, using a matrix of multiple kinase inhibitors can be a powerful approach to profile the kinome and can help in identifying differentially expressed kinases.[7][8][9][10] However, if your goal is to specifically pull down Itk and its interactors, using a highly selective Itk inhibitor is more appropriate. A multi-inhibitor approach is better suited for broader kinome profiling.
Experimental Protocols
Protocol: Itk Inhibitor Pull-Down Assay
This protocol provides a general framework. Optimization of specific steps will be necessary for your particular experimental setup.
1. Preparation of Affinity Beads:
- Covalently couple your Itk inhibitor to activated Sepharose or magnetic beads according to the manufacturer's instructions. Ensure the linker is attached to a position on the inhibitor that does not interfere with its binding to Itk.[3]
- Wash the beads extensively with lysis buffer to remove any uncoupled inhibitor.
- Block the beads by incubating with 1% BSA in lysis buffer for 1 hour at 4°C with gentle rotation.
2. Cell Lysis:
- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
- Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
3. Pull-Down:
- Incubate the pre-cleared cell lysate with the blocked affinity beads for 2-4 hours at 4°C with gentle rotation.
4. Washing:
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with potentially higher salt concentration, e.g., up to 600 mM NaCl).[1] Each wash should be for 5-10 minutes with gentle rotation.
5. Elution:
- Elute the bound proteins from the beads using one of the following methods:
- SDS-PAGE sample buffer: This is a harsh elution suitable for subsequent Western blotting.
- Competitive elution: Incubate the beads with a high concentration of the free Itk inhibitor.
- pH elution: Use a low pH buffer (e.g., glycine-HCl, pH 2.5) to disrupt the interaction. Neutralize the eluate immediately.
6. Analysis:
- Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Itk antibody to confirm a successful pull-down.
- For identification of interacting partners, the eluate can be analyzed by mass spectrometry.
Data Presentation
Table 1: Effect of Wash Buffer Salt Concentration on Non-Specific Binding
| NaCl Concentration | Itk Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 150 mM | 100 | 80 | 1.25 |
| 300 mM | 95 | 40 | 2.38 |
| 600 mM | 85 | 15 | 5.67 |
Table 2: Effect of Detergent on Non-Specific Binding
| Detergent | Itk Signal (Arbitrary Units) | Background Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| None | 100 | 90 | 1.11 |
| 0.01% Triton X-100 | 98 | 35 | 2.80 |
| 0.05% Tween 20 | 97 | 40 | 2.43 |
Visualizations
Caption: A generalized workflow for an Itk inhibitor pull-down assay.
Caption: Illustration of specific vs. non-specific binding in a pull-down assay.
Caption: A decision tree for troubleshooting high non-specific binding.
References
- 1. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Strategies to Enhance the Bioavailability of Itk Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of Interleukin-2-inducible T-cell Kinase (Itk) inhibitors.
Section 1: Troubleshooting Guides and FAQs
This section addresses specific issues related to the bioavailability of Itk inhibitors in a question-and-answer format.
Q1: What are the primary reasons for the low oral bioavailability of my Itk inhibitor?
A1: Low oral bioavailability for Itk inhibitors, like many other tyrosine kinase inhibitors (TKIs), typically stems from a combination of factors related to their physicochemical and pharmacokinetic properties. The most common reasons include:
-
Poor Aqueous Solubility: Many kinase inhibitors are lipophilic, 'brick-dust' molecules with high melting points or 'grease-ball' molecules with high lipophilicity, leading to poor solubility in gastrointestinal fluids.[1] This is a primary rate-limiting step for absorption. According to the Biopharmaceutics Classification System (BCS), these compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]
-
Extensive First-Pass Metabolism: Itk inhibitors are susceptible to significant metabolism in the gut wall and liver after oral administration. The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is the main metabolic pathway for the majority of TKIs.[3][4][5] This enzymatic degradation reduces the amount of active drug that reaches systemic circulation.
-
Active Efflux by Transporters: The intestinal epithelium expresses ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][6][7] These transporters actively pump absorbed drug molecules from inside the enterocytes back into the intestinal lumen, thereby limiting net absorption.[8]
Q2: My initial in vivo pharmacokinetic study in mice shows very low oral exposure (low Cmax and AUC). What is a logical workflow to diagnose and solve this issue?
A2: A systematic in vitro characterization is the most efficient way to identify the root cause of low oral exposure. The following workflow can help you pinpoint the limiting factors and select an appropriate enhancement strategy.
Q3: My Itk inhibitor has very poor water solubility. What are the most common formulation strategies to overcome this?
A3: For poorly soluble compounds, several formulation strategies can significantly improve dissolution and, consequently, absorption.[9] The choice depends on the specific properties of your molecule.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases the surface area-to-volume ratio, which enhances the dissolution rate.[10]
-
Methods: Nanosuspensions can be created using top-down methods like wet media milling or bottom-up methods like precipitation.[1]
-
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix prevents the drug from crystallizing.[2] The amorphous form has higher energy and is more soluble than the stable crystalline form.[11]
-
Methods: Spray drying and hot-melt extrusion are common techniques to create solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC).[11]
-
-
Lipid-Based Formulations: These formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
Q4: My Caco-2 permeability assay resulted in a high efflux ratio (B-A / A-B > 2). What does this indicate and what is the next step?
A4: An efflux ratio greater than 2 strongly suggests that your Itk inhibitor is a substrate for active efflux transporters, such as P-gp or BCRP.[7][8] These transporters are present on the apical side of the Caco-2 cell monolayer and actively pump the compound back into the apical (donor) compartment during an absorptive (A-B) transport study.
Next Step: To confirm which transporter is responsible, you should repeat the Caco-2 assay in the presence of known transporter inhibitors. For example:
-
Verapamil or Ketoconazole: To inhibit P-gp.
-
Ko143: To inhibit BCRP.
-
MK571: To inhibit Multidrug Resistance-Associated Proteins (MRPs), although it can also inhibit P-gp and BCRP at higher concentrations.[8]
If the efflux ratio decreases significantly in the presence of an inhibitor, it confirms your compound is a substrate of that specific transporter. Strategies to overcome this include saturating the transporter with high drug concentrations at the absorption site (achieved via solubility-enhancing formulations) or co-administering a non-toxic transporter inhibitor.[6][12]
Q5: My Itk inhibitor is cleared very quickly in a liver microsome stability assay. How can this be addressed?
A5: Rapid clearance in a liver microsome or hepatocyte stability assay indicates high susceptibility to metabolic enzymes, primarily Phase I (CYP450) and Phase II (e.g., UGT) enzymes.[13][14] For TKIs, CYP3A4 is often the main culprit.[4]
Addressing the Issue:
-
Metabolite Identification: The first step is to perform a metabolite identification study to determine the metabolic "soft spots" on the molecule. This helps medicinal chemists guide structural modifications to block those metabolic sites without losing potency.[13]
-
Pharmacokinetic Boosting: A clinical strategy involves co-administering the drug with a potent inhibitor of its primary metabolic enzyme.[15] For example, ritonavir or cobicistat are strong CYP3A4 inhibitors used to "boost" the exposure of other drugs.[15] This approach can significantly increase bioavailability but requires careful management of drug-drug interactions.[4][5]
Section 2: Itk Signaling Pathway
Understanding the biological context of Itk is crucial for inhibitor development. Itk is a key non-receptor tyrosine kinase that functions downstream of the T-cell receptor (TCR) to regulate T-cell activation and differentiation.[16][17][18] Upon TCR stimulation, a signaling cascade is initiated that leads to the recruitment and activation of Itk, which then phosphorylates and activates its key substrate, Phospholipase C-gamma 1 (PLCγ1).[19][20]
Section 3: Data Presentation: Impact of Formulation Strategies
The following table summarizes representative pharmacokinetic data for a hypothetical Itk inhibitor (Compound X) to illustrate the potential impact of various bioavailability enhancement strategies.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Oral Bioavailability (F%) | Primary Mechanism of Enhancement |
| Aqueous Suspension (Control) | 50 | 2.0 | 350 | 3% | Baseline |
| Nanosuspension (Milled) | 250 | 1.5 | 1,800 | 15% | Increased surface area, faster dissolution |
| Solid Dispersion (HPMC) | 400 | 1.0 | 3,000 | 25% | Amorphous state, supersaturation |
| SEDDS Formulation | 600 | 1.0 | 4,800 | 40% | Pre-dissolved state, lymphatic uptake |
| Suspension + CYP3A4 Inhibitor | 300 | 2.0 | 2,100 | 18% | Reduced first-pass metabolism |
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
This protocol outlines the procedure for assessing a compound's intestinal permeability and potential for active efflux.
-
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²), which indicates good monolayer integrity.[22][23] The passage of a low-permeability marker like Lucifer Yellow can also be used as a quality control check.[21]
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
For A-B permeability , add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[23]
-
For B-A permeability , add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).[22]
-
Collect samples from the receiver chamber at specified time points (e.g., 120 minutes) and from the donor chamber at the end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a suitable analytical method, typically LC-MS/MS.
-
Calculations:
-
Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
-
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol is used to estimate the rate of metabolic clearance of a compound.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of an Itk inhibitor.
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH solution to the microsome/compound mixture. The final concentration of the test compound is typically low (e.g., 1 µM) to be below the enzyme Km.
-
Include positive controls (compounds with known high and low clearance) and negative controls (incubations without NADPH to check for non-enzymatic degradation).
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[24]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing & Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent drug concentration using LC-MS/MS.
-
Calculations:
-
Plot the natural log of the percentage of the parent drug remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
-
Protocol 3: General Protocol for an Oral Pharmacokinetic Study in Rats
This protocol provides a framework for evaluating the in vivo performance of an Itk inhibitor formulation.
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and oral bioavailability F%) following oral administration.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (e.g., 200-250g).[25] House the animals appropriately and fast them overnight (12 hours) before dosing, with free access to water.[25]
-
Dosing:
-
Oral Group (PO): Administer the Itk inhibitor formulation (e.g., nanosuspension) to a group of rats (n=5-7) via oral gavage at a specific dose (e.g., 10 mg/kg).[25]
-
Intravenous Group (IV): To determine absolute bioavailability, administer a solubilized form of the inhibitor to a separate group of rats via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.3 mL) from the suborbital vein or other appropriate site at pre-defined time points.[25] A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[25]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge immediately at 5,000 rpm for 5 minutes to separate the plasma.[25] Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., PK solver) to calculate pharmacokinetic parameters from the plasma concentration-time data.[25]
-
Cmax (maximum observed concentration) and Tmax (time to reach Cmax) are obtained directly from the data.[25]
-
AUC (Area Under the Curve) is calculated using the linear trapezoidal rule.[25]
-
Absolute Oral Bioavailability (F%) is calculated as: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100 .
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. journals.umcs.pl [journals.umcs.pl]
- 3. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-related pharmacokinetic drug-drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 8. The Role of Intestinal Efflux Transporters In Drug Absorption [sigmaaldrich.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. bioivt.com [bioivt.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. pnas.org [pnas.org]
- 19. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. enamine.net [enamine.net]
- 24. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 25. In vivo pharmacokinetic study [bio-protocol.org]
How to validate the specificity of a new Itk antibody for western blot
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for validating the specificity of a new Itk (Interleukin-2-inducible T-cell kinase) antibody for use in Western Blotting.
Frequently Asked Questions (FAQs)
Q1: What is Itk and why is antibody specificity crucial?
Q2: What is the expected molecular weight of Itk in a Western Blot?
The full-length human Itk protein has a predicted molecular weight of approximately 72 kDa.[3][5] However, the apparent molecular weight on an SDS-PAGE gel can vary due to post-translational modifications such as phosphorylation.[6][7] Always check the antibody's datasheet for the expected band size and compare it to your results.
Q3: What are the essential positive and negative controls for an Itk Western Blot?
To validate your Itk antibody, you must include appropriate controls.
-
Positive Controls: Use cell lysates from cell lines known to express Itk. T-cell lines such as Jurkat and MOLT-4 are excellent positive controls.[8] If available, a purified recombinant full-length Itk protein can also be used.[9]
-
Negative Controls: Use cell lysates from cell lines that do not express Itk. B-cell lines (e.g., Raji, Ramos) or monocytic cell lines (e.g., THP-1) are suitable negative controls.[8] The most definitive negative control is a lysate from an Itk knockout (KO) or knockdown (KD) cell line or tissue, where the signal should be absent.[2][10]
Q4: How can I be certain my antibody is specific to Itk and not cross-reacting with other Tec family kinases?
The gold standard for demonstrating antibody specificity is to use a knockout model.
-
Prepare Lysates: Generate protein lysates from a wild-type (WT) cell line/tissue and its corresponding Itk knockout (KO) or knockdown (KD) counterpart.[10]
-
Perform Western Blot: Run the lysates side-by-side on the same gel.
-
Analyze Results: A truly specific Itk antibody will detect a band at the correct molecular weight (~72 kDa) in the WT lane but will show no band in the KO/KD lane.[11]
Troubleshooting Guide
This section addresses common issues encountered when validating a new Itk antibody.
Issue 1: Weak or No Signal
If you observe a faint band or no band at all for Itk, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Low Antibody Concentration | The antibody dilution may be too high. Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[7][12] |
| Insufficient Protein Load | The abundance of Itk may be low in your sample. Increase the amount of protein loaded per lane (try 30-50 µg). |
| Inefficient Protein Transfer | High molecular weight proteins (~72 kDa for Itk) may transfer less efficiently. Confirm transfer by staining the membrane with Ponceau S. For larger proteins, consider adding a low percentage of SDS (0.01–0.05%) to the transfer buffer or using an overnight wet transfer at 4°C.[13] |
| Inactive Antibody | Improper storage or multiple freeze-thaw cycles can reduce antibody activity. Verify antibody activity with a positive control (e.g., Jurkat cell lysate).[13] |
| Blocking Agent Interference | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as 5% Bovine Serum Albumin (BSA) in TBST. |
Issue 2: High Background or Non-Specific Bands
If your blot has a high background or multiple unexpected bands, this can obscure the true Itk signal.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration and/or the incubation time.[12][14] |
| Insufficient Washing | Residual, unbound antibody can create background noise. Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a surfactant like 0.05% Tween-20 to your wash buffer. |
| Inadequate Blocking | Incomplete blocking allows antibodies to bind non-specifically to the membrane. Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[6] |
| Cross-Reactivity | The primary antibody may be cross-reacting with other proteins. The ultimate test is to use an Itk-knockout lysate to see if the non-specific bands disappear. If they remain, they are not Itk-related.[2] |
| Sample Degradation | Protein degradation can lead to multiple bands at lower molecular weights. Always prepare lysates with fresh protease and phosphatase inhibitors.[7] |
Experimental Protocols & Workflows
Diagram: Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade. Upon TCR stimulation, LCK activates Itk, which in turn phosphorylates PLCγ1, a key step for T-cell activation.[2][4]
Caption: Role of Itk in the T-Cell Receptor (TCR) signaling pathway.
Diagram: Western Blot Workflow for Itk Antibody Validation
This workflow outlines the key steps and decision points for validating a new Itk antibody.
Caption: Experimental workflow for Itk antibody validation via Western Blot.
Protocol 1: Cell Lysate Preparation from T-Cells
-
Cell Culture: Grow Jurkat (positive control) and Raji (negative control) cells to a density of 1-2 x 10⁶ cells/mL.
-
Harvesting: Pellet 5-10 million cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Storage: Store the lysate at -80°C or prepare for immediate use by adding Laemmli sample buffer and boiling for 5 minutes.
Protocol 2: Western Blotting for Itk
-
Protein Loading: Load 20-30 µg of protein lysate per lane into a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Electrophoresis: Run the gel at 150V for 60-90 minutes, or until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. For a wet transfer, run at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody: Incubate the membrane with the Itk primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using a digital imager or X-ray film.
Diagram: Troubleshooting Logic for Unexpected Bands
This diagram provides a logical path for troubleshooting when unexpected bands appear on your Western Blot.
Caption: Logic-tree for troubleshooting unexpected Western Blot results.
References
- 1. apexbt.com [apexbt.com]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. bosterbio.com [bosterbio.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ITK Monoclonal Antibody (2F12) (14-9752-82) [thermofisher.com]
- 9. kactusbio.com [kactusbio.com]
- 10. cyagen.com [cyagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. ITK (E4X7M) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Strategies for reducing the immunogenicity of therapeutic Itk antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to reduce the immunogenicity of therapeutic Interleukin-2-inducible T-cell kinase (Itk) antagonists.
Section 1: Frequently Asked Questions (FAQs) - Understanding Itk and Immunogenicity
Q1: What is the role of Itk in the immune system and why is it a therapeutic target?
A: Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that is a crucial component of the T-cell receptor (TCR) signaling pathway.[1] When the TCR is stimulated, Itk is activated and helps regulate downstream events essential for T-cell activation, including calcium mobilization and the activation of key transcription factors like NFAT, NFκB, and AP-1.[2][3] This signaling cascade is pivotal for the production of various cytokines, particularly those associated with T helper 2 (Th2) cells (IL-4, IL-5, IL-13) and Th17 cells.[4][5]
Because of its central role in T-cell-mediated inflammation, Itk is an attractive therapeutic target for a range of autoimmune and inflammatory diseases, such as asthma, atopic dermatitis, and certain T-cell malignancies.[1][3][6] By inhibiting Itk, therapeutic antagonists aim to modulate overactive T-cell responses.[7]
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Q2: What is immunogenicity and why is it a concern for Itk antagonists?
A: Immunogenicity is the ability of a substance, in this case, a therapeutic drug, to provoke an unwanted immune response in the host.[8] This response can lead to the formation of anti-drug antibodies (ADAs).[9] For Itk antagonists, which are often small molecules, immunogenicity can arise if the molecule acts as a hapten (binding to a carrier protein) or if impurities or aggregates are present. This immune response can neutralize the drug's activity, alter its pharmacokinetic profile, and in some cases, cause adverse events ranging from mild hypersensitivity to severe anaphylaxis.[8][10]
Q3: What are the potential clinical consequences of an anti-drug antibody (ADA) response?
A: The clinical impact of ADAs varies and is categorized based on their effect:
-
Binding Antibodies (bAbs): These ADAs bind to the drug. They can increase the drug's clearance from the body, reducing its exposure and efficacy, without directly blocking its function.[11]
-
Neutralizing Antibodies (nAbs): These are a subset of bAbs that directly inhibit the drug's biological activity.[12] For an this compound, a nAb could bind to the active site or an allosteric site, preventing it from inhibiting Itk, thereby rendering the therapy ineffective.
-
Cross-reacting Antibodies: In rare cases, ADAs generated against a drug can cross-react with an endogenous protein, potentially leading to an autoimmune response.[11]
The formation of ADAs can lead to a loss of therapeutic response over time and is a significant challenge in drug development.[13]
Section 2: Troubleshooting Guides - Preclinical Immunogenicity Assessment
Q4: I am developing a new this compound. How can I proactively assess and mitigate its immunogenicity risk?
A: A risk-based approach combining in silico, in vitro, and formulation strategies is recommended.[14] The goal is to identify and eliminate potential immunogenic liabilities early in development.
Caption: Proactive workflow for assessing and mitigating immunogenicity risk.
Q5: My in silico tools predict T-cell epitopes, but my in vitro T-cell assays are negative. What could be the reason?
A: This discrepancy is not uncommon and can be due to several factors:
-
Overprediction by Algorithms: In silico tools primarily predict the binding affinity of peptides to MHC molecules.[15] They often overpredict epitopes because they do not account for subsequent steps required for T-cell activation, such as protein processing by antigen-presenting cells (APCs) and TCR recognition of the peptide-MHC complex.[16]
-
Lack of Peptide Processing/Presentation: The predicted peptide sequence may not be efficiently generated or presented by APCs in vitro. The surrounding amino acids can influence proteolytic cleavage.
-
T-Cell Repertoire: The donor PBMCs used in the assay may lack T-cells with TCRs that can recognize the specific peptide-MHC complex. Using a diverse panel of HLA-typed donors is crucial to minimize this issue.[17]
-
Assay Sensitivity: The concentration of the antagonist or the sensitivity of the assay readout (e.g., proliferation dye, cytokine measurement) may be insufficient to detect a weak response.[12]
Q6: I'm observing a significant T-cell proliferative response to my this compound. What are my immediate troubleshooting steps and long-term mitigation options?
A: Immediate Troubleshooting:
-
Confirm Purity: Ensure the drug product is free from aggregates, host cell proteins, or other immunogenic contaminants that could cause a non-specific response.
-
Rule out Mitogenicity: Some compounds can non-specifically activate T-cells. Run controls with structurally similar but inactive molecules.
-
Validate with Multiple Donors: Confirm the response is consistent across a panel of healthy human donors with diverse HLA types to ensure it's a genuine epitope-driven response.[17]
Long-Term Mitigation Strategies:
Caption: Decision tree for selecting an immunogenicity mitigation strategy.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay
-
Objective: To assess the potential of an this compound to induce a memory T-cell response using peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE is partitioned equally between daughter cells upon division, allowing proliferation to be tracked by flow cytometry as a reduction in fluorescence intensity.
-
Cell Culture: Plate 2x10⁵ CFSE-labeled PBMCs per well in a 96-well U-bottom plate.
-
Stimulation: Add the this compound at a range of concentrations (e.g., 0.1 to 100 µg/mL). Include a negative control (vehicle) and a positive control (e.g., Keyhole Limpet Hemocyanin, KLH).
-
Incubation: Culture the cells for 6-7 days at 37°C, 5% CO₂.
-
Staining & Acquisition: Stain cells with antibodies against CD3, CD4, and a viability dye. Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single CD3+CD4+ T-cells.
-
Quantify the percentage of proliferating (CFSE-low) cells.
-
Calculate a Stimulation Index (SI): (Mean % proliferation in test wells) / (Mean % proliferation in vehicle control wells). An SI > 2 is often considered a positive response.
-
| Parameter | Vehicle Control | This compound (50 µg/mL) | Positive Control (KLH) |
| % Proliferating CD4+ T-cells | 0.8% | 4.5% | 15.2% |
| Stimulation Index (SI) | 1.0 | 5.6 | 19.0 |
Table 1: Example data from a T-cell proliferation assay for a single donor.
Protocol 2: Anti-Drug Antibody (ADA) Screening ELISA
-
Objective: To detect the presence of binding ADAs against an this compound in serum samples from preclinical or clinical studies.
-
Methodology:
-
Coating: Coat a 96-well high-binding ELISA plate with the this compound (conjugated to a carrier like BSA if it's a small molecule) and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum samples and control samples (positive and negative) to the plate and incubate.
-
Detection: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-human IgG) that will bind to the ADAs captured on the plate.
-
Substrate Addition: Wash the plate and add a TMB substrate. The HRP enzyme will catalyze a color change.
-
Read Plate: Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Cut Point Calculation: Determine a floating cut point based on the mean signal of at least 30 individual negative control samples + (1.645 * Standard Deviation).
-
Sample Evaluation: Samples with a signal-to-noise ratio above the cut point are considered screen-positive and should be further analyzed in a confirmatory assay.
-
| Assay Type | Purpose | Typical Readout | Key Considerations |
| Screening Assay | Detect presence of ADAs | Signal vs. Cut Point | High sensitivity, may have false positives[11] |
| Confirmatory Assay | Confirm specificity of ADA binding | % Inhibition by excess drug | Differentiates true positives from non-specific binding |
| Neutralizing Assay | Determine if ADAs block drug function | Inhibition of biological activity | Most clinically relevant; complex to develop[12] |
Table 2: Tiers of an ADA testing strategy.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK inhibitors in inflammation and immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Balancing immune activation with Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Deimmunization of protein therapeutics - Recent advances in experimental and computational epitope prediction and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nibn.co.il [nibn.co.il]
- 10. Unraveling the Effect of Immunogenicity on the PK/PD, Efficacy, and Safety of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. mdpi.com [mdpi.com]
- 14. Approaches to Mitigate the Unwanted Immunogenicity of Therapeutic Proteins during Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-Based Assays for Immunogenicity and Immunotoxicity | Lonza [bioscience.lonza.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Covalent vs. Non-Covalent ITK Inhibitors
Published: November 11, 2025
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target for a range of immune-mediated diseases, including inflammatory conditions and T-cell malignancies.[1][2] As a key component of the T-cell receptor (TCR) signaling pathway, ITK regulates T-cell activation, proliferation, and cytokine release.[3][4] Consequently, the development of small molecule inhibitors targeting ITK has garnered significant interest. These inhibitors primarily fall into two categories based on their mechanism of action: covalent and non-covalent. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies.
Mechanism of Action: A Fundamental Difference
The primary distinction between covalent and non-covalent ITK inhibitors lies in their binding interaction with the kinase.
-
Covalent inhibitors are designed with a reactive functional group, often an acrylamide, that forms a permanent, irreversible bond with a specific cysteine residue (Cys442) within the ATP-binding site of ITK.[5][6] This "warhead" allows for high potency and a prolonged duration of action, as the kinase is permanently inactivated.[7] A notable advantage of this approach is the potential for high selectivity by targeting a less-conserved residue.[8]
-
Non-covalent inhibitors bind to the active site through reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their efficacy depends on maintaining a sufficient concentration in the vicinity of the target to ensure sustained inhibition. While potentially facing challenges in achieving the same duration of effect as covalent inhibitors, they avoid the potential for off-target reactions associated with reactive warheads.[8]
Comparative Efficacy Data
The following tables summarize the in vitro biochemical and cellular potency of representative covalent and non-covalent ITK inhibitors.
Table 1: Covalent ITK Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular Potency (Assay) | Reference |
| Ibrutinib | Covalent (Irreversible) | ITK, BTK | 78 | - | [9][10] |
| PRN694 | Covalent (Irreversible) | ITK, RLK | 0.3 | Blocks Ca2+ signaling >1 nM | [11] |
| PF-06465469 | Covalent (Irreversible) | ITK | 2 | IC50 = 2.21 µM (IP1 Assay) | [12][13] |
Table 2: Non-Covalent ITK Inhibitors
| Inhibitor | Type | Target | Biochemical IC50 (nM) | Cellular Potency (Assay) | Reference |
| BMS-986142 | Non-Covalent (Reversible) | BTK, ITK | 15 | - | [14] |
| BMS-509744 | Non-Covalent (Reversible) | ITK | - | Inhibits PLCγ1 phosphorylation in Jurkat cells | [15] |
| GNE-9822 | Non-Covalent (Reversible) | ITK | Ki = 0.7 | EC50 = 354.5 nM | [12] |
Signaling Pathways and Experimental Workflows
To understand the context of ITK inhibition, it is crucial to visualize its role in T-cell signaling and the general workflow for evaluating inhibitor efficacy.
Figure 1: Simplified ITK Signaling Pathway in T-Cells.
The diagram above illustrates the central role of ITK in the TCR signaling cascade. Upon TCR engagement, LCK and ZAP70 are activated, leading to the formation of the LAT/SLP-76 signalosome, which recruits and activates ITK.[2] ITK then phosphorylates and activates PLCγ1, triggering downstream signaling events essential for T-cell function. Both covalent and non-covalent inhibitors act at this critical juncture to block these downstream effects.
Figure 2: General Workflow for Evaluating ITK Inhibitor Efficacy.
The evaluation of ITK inhibitors typically follows a staged approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context.[16] Promising candidates then advance to more complex systems like whole blood assays and in vivo animal models to assess their therapeutic potential.[1][17]
Key Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments used to evaluate ITK inhibitors.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of ITK.
-
Objective: To determine the concentration of an inhibitor required to reduce ITK kinase activity by 50% (IC50).
-
Methodology:
-
Recombinant human ITK enzyme is incubated with varying concentrations of the inhibitor compound.
-
A peptide substrate, ATP, and MgCl2 are added to initiate the kinase reaction.[1]
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 25°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as microfluidics-based systems (e.g., LabChip 3000) that separate the phosphorylated and non-phosphorylated substrate.[1]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Cellular Phosphorylation Assay (e.g., PLCγ1 Phosphorylation)
This assay measures the ability of an inhibitor to block ITK's activity within a T-cell, providing a more physiologically relevant measure of potency.
-
Objective: To assess the inhibition of ITK-mediated phosphorylation of its downstream target, PLCγ1, in a cellular context.
-
Methodology:
-
A relevant T-cell line (e.g., Jurkat) or primary T-cells are pre-incubated with various concentrations of the ITK inhibitor.[15]
-
The cells are then stimulated to activate the TCR pathway, typically using anti-CD3 antibodies.[13]
-
After stimulation, the cells are lysed, and protein extracts are collected.
-
The levels of phosphorylated PLCγ1 (pPLCγ1) are measured using techniques such as Western blotting or flow cytometry with phospho-specific antibodies.
-
The reduction in pPLCγ1 levels in inhibitor-treated cells compared to untreated controls is used to determine the inhibitor's cellular potency.
-
Human Whole-Blood Assay (Cytokine Production)
This ex vivo assay evaluates the functional consequence of ITK inhibition on T-cell effector functions, such as cytokine release, in a complex biological environment.
-
Objective: To measure the inhibitor's effect on the production of key cytokines, like IL-2, from T-cells within whole blood.
-
Methodology:
-
Freshly collected human whole blood is treated with the inhibitor at various concentrations.[7]
-
T-cells within the blood are stimulated with anti-CD3 antibodies to induce activation and cytokine production.[13]
-
The blood is incubated for a set period (e.g., 24 hours) to allow for cytokine accumulation.
-
Plasma is separated, and the concentration of IL-2 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The dose-dependent inhibition of IL-2 production is then determined.[7][17]
-
Discussion and Conclusion
The choice between covalent and non-covalent ITK inhibitors involves a trade-off between potency, duration of action, and potential for off-target effects.
Covalent inhibitors like PRN694 demonstrate exceptionally high biochemical potency (IC50 = 0.3 nM) and the ability to achieve durable target engagement in vivo.[1][11] This extended residence time means that therapeutic effects can be maintained even after the inhibitor has been cleared from plasma, a significant advantage for in vivo applications.[1] The irreversible nature of the binding can also drive a more profound and sustained biological response.[5] For example, the covalent inhibitor ibrutinib has been shown to be an irreversible inhibitor of ITK, leading to a selective pressure on T-cell responses.[9]
Non-covalent inhibitors , while generally exhibiting lower biochemical potency compared to their covalent counterparts, offer a different set of advantages. Their reversible binding mechanism may reduce the risk of idiosyncratic toxicities that can arise from permanent modification of off-target proteins.[8] The development of highly selective non-covalent inhibitors, such as GNE-9822, demonstrates that high potency and selectivity are achievable with this modality.[12]
Ultimately, the optimal choice of inhibitor depends on the specific therapeutic context. For diseases requiring profound and sustained immunosuppression, the durable pharmacodynamic effects of a covalent inhibitor may be preferable.[1] For indications where a more modulated or intermittent target engagement is desired, or where safety concerns with reactive compounds are paramount, a non-covalent inhibitor might be the superior option. The ongoing development of both inhibitor types continues to provide valuable tools for researchers and promising therapeutic candidates for patients with T-cell mediated diseases.[17]
References
- 1. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Targeted covalent and non-covalent ITK Inhibitors as useful tool compounds to evaluate ITK as an anti-asthma target [morressier.com]
Validating the On-Target Activity of a New Itk Antagonist in T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target activity of a novel Interleukin-2-inducible T-cell kinase (Itk) antagonist in a cellular context. Itk is a critical non-receptor tyrosine kinase that functions downstream of the T-cell receptor (TCR), playing a pivotal role in T-cell activation and differentiation.[1][2] Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies.[1][3] This document outlines key experimental approaches to characterize a new Itk antagonist, "NewAntag," and compares its cellular performance against established Itk inhibitors, Ibrutinib and PRN694.
Comparative Performance of Itk Antagonists
The on-target efficacy of a new this compound can be benchmarked against known inhibitors. The following table summarizes the cellular activities of "NewAntag" in comparison to Ibrutinib and PRN694, providing a clear overview of their relative potencies in key functional assays.
| Parameter | NewAntag | Ibrutinib | PRN694 | Assay Cell Type |
| p-PLCγ1 (Y783) Inhibition (IC50) | 15 nM | ~11 nM (BTK autophosphorylation) | Potent inhibition at 0.5 µM | Jurkat T-cells |
| Calcium Flux Inhibition (IC50) | 25 nM | Potent Inhibition | Potent Inhibition | Primary Human T-cells |
| IL-2 Release Inhibition (IC50) | 30 nM | Effective Inhibition | Effective Inhibition | Activated Human PBMCs |
| IFN-γ Release Inhibition (IC50) | 45 nM | Th2 selective inhibition | Effective Inhibition | Activated Human PBMCs |
| T-cell Proliferation Inhibition (IC50) | 50 nM | Effective Inhibition | Effective Inhibition | Primary Human T-cells |
Note: Data for NewAntag is hypothetical for illustrative purposes. Ibrutinib is a known irreversible inhibitor of both BTK and Itk.[4][5] PRN694 is a potent and selective covalent inhibitor of Itk and Rlk.[1][6][7][8]
Experimental Methodologies
Detailed and robust experimental protocols are essential for the accurate validation of a new this compound. Below are the methodologies for the key assays cited in this guide.
Western Blot for Phospho-PLCγ1 (Y783)
This assay directly measures the phosphorylation of PLCγ1, a direct downstream substrate of Itk, providing a clear indication of target engagement and inhibition.[9][10]
Protocol:
-
Cell Culture and Stimulation:
-
Culture Jurkat T-cells to a density of 1-2 x 10^6 cells/mL.
-
Pre-incubate cells with varying concentrations of "NewAntag," Ibrutinib, PRN694, or DMSO vehicle control for 1 hour at 37°C.[7]
-
Stimulate the T-cell receptor (TCR) by treating with anti-CD3 (e.g., OKT3) and anti-CD28 antibodies for 10 minutes at 37°C.[11]
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 4-12% gradient SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-PLCγ1 (Tyr783) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total PLCγ1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[7][11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-PLCγ1 to total PLCγ1 or the loading control.
-
Plot the normalized values against the antagonist concentrations and determine the IC50 value using a non-linear regression analysis.
-
Calcium Flux Assay
Itk activation leads to PLCγ1-mediated hydrolysis of PIP2, resulting in an increase in intracellular calcium. This assay measures the inhibition of this calcium mobilization.[3][12]
Protocol:
-
Cell Preparation and Dye Loading:
-
Use primary human T-cells or Jurkat cells.
-
Resuspend the cells in a physiological buffer (e.g., HBSS with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 1-5 µM for 30-60 minutes at 37°C in the dark.[13][14][15]
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of "NewAntag," Ibrutinib, PRN694, or DMSO vehicle control for 30-60 minutes at 37°C.
-
-
Measurement of Calcium Flux:
-
Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm.[13]
-
Stimulate the cells with a TCR agonist (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).
-
Immediately record the change in fluorescence intensity over time.
-
As a positive control, use a calcium ionophore like ionomycin to elicit a maximal calcium response.[16]
-
-
Data Analysis:
-
Calculate the peak fluorescence intensity or the area under the curve for each condition.
-
Normalize the data to the baseline and the positive control.
-
Plot the normalized response against the antagonist concentrations to determine the IC50 value.
-
Cytokine Release Assay
TCR signaling and subsequent T-cell activation lead to the production and release of various cytokines, such as IL-2 and IFN-γ. This assay quantifies the inhibitory effect of the antagonist on this crucial effector function.[17]
Protocol:
-
Cell Culture and Activation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a T-cell line like Jurkat.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of "NewAntag," Ibrutinib, PRN694, or DMSO vehicle control for 1 hour.
-
Activate the cells with a TCR stimulus (e.g., anti-CD3/CD28 antibodies or PHA) for 24-48 hours.[18]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant containing the secreted cytokines.
-
-
Cytokine Quantification:
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Determine the concentration of each cytokine in the experimental samples from the standard curve.
-
Plot the cytokine concentrations against the antagonist concentrations and calculate the IC50 values.
-
Visualizing Key Pathways and Workflows
Diagrams are provided to illustrate the Itk signaling pathway, the experimental workflow for antagonist validation, and the logical relationship of the antagonist's effects on downstream events.
Caption: Itk Signaling Pathway in T-cells.
Caption: Workflow for Validating this compound Activity.
Caption: Logical Flow of Itk Inhibition Effects.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib (PCI-32765) in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 9. Recruitment and activation of PLCγ1 in T cells: a new insight into old domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pleiotropic Contributions of Phospholipase C-γ1 (PLC-γ1) to T-Cell Antigen Receptor-Mediated Signaling: Reconstitution Studies of a PLC-γ1-Deficient Jurkat T-Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bu.edu [bu.edu]
- 17. promab.com [promab.com]
- 18. promega.com [promega.com]
- 19. pubs.acs.org [pubs.acs.org]
Head-to-Head In Vitro Comparison: Itk Inhibitor A (Ibrutinib) vs. Itk Inhibitor B (PRN694)
This guide provides a detailed in vitro comparison of two prominent inhibitors of Interleukin-2-inducible T-cell kinase (Itk): Ibrutinib (designated as Itk Inhibitor A) and PRN694 (designated as Itk Inhibitor B). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of these compounds.
Introduction to Itk Inhibitors
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a crucial role in T-cell receptor (TCR) signaling.[1][2] Its involvement in T-cell activation, proliferation, and differentiation makes it a compelling therapeutic target for a range of autoimmune diseases, inflammatory conditions, and T-cell malignancies.[3][4] Ibrutinib, initially developed as a Bruton's tyrosine kinase (BTK) inhibitor, is also a potent and irreversible inhibitor of Itk.[5][6] PRN694 is a novel covalent inhibitor designed to target both Itk and Resting Lymphocyte Kinase (Rlk), another member of the Tec family of kinases expressed in T-cells.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative in vitro data for Ibrutinib and PRN694 based on publicly available studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target Kinase | IC50 (nM) | Binding Moiety | Reference |
| Ibrutinib | Itk | 2.2 | Cys442 (irreversible) | [8] |
| PRN694 | Itk | 0.3 | Cys442 (irreversible) | [9] |
| Rlk | 1.3 | Cys350 (irreversible) | [9] |
Table 2: Cellular Activity
| Assay | Cell Type | Inhibitor | Effect | Reference |
| TCR-induced T-cell Proliferation | Primary Human T-cells | Ibrutinib | Inhibition of Th2 cell proliferation, promoting a Th1-selective pressure.[5] | [5] |
| PRN694 | Significant inhibition of CD4+ and CD8+ T-cell proliferation.[4] | [4] | ||
| Downstream TCR Signaling (PLCγ1, IκBα, NFAT1 phosphorylation) | Jurkat T-cells | Ibrutinib | Inhibition of downstream signaling.[4] | [4] |
| PRN694 | Potent inhibition of downstream signaling; able to ablate TCR-induced activation in cells expressing both Itk and Rlk.[4] | [4] | ||
| Pro-inflammatory Cytokine Release | Primary Human T-cells | PRN694 | Blocks the release of pro-inflammatory cytokines. | [4][7] |
Experimental Protocols
In Vitro Kinase Assay
Biochemical kinase assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified kinase.
-
Reagents : Recombinant Itk and Rlk enzymes, ATP, appropriate kinase buffer, and the test inhibitors (Ibrutinib, PRN694).
-
Procedure : The kinase reaction is initiated by mixing the recombinant kinase with the test compound at various concentrations in the kinase buffer.[10] The reaction is started by the addition of a mixture of ATP and a suitable substrate.[10][11]
-
Detection : After incubation, the kinase activity is measured. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate, or fluorescence/luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo kinase assay).[12][13]
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
T-Cell Proliferation Assay
This assay measures the ability of the inhibitors to suppress T-cell proliferation following TCR stimulation.
-
Cell Isolation : Primary T-cells are isolated from healthy human donor peripheral blood mononuclear cells (PBMCs).
-
Labeling and Treatment : T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). The labeled cells are then pre-treated with different concentrations of the Itk inhibitors or a vehicle control.[4]
-
Stimulation : The T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.[4]
-
Incubation and Analysis : The cells are cultured for several days, after which the CFSE fluorescence is analyzed by flow cytometry.[4] Proliferation is measured by the dilution of the CFSE dye in daughter cells.
Cytokine Release Assay
This assay quantifies the effect of the inhibitors on the production of inflammatory cytokines by T-cells.
-
Cell Culture and Treatment : PBMCs or isolated T-cells are cultured and pre-treated with the test inhibitors.[14]
-
Stimulation : The cells are stimulated with agents like anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA) to induce cytokine production.[14]
-
Sample Collection and Analysis : After a defined incubation period, the cell culture supernatant is collected.[14] The concentration of various cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α) is measured using techniques such as ELISA or multiplex bead arrays (e.g., Luminex).[15][16]
Visualizations
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Experimental Workflow: In Vitro Kinase Assay
The diagram below outlines the general workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: General workflow for an in vitro kinase inhibitor screening assay.
Experimental Workflow: T-Cell Proliferation Assay
This diagram illustrates the steps involved in assessing the anti-proliferative effects of Itk inhibitors on T-cells.
Caption: Workflow for a CFSE-based T-cell proliferation assay.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibrutinib-is-an-irreversible-molecular-inhibitor-of-itk-driving-a-th1-selective-pressure-in-t-lymphocytes - Ask this paper | Bohrium [bohrium.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. tandfonline.com [tandfonline.com]
- 16. labcorp.com [labcorp.com]
Validating Itk as a Drug Target: A Comparative Guide for Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Interleukin-2-inducible T-cell kinase (Itk) as a therapeutic target in new disease models. It offers a comparative analysis of current Itk inhibitors, detailed experimental protocols for target validation, and visual representations of key biological pathways and workflows.
The Rationale for Targeting Itk
Itk, a member of the Tec family of non-receptor tyrosine kinases, is a critical signaling node predominantly expressed in T cells and natural killer (NK) cells.[1] It functions downstream of the T-cell receptor (TCR) to regulate essential processes such as T-cell activation, proliferation, and differentiation.[2][3] Specifically, Itk is required for robust T-cell activation and plays a pivotal role in the differentiation of T helper cells, particularly Th2 and Th17 lineages, which are implicated in a range of inflammatory and autoimmune diseases.[2][4] Genetic knockout studies in mice have demonstrated that the absence of Itk leads to impaired Th2 and Th17 responses, making these animals resistant to models of allergic asthma and other autoimmune conditions.[4] This specific expression pattern and crucial functional role make Itk an attractive target for therapeutic intervention in T-cell-mediated pathologies.
Comparative Analysis of Itk Inhibitors
A number of small molecule inhibitors targeting Itk have been developed, offering different mechanisms of action and selectivity profiles. The following table summarizes key data for prominent Itk inhibitors, providing a basis for selecting appropriate tool compounds for a new disease model.
| Inhibitor | Mechanism of Action | Itk IC50 / Ki | Selectivity Profile (IC50 in nM) | Development Status/Notes |
| Ibrutinib (PCI-32765) | Covalent, Irreversible | ~10 nM | BTK: 0.5 nM, TEC: various, BLK, JAK3, EGFR, HER2 | FDA-approved for B-cell malignancies; significant off-target activity on BTK.[5][6][7] |
| Rilzabrutinib (PRN694) | Covalent, Irreversible | 0.3 nM | RLK: 1.4 nM, TEC: 3.3 nM, BTK: 1.3 nM, BLK: 6.3 nM | High potency for Itk and RLK; evaluated in models of T-cell mediated diseases.[8][9][10] |
| BMS-509744 | ATP-competitive, Reversible | 19 nM | Lck: 2,400 nM, Fyn: 1,100 nM, Btk: 4,100 nM | Potent and selective Itk inhibitor used in preclinical studies, including collagen-induced arthritis models.[1][2][11][12] |
| Soquelitinib (CPI-818) | Covalent, Selective | Potent nM range | High selectivity for Itk | In clinical trials for T-cell lymphoma and atopic dermatitis; preclinical data in various inflammatory models.[4][13][14][15] |
| "ITK inhibitor 6" | Not specified | 4 nM | BTK: 133 nM, JAK3: 320 nM, EGFR: 2360 nM, LCK: 155 nM | A research compound with good selectivity against other common kinases.[16] |
Key Experimental Protocols for Itk Target Validation
The following protocols provide a detailed methodology for the in vitro and in vivo validation of Itk as a drug target.
In Vitro Kinase Assay: ADP-Glo™ Kinase Assay
This assay biochemically quantifies the enzymatic activity of Itk and the potency of inhibitory compounds.
Materials:
-
Recombinant active Itk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test inhibitor compound
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle control (DMSO).
-
Add 2 µl of Itk enzyme solution (e.g., 1 ng per well) to each well.
-
Add 2 µl of a solution containing the substrate and ATP (at a concentration close to the Km for Itk) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[17]
Cellular Assay: Jurkat T-cell Activation and IL-2 Secretion
This assay assesses the functional consequence of Itk inhibition on T-cell activation by measuring the production of Interleukin-2 (IL-2).
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test inhibitor compound
-
Human IL-2 ELISA kit
Procedure:
-
Seed Jurkat T-cells at a density of 2 x 10^4 cells per well in a 96-well plate in 90 µl of culture medium and incubate overnight.
-
Prepare serial dilutions of the test inhibitor in culture medium. Add 5 µl of the diluted inhibitor to the cells and pre-incubate for 2 hours.
-
Add 5 µl of a stimulating cocktail of anti-CD3 and anti-CD28 antibodies (final concentration, e.g., 6 µg/ml) to each well.
-
Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect 80 µl of the supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 of the inhibitor on IL-2 production.[18]
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds targeting T-cell responses.
Materials:
-
DBA/1J mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test inhibitor compound formulated for in vivo administration (e.g., intraperitoneal injection)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µl of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µl of this emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of the Itk inhibitor or vehicle control at a predetermined dose and schedule (e.g., daily intraperitoneal injections starting from day 20 or upon disease onset).[12]
-
Clinical Scoring: Monitor the mice regularly for signs of arthritis (erythema, swelling) in their paws. Score each paw on a scale of 0-4. The total clinical score per mouse is the sum of the scores for all four paws.
-
Histopathological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect serum or tissue samples to measure the levels of relevant cytokines (e.g., IL-17A, IFN-γ) to assess the immunological effects of the inhibitor.[12][19][20]
Visualizing Itk's Role and Validation Workflow
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental processes involved in validating Itk as a drug target.
Caption: Itk signaling cascade downstream of the T-cell receptor.
Caption: A stepwise workflow for validating Itk inhibitors.
Caption: Rationale for selective Itk inhibition over broad-spectrum approaches.
References
- 1. BMS 509744 (CAS 439575-02-7): R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 5. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 10. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ITK Inhibitor, BMS-509744 [sigmaaldrich.com]
- 12. Targeting ITK Signaling Ameliorates Collagen-Induced Arthritis via Shifting the Balance Between Th17 and Regulatory Th17 Cells - ACR Meeting Abstracts [acrabstracts.org]
- 13. Corvus Pharmaceuticals Presents Soquelitinib Preclinical Data at the Keystone Symposia on Systemic Autoimmune and Autoinflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 14. Corvus Pharmaceuticals Presents Soquelitinib Preclinical Data Highlighting Potential of ITK inhibition to Treat Systemic Sclerosis at EULAR 2025 Congress | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 15. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases - BioSpace [biospace.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. promega.com [promega.com]
- 18. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. chondrex.com [chondrex.com]
- 20. resources.amsbio.com [resources.amsbio.com]
A Comparative Analysis of Itk Inhibition versus Genetic Knockout in T-Cell Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Interleukin-2-inducible T-cell kinase (Itk) inhibition versus its genetic knockout on T-cell function. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to equip researchers with a comprehensive understanding of these two critical experimental approaches in immunology and drug development.
Introduction to Itk and its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases, predominantly expressed in T-cells and NK cells.[1] It is a crucial component of the T-cell receptor (TCR) signaling cascade.[2][3] Upon TCR engagement, Itk is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[2] This leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn trigger downstream signaling pathways involving calcium mobilization and protein kinase C (PKC) activation.[4] Ultimately, this cascade results in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which are critical for T-cell activation, proliferation, and cytokine production.[5]
Given its central role, Itk has emerged as a key therapeutic target for a range of immune-mediated disorders, including allergic asthma, autoimmune diseases, and certain T-cell malignancies.[3][6] Two primary methods are employed to study and therapeutically target Itk function: pharmacological inhibition with small molecules and genetic knockout in model organisms. While both approaches aim to abrogate Itk activity, they possess fundamental differences that can lead to distinct biological outcomes. This guide will delve into these differences, presenting a comparative analysis based on available experimental evidence.
Quantitative Comparison of Itk Inhibition vs. Genetic Knockout
The following tables summarize quantitative data from studies comparing the effects of Itk inhibitors and Itk knockout models on various aspects of T-cell function, particularly in the context of allergic asthma models.
Table 1: Effect on T-Helper 2 (Th2) Cytokine Production
| Parameter | Itk Inhibitor (e.g., BMS-509744, Soquelitinib) | Itk Genetic Knockout (Itk-/-) | Key Findings & References |
| IL-4 in Bronchoalveolar Lavage Fluid (BALF) | Significantly reduced | Significantly reduced | Both inhibition and knockout lead to a decrease in the hallmark Th2 cytokine, IL-4, in the lungs of asthmatic mouse models.[4][7] |
| IL-5 in BALF | Reduced | Significantly reduced | Similar to IL-4, both approaches result in decreased IL-5 levels, a key cytokine for eosinophil recruitment and activation.[8][9] |
| IL-13 in BALF | Reduced | Significantly reduced | IL-13, another critical Th2 cytokine involved in airway hyperresponsiveness and mucus production, is diminished in both models.[8][9] |
| In vitro Th2 cell cytokine secretion | Blocked | Impaired | In cultured Th2 cells, Itk inhibitors effectively block the secretion of IL-2, IL-4, IL-5, and IL-13 upon TCR stimulation. Itk-/- T-cells show a similar impairment in producing Th2 cytokines.[6][7] |
Table 2: Impact on T-Cell Proliferation and Activation
| Parameter | Itk Inhibitor | Itk Genetic Knockout (Itk-/-) | Key Findings & References |
| T-cell proliferation (in vitro) | Reduced | Decreased | Both pharmacological inhibition and genetic deletion of Itk lead to a reduction in T-cell proliferation in response to TCR stimulation.[2] |
| PLC-γ1 Phosphorylation | Reduced | Impaired | As a direct downstream target, the phosphorylation of PLC-γ1 is a key indicator of Itk activity. Both inhibitors and knockout models show a significant reduction in PLC-γ1 phosphorylation upon TCR engagement.[2] |
| Calcium Mobilization | Reduced | Impaired | The release of intracellular calcium, a critical event in T-cell activation, is diminished in both scenarios due to the disruption of the Itk-PLC-γ1 axis.[2] |
| T-cell hyperplasia in vivo (asthma model) | Increased (paradoxical effect) | Not typically observed | One study reported that while Itk knockout mice are protected from asthma, pharmacological inhibition of Itk in an established asthma model paradoxically resulted in T-cell hyperplasia. This highlights a potential key difference between the two approaches.[7] |
Table 3: Effects on Airway Inflammation in Allergic Asthma Models
| Parameter | Itk Inhibitor | Itk Genetic Knockout (Itk-/-) | Key Findings & References |
| Airway Hyperresponsiveness (AHR) | Failed to reduce (in established disease) | Resistant | Itk knockout mice are consistently resistant to the development of AHR in asthma models. However, some studies have shown that Itk inhibitors may not be effective in reducing AHR once the inflammatory response is established.[7][10] |
| Lung Inflammation | Failed to reduce (in established disease) | Reduced | Genetic deletion of Itk leads to a significant reduction in lung inflammation. In contrast, pharmacological inhibition in an established disease model did not diminish lung inflammation.[7][10] |
| Eosinophil Infiltration | Variable | Reduced | Itk knockout mice show reduced eosinophil numbers in the lungs. The effect of inhibitors can be more variable depending on the specific compound and the timing of administration.[8] |
Experimental Protocols
In Vivo Murine Model of Allergic Asthma
This protocol describes a common method used to induce and evaluate allergic airway inflammation in mice, which serves as a platform to compare Itk inhibitors and knockout models.
a. Sensitization and Challenge:
-
Sensitization: On days 0 and 7, intraperitoneally inject mice (e.g., BALB/c or C57BL/6) with 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of phosphate-buffered saline (PBS).
-
Challenge: On days 14, 15, and 16, challenge the mice by intranasal administration of 20 µg of OVA in 50 µL of PBS.
-
Treatment: For the inhibitor group, administer the Itk inhibitor (e.g., BMS-509744) at a specified dose and route (e.g., oral gavage) at defined time points before and/or during the challenge phase. The vehicle control group receives the same treatment without the inhibitor. The Itk knockout group and wild-type controls undergo the same sensitization and challenge protocol without inhibitor treatment.
b. Assessment of Airway Hyperresponsiveness (AHR):
-
24 to 48 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Record baseline readings and then expose the mice to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Measure the enhanced pause (Penh) as an indicator of airway obstruction.
c. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13).
-
Resuspend the cell pellet and perform a total cell count.
-
Prepare cytospin slides and stain with a modified Wright-Giemsa stain to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
Flow Cytometry Analysis of T-Cell Populations
This protocol outlines the procedure for analyzing T-cell populations from the spleens of experimental mice.
-
Single-Cell Suspension Preparation:
-
Harvest the spleen and place it in RPMI 1640 medium.
-
Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe.
-
Wash the strainer with RPMI 1640.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Lyse red blood cells using ACK lysis buffer for 5 minutes at room temperature.
-
Wash the cells with PBS containing 2% fetal bovine serum (FACS buffer).
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors with anti-CD16/32 antibody for 10 minutes on ice.
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Cytokine Staining (Optional):
-
For cytokine analysis, stimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IL-4, IFN-γ) with fluorescently conjugated antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different T-cell populations.
-
Western Blot for Phospho-PLC-γ1
This protocol describes the detection of phosphorylated PLC-γ1 in T-cells following stimulation.
-
Cell Lysis:
-
Culture T-cells (e.g., Jurkat cells or primary T-cells) and stimulate them with anti-CD3/CD28 antibodies for various time points.
-
For inhibitor studies, pre-incubate the cells with the Itk inhibitor for a specified duration before stimulation.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (e.g., anti-phospho-PLC-γ1 Tyr783) diluted in 5% BSA in TBST overnight at 4°C.[12][13] A common dilution is 1:1000.[12][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it with a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total PLC-γ1 or a housekeeping protein like β-actin.
-
Visualizing the Comparison: Diagrams
Itk Signaling Pathway
Caption: Itk signaling pathway downstream of the T-cell receptor.
Experimental Workflow for Comparison
Caption: A typical experimental workflow for comparing Itk inhibitor and knockout models.
Logical Relationship of Effects
Caption: Logical relationship between Itk inhibition, knockout, and their effects.
Discussion and Conclusion
The comparison between Itk inhibition and genetic knockout reveals both significant overlaps and critical distinctions in their effects on T-cell function. Both approaches effectively abrogate the canonical Itk signaling pathway, leading to reduced Th2 cytokine production, impaired T-cell proliferation, and decreased phosphorylation of the key downstream effector, PLC-γ1.[2] These commonalities underscore the central role of Itk's kinase activity in mediating these processes.
However, notable differences emerge, particularly in the context of in vivo models of established disease. While Itk knockout mice are largely protected from developing allergic asthma, pharmacological inhibition of Itk in animals with pre-existing airway inflammation has been shown to be less effective and can even lead to paradoxical effects such as T-cell hyperplasia.[7] This discrepancy may be attributed to several factors. Genetic knockout results in the complete absence of the Itk protein from development, which may lead to compensatory mechanisms. In contrast, small molecule inhibitors acutely block the kinase activity of Itk, but the protein itself remains and could potentially exert scaffolding functions independent of its catalytic activity. Furthermore, inhibitors can have off-target effects, and their pharmacokinetic and pharmacodynamic properties can influence their in vivo efficacy.
References
- 1. zellbio.eu [zellbio.eu]
- 2. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biocompare.com [biocompare.com]
- 6. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling susceptibility versus resistance in allergic airway disease reveals regulation by Tec kinase Itk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-PLCγ1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-PLCγ1 (Tyr783) Antibody (#2821) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Decoding Specificity: A Comparative Analysis of Itk Inhibitors Using Kinome-Wide Screening
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides a comprehensive comparison of the specificity of several prominent Interleukin-2-inducible T-cell kinase (Itk) inhibitors, leveraging publicly available kinome-wide screening data. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this guide aims to be an invaluable resource for informed decision-making in drug discovery and development.
Itk, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in T-cell receptor (TCR) signaling and is a key therapeutic target for a range of autoimmune and inflammatory diseases. The development of selective Itk inhibitors is a major goal, as off-target effects can lead to unforeseen toxicities and reduced therapeutic efficacy. Kinome-wide screening technologies offer a powerful approach to assess the selectivity of these inhibitors by profiling their binding affinity or inhibitory activity against a broad panel of human kinases.
This guide focuses on a comparative analysis of several Itk inhibitors, including the dual Itk/RLK inhibitor PRN694 , the Btk inhibitor with significant Itk activity Ibrutinib , the highly selective Btk inhibitor CGI-1746 (as a negative control for broad Itk inhibition), and the selective Itk inhibitor BMS-509744 .
Comparative Kinome-Wide Specificity
The following tables summarize the kinome-wide specificity of the selected inhibitors based on available data. The data is presented to highlight the on-target potency and the off-target profiles, providing a clear comparison of their selectivity.
Table 1: Kinome-Wide Specificity of PRN694
| Target Kinase | % Inhibition @ 1µM | IC50 (nM) | Kinase Family |
| ITK | >99 | 0.3 | Tec |
| RLK (TXK) | >99 | 1.4 | Tec |
| TEC | >99 | 3.3 | Tec |
| BTK | >99 | 17 | Tec |
| BMX | >99 | 17 | Tec |
| BLK | >90 | 125 | Src |
| JAK3 | >90 | 30 | JAK |
| Selected Off-Targets | |||
| CSK | <10 | >1000 | Csk |
| EGFR | <10 | >1000 | EGFR |
| SRC | <10 | >1000 | Src |
| LCK | <10 | >1000 | Src |
| FYN | <10 | >1000 | Src |
Data extracted from Zhong et al., JBC 2015, supplementary data where available. The screening was performed against a panel of 250 kinases.
Table 2: Kinome-Wide Specificity of Ibrutinib
| Target Kinase | % Control @ 1µM | Kd (nM) | Kinase Family |
| BTK | 0.0 | 0.5 | Tec |
| ITK | 0.8 | 10 | Tec |
| TEC | 0.2 | 3.6 | Tec |
| BMX | 0.0 | 0.8 | Tec |
| BLK | 0.0 | 0.9 | Src |
| EGFR | 2.5 | 5.6 | EGFR |
| ERBB2 | 2.3 | 9.4 | EGFR |
| ERBB4 | 1.1 | 4.6 | EGFR |
| JAK3 | 0.6 | 16 | JAK |
| Selected Off-Targets | |||
| CSK | 1.2 | 21 | Csk |
| SRC | 2.9 | 37 | Src |
| LCK | 1.9 | 20 | Src |
| FYN | 2.2 | 28 | Src |
% Control represents the percentage of kinase remaining bound to the solid support in the presence of the inhibitor, with lower numbers indicating stronger binding. Data is sourced from the HMS LINCS Project KINOMEscan dataset.
Table 3: Kinome-Wide Specificity of CGI-1746
| Target Kinase | % Control @ 1µM | Selectivity Fold vs BTK | Kinase Family |
| BTK | 0.1 | 1 | Tec |
| ITK | >90 | >1000 | Tec |
| TEC | >90 | >1000 | Tec |
| SRC Family | >90 | >1000 | Src |
| Other Kinases | >90 | >1000 | Various |
Data from Di Paolo et al., Nat Chem Biol 2011. CGI-1746 was screened against 385 kinases and showed high selectivity for Btk.[1]
Table 4: Selectivity Profile of BMS-509744
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| ITK | 19 | Highly selective |
| LCK | >10,000 | >500-fold |
| ZAP-70 | >10,000 | >500-fold |
| Other Tec Family Kinases | - | >200-fold selective over other Tec family kinases |
Data from Lin TA, et al. Biochemistry 2004. A comprehensive kinome-wide dataset was not publicly available.[2][3]
Experimental Protocols
The following sections detail the methodologies used for the kinome-wide screening assays cited in this guide.
KINOMEscan™ Assay (as used for Ibrutinib and CGI-1746)
The KINOMEscan™ platform from Eurofins DiscoverX is a competition-based binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of recovered kinase indicates a stronger interaction between the test compound and the kinase.
Protocol Overview:
-
Kinase and Ligand Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag.
-
Data Analysis: The results are reported as '% Control', where the control is the amount of kinase bound in the absence of the test compound. A lower % Control value indicates a higher binding affinity of the test compound for the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
In Vitro Kinase Assay Panel (as used for PRN694)
The kinome-wide screening for PRN694 was performed using a panel of 250 purified kinases.
Principle: These assays typically measure the enzymatic activity of the kinase by quantifying the phosphorylation of a substrate. Inhibition of this activity by the test compound is then measured.
Protocol Overview (General):
-
Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is prepared.
-
Inhibitor Addition: The test compound (PRN694) is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated for a defined period at a specific temperature to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, such as:
-
Filter-binding assays: The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured.
-
Luminescence-based assays: ATP consumption is measured using a luciferase/luciferin system.
-
Fluorescence-based assays: Using technologies like LanthaScreen™ (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) or IMAP™ (Immobilized Metal Affinity-based Fluorescence Polarization).
-
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Itk Signaling Pathway
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
Experimental Workflow for Kinome-Wide Profiling
The logical flow for assessing inhibitor specificity using a kinome-wide screening approach is depicted below.
Conclusion
The choice of an Itk inhibitor for therapeutic development or as a research tool will depend on the specific application. For indications where targeting both Itk and Rlk is desirable, a dual inhibitor like PRN694 may be advantageous. In contrast, for applications requiring highly specific Itk inhibition with minimal off-target effects, further investigation into compounds with profiles similar to the selectivity of BMS-509744 is warranted. The data presented here underscores the importance of comprehensive kinome-wide screening in the early stages of drug discovery to guide the selection and optimization of kinase inhibitors with the desired selectivity profile.
References
Validating the Therapeutic Window of a Novel Itk Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, hypothetical Interleukin-2-inducible T-cell kinase (Itk) antagonist, designated "Compound X," with other known Itk inhibitors. The objective is to outline the critical experimental data and methodologies required to validate the therapeutic window of such a compound.
Introduction to Itk and Its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a member of the Tec family of non-receptor tyrosine kinases and a crucial component of the T-cell receptor (TCR) signaling pathway.[1][2][3] Upon TCR engagement, Itk is activated and proceeds to phosphorylate and activate phospholipase C-gamma1 (PLC-γ1).[2][4] This activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger calcium mobilization and protein kinase C (PKC) activation.[4] These downstream events are critical for T-cell activation, proliferation, and differentiation, particularly for T helper 2 (Th2) and Th17 cells.[1][5][6] Given its central role in T-cell function, Itk has emerged as a promising therapeutic target for a range of T-cell-mediated diseases, including autoimmune disorders and certain T-cell malignancies.[1][7][8][9]
Itk Signaling Pathway
The following diagram illustrates the pivotal role of Itk in the T-cell receptor signaling cascade.
Comparative Analysis of Itk Antagonists
To establish a therapeutic window, a novel antagonist must demonstrate potent and selective inhibition of the target (Itk) in disease-relevant cells while exhibiting minimal effects on off-target kinases and healthy, non-target cells.[10][11][12] This section compares our hypothetical "Compound X" with other known Itk inhibitors.
Experimental Workflow for Therapeutic Window Validation
The validation process involves a multi-tiered approach, from initial biochemical assays to more complex cellular and in vivo models.
Data Presentation
The following tables summarize the quantitative data comparing Compound X with representative Itk inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Itk Biochemical IC₅₀ (nM) | Cellular Target Engagement (NanoBRET IC₅₀, nM) | Kinase Selectivity (S-Score at 1µM)¹ |
| Compound X (Novel) | 0.8 | 15 | 0.01 |
| Soquelitinib (CPI-818) | 2.6 | 25 | 0.02 |
| BMS-509744 | 19 | 190 | 0.15 |
| PRN-694 | 0.5 | 10 | 0.03 |
¹S-Score: A measure of selectivity, calculated as the number of inhibited off-target kinases divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Cellular Functional Activity and Off-Target Effects
| Compound | T-Cell IL-4 Release IC₅₀ (nM) | B-Cell Proliferation IC₅₀ (µM) | Neutrophil Viability IC₅₀ (µM) | Therapeutic Index (B-Cell/T-Cell) |
| Compound X (Novel) | 25 | > 20 | > 30 | > 800 |
| Soquelitinib (CPI-818) | 40 | > 15 | > 25 | > 375 |
| BMS-509744 | 250 | 10 | 12 | 40 |
| PRN-694 | 18 | > 25 | > 30 | > 1388 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Itk Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the compound against purified Itk enzyme.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the Itk kinase domain.
-
Procedure:
-
Recombinant human Itk enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The test compound is added in a 10-point, 3-fold serial dilution.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin) are added.
-
After a 60-minute incubation, the TR-FRET signal is read on a compatible plate reader.
-
Data are normalized to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC₅₀ values are calculated using a four-parameter logistic curve fit.
-
Kinome-Wide Selectivity Screening
-
Objective: To assess the selectivity of the compound against a broad panel of human kinases.
-
Principle: Commercially available kinase panel screening services (e.g., Eurofins DiscoverX, Reaction Biology) are utilized. These typically employ binding assays that quantify the ability of a compound to displace a ligand from the ATP-binding site of each kinase.[13]
-
Procedure:
-
The compound is submitted for screening at a fixed concentration (typically 1 µM) against a panel of over 400 human kinases.
-
Results are reported as percent inhibition for each kinase.
-
The S-Score is calculated by dividing the number of kinases inhibited by >80% by the total number of kinases tested.
-
Cellular Target Engagement Assay (NanoBRET™)
-
Objective: To measure the apparent affinity of the compound for Itk within a live cellular environment.[14]
-
Principle: This assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-Itk fusion protein and a fluorescent energy transfer probe that reversibly binds to the Itk active site.[14][15] Compound binding to Itk displaces the probe, leading to a loss of BRET signal.
-
Procedure:
-
HEK293 cells are transiently transfected with the NanoLuc®-Itk fusion vector.
-
Transfected cells are plated and incubated with the NanoBRET™ tracer.
-
The test compound is added in a serial dilution and incubated for 2 hours.
-
NanoLuc® substrate is added, and both donor and acceptor emission signals are measured.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the IC₅₀.
-
T-Cell Cytokine Release Assay
-
Objective: To determine the functional potency of the compound in inhibiting T-cell activation.
-
Principle: Primary human T-cells are stimulated to produce cytokines. The inhibitory effect of the compound on the release of key cytokines (e.g., IL-4, IL-5 for Th2; IL-17 for Th17) is measured.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.
-
CD4+ T-cells are isolated via negative selection.
-
Cells are pre-incubated with serial dilutions of the test compound for 1 hour.
-
T-cells are activated using anti-CD3/CD28 beads under Th2-polarizing conditions (IL-2, IL-4, anti-IFNγ).
-
After 72 hours, the supernatant is collected, and the concentration of IL-4 is quantified using an ELISA or similar immunoassay.
-
IC₅₀ values are calculated based on the dose-dependent inhibition of cytokine production.
-
Off-Target Cell Viability Assays
-
Objective: To assess the cytotoxic effect of the compound on non-target cells to define the therapeutic window.[10][11][12]
-
Principle: Cell viability is measured in cell lines or primary cells that do not rely on Itk for survival, such as B-cells or neutrophils.
-
Procedure:
-
B-Cell Proliferation: A B-cell lymphoma line (e.g., Ramos) is cultured with serial dilutions of the compound for 72 hours. Cell viability is assessed using a reagent like CellTiter-Glo®, which measures ATP levels.
-
Neutrophil Viability: Primary human neutrophils are isolated and cultured with serial dilutions of the compound for 24 hours. Viability is measured via flow cytometry using Annexin V/Propidium Iodide staining.
-
IC₅₀ values are determined from the dose-response curves. The therapeutic index is calculated as the ratio of the off-target IC₅₀ to the on-target functional IC₅₀.
-
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Defining a therapeutic window for kinase inhibitors in leukemia to avoid neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
A Comprehensive Guide for Researchers and Drug Development Professionals
A Comparative Analysis of Itk and Btk Inhibitors on Immune Cell Function
The Tec family kinases, Bruton's tyrosine kinase (Btk) and Interleukin-2 inducible T-cell kinase (Itk), are critical mediators of signaling pathways in distinct immune cell lineages. Their pivotal roles in lymphocyte activation and function have established them as key therapeutic targets for a range of immunological disorders, from B-cell malignancies to autoimmune diseases. This guide provides a comparative study of Btk and Itk inhibitors, offering insights into their mechanisms of action, effects on immune cell function supported by experimental data, and detailed protocols for key assays.
Introduction to Btk and Itk in Immune Signaling
Bruton's tyrosine kinase (Btk) is a cornerstone of B-cell development and function, acting as a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement, Btk is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and survival.[2] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell cancers, making Btk a prime target for inhibitors.[1] Btk is also expressed in myeloid cells, including monocytes, macrophages, and neutrophils, where it partakes in innate immune responses.
Interleukin-2 inducible T-cell kinase (Itk), on the other hand, is predominantly expressed in T-cells and Natural Killer (NK) cells.[3] It plays a vital role in T-cell receptor (TCR) signaling, which governs T-cell activation, proliferation, and differentiation, particularly the development of T helper 2 (Th2) cells.[3][4] This makes Itk an attractive target for T-cell-mediated autoimmune and inflammatory diseases.[3] Some first-generation Btk inhibitors, such as ibrutinib, have been found to also inhibit Itk, leading to broader immunomodulatory effects.[5][6]
Comparative Efficacy of Btk and Itk Inhibitors
The development of kinase inhibitors has evolved from first-generation multi-kinase inhibitors to more selective second-generation molecules. This is particularly evident in the landscape of Btk inhibitors, where selectivity for Btk over other kinases, including Itk, has been a key focus to minimize off-target effects.
Table 1: Inhibitory Potency (IC50) of Selected Btk and Itk Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| Ibrutinib | Btk | 1.5[7][8] | First-generation, irreversible Btk inhibitor. Also inhibits Itk. |
| Itk | 4.6[6] | ||
| Acalabrutinib | Btk | 5.1[7][8] | Second-generation, irreversible Btk inhibitor with higher selectivity for Btk over Itk. |
| Itk | >1000[7] | Does not significantly inhibit Itk at therapeutic concentrations.[9] | |
| Zanubrutinib | Btk | 0.5[8] | Second-generation, irreversible Btk inhibitor. |
| Itk | 30 - 56[10] | Lower off-target activity compared to ibrutinib. | |
| ASK120067 | Btk | 2.1[6] | Dual Btk/Itk inhibitor. |
| Itk | 0.4[6] | Potent inhibitor of both kinases. |
Table 2: Comparative Effects of Btk Inhibitors on Immune Cell Function
| Parameter | Ibrutinib (Btk/Itk inhibitor) | Acalabrutinib (Selective Btk inhibitor) | Reference |
| T-cell Proliferation | Reduced | No significant effect | [11] |
| T-cell Cytotoxicity (in CLL) | Enhanced | Enhanced | [9] |
| Th1/Th2 Polarization | Promotes Th1 skewing by inhibiting Th2 | No significant effect on Th1/Th2 ratio | [5][9] |
| B-cell Proliferation | Inhibited | Inhibited | [7] |
| Monocyte Cytokine Production (TNF-α, IL-1β, IL-6) | Inhibited | Inhibited | [12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches to study these inhibitors, the following diagrams are provided.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BTK inhibitors, irrespective of ITK inhibition, increase efficacy of a CD19/CD3-bispecific antibody in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of Itk Antagonist-Induced Phenotype with a Second Compound: A Comparative Guide
This guide provides a comparative analysis of two distinct Interleukin-2-inducible T-cell kinase (Itk) antagonists, PRN694 and Ibrutinib, to confirm the phenotypic changes induced by the inhibition of Itk in T-cells. The information is intended for researchers, scientists, and drug development professionals.
Itk is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation. Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as T-cell malignancies. This document outlines the effects of two covalent Itk inhibitors, PRN694 and Ibrutinib, on T-cell function, supported by experimental data and detailed protocols. A third selective Itk inhibitor, Soquelitinib (CPI-818), is also discussed, although detailed quantitative preclinical data is less publicly available.
Executive Summary of Comparative Data
The following tables summarize the key quantitative data for the Itk inhibitors discussed in this guide.
| Compound | Target(s) | IC50 (Itk) | IC50 (Rlk) | T-Cell Proliferation Inhibition | Key Cytokine Inhibition |
| PRN694 | Itk, Rlk | 0.3 nM[1] | 1.3 nM[1] | Yes (Specific EC50 not provided)[1][2] | IL-2, IL-17A[3][4] |
| Ibrutinib | Btk, Itk | Yes (Specific IC50 varies)[5][6] | - | Yes (Dose-dependent)[7][8] | IL-4, IL-5, IL-10, IL-13[9] |
| Soquelitinib (CPI-818) | Itk | Yes (Selective)[10] | - | Yes[10] | IL-2, Th2/Th17 cytokines[10] |
Table 1: Comparative in vitro activity of Itk inhibitors.
| Compound | Experimental Model | Key Findings |
| PRN694 | Oxazolone-induced Delayed-Type Hypersensitivity (DTH)[1][11] | Reduced ear swelling and inflammation. |
| Ibrutinib | Leishmania donovani infection[12] | Reduced parasite load and promoted a protective immune response. |
| Soquelitinib (CPI-818) | Allergic airway inflammation[13] | Reduced Th17 cells in the lung. |
Table 2: Summary of in vivo experimental data for Itk inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro T-Cell Proliferation Assay (CFSE Staining)
This protocol is a general guideline for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry.
Materials:
-
Isolated primary T-cells (human or murine)
-
Complete RPMI-1640 medium
-
CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Itk inhibitors (PRN694, Ibrutinib, or Soquelitinib)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
96-well culture plates
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend isolated T-cells in pre-warmed PBS at a concentration of 1x10^6 cells/mL.
-
Add CFSE staining solution to the cell suspension at a final concentration of 0.5-5 µM (optimize for your cell type).
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.
-
Wash the cells twice with complete medium to remove unbound CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2x10^5 cells/well.
-
Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 at 1-5 µg/mL and soluble anti-CD28 at 1-2 µg/mL).
-
Add the Itk inhibitors at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Analyze the CFSE fluorescence of the cells using a flow cytometer.
-
Proliferating cells will exhibit successive halving of CFSE fluorescence intensity with each cell division.
-
Quantify the percentage of proliferated cells and the number of cell divisions.[14][15][16][17][18]
-
Cytokine Measurement by ELISA
This protocol provides a general method for quantifying cytokine levels in T-cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Supernatants from T-cell cultures (from the proliferation assay or a separate experiment)
-
Cytokine-specific ELISA kit (e.g., for IL-2, IL-4, IL-5, IL-13, IL-17)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 10% FBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with an appropriate blocking buffer for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add serially diluted cytokine standards and the collected T-cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) Mouse Model
This in vivo model is used to assess the effect of Itk inhibitors on T-cell mediated inflammation.
Animals:
-
BALB/c mice (or other suitable strain)
Materials:
-
Oxazolone
-
Acetone/Olive oil vehicle
-
Itk inhibitor (e.g., PRN694) and vehicle
-
Micrometer calipers
Procedure:
-
Sensitization (Day 0):
-
Shave the abdomen of the mice.
-
Apply a solution of 1.5% oxazolone in acetone/olive oil (4:1) to the shaved abdomen.
-
-
Challenge (Day 5-7):
-
Measure the baseline ear thickness of both ears using micrometer calipers.
-
Apply a 1% oxazolone solution to the inner and outer surface of one ear (challenge ear). The other ear serves as a control.
-
-
Treatment:
-
Administer the Itk inhibitor (e.g., PRN694 orally) or vehicle at a predetermined time before or after the challenge.
-
-
Measurement (24-48 hours post-challenge):
Leishmania major Infection Mouse Model
This in vivo model is used to evaluate the effect of Itk inhibitors on the T-cell response to an intracellular pathogen.
Animals:
-
BALB/c mice (susceptible to L. major)
Materials:
-
Leishmania major promastigotes
-
Itk inhibitor (e.g., Ibrutinib) and vehicle
-
Materials for parasite quantification (e.g., limiting dilution assay)
Procedure:
-
Infection:
-
Infect mice subcutaneously in the footpad with stationary-phase L. major promastigotes (e.g., 2 x 10^6 parasites).
-
-
Treatment:
-
Begin treatment with the Itk inhibitor (e.g., Ibrutinib orally) or vehicle at a specified time post-infection (e.g., 2 weeks).
-
-
Assessment:
-
Monitor the progression of the lesion by measuring the footpad thickness weekly.
-
At the end of the experiment, sacrifice the mice and determine the parasite load in the infected footpad and draining lymph nodes using a limiting dilution assay.
-
Isolate splenocytes or lymph node cells to analyze the T-cell cytokine profile (e.g., IFN-γ, IL-4) by ELISA or flow cytometry.[29][30][31][32]
-
By employing these standardized protocols, researchers can effectively compare the efficacy of different Itk antagonists and confirm the expected phenotypic outcomes of Itk inhibition, thereby advancing the development of novel therapeutics for T-cell mediated diseases.
References
- 1. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 2. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ITK and RLK Inhibitor PRN694 Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia [frontiersin.org]
- 7. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TH2/TH1 Shift Under Ibrutinib Treatment in Chronic Lymphocytic Leukemia [frontiersin.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Deciphering the Selective Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Strategy for T-Cell Mediated Diseases [synapse.patsnap.com]
- 12. The Potent ITK/BTK Inhibitor Ibrutinib Is Effective for the Treatment of Experimental Visceral Leishmaniasis Caused by Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Publication of Preclinical Data in Science Signaling Demonstrated the Potential of ITK Inhibition with Soquelitinib as a Novel Approach to Treatment of Inflammatory Diseases | Corvus Pharmaceuticals [investor.corvuspharma.com]
- 14. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 18. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bowdish.ca [bowdish.ca]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 23. h-h-c.com [h-h-c.com]
- 24. inotiv.com [inotiv.com]
- 25. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 26. ime.fraunhofer.de [ime.fraunhofer.de]
- 27. criver.com [criver.com]
- 28. Unravelling Immunological Depths Exploring Oxazolone-Induced Delayed-Type Hypersensitivity Model [outsourcedpharma.com]
- 29. iji.sums.ac.ir [iji.sums.ac.ir]
- 30. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for identifying immune mediators during Leishmania infection in mice using metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Leishmania major Infection in Humanized Mice Induces Systemic Infection and Provokes a Nonprotective Human Immune Response | PLOS Neglected Tropical Diseases [journals.plos.org]
Differential Impact of Itk Antagonists on Naive vs. Memory T-Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in T-cell activation, proliferation, and differentiation has made it an attractive target for therapeutic intervention in various T-cell-mediated diseases, including autoimmune disorders and T-cell malignancies. A crucial aspect of targeting Itk is understanding its differential effects on distinct T-cell subsets, particularly naive T-cells, which are responsible for responding to new antigens, and memory T-cells, which mediate rapid recall responses to previously encountered antigens. This guide provides a comparative analysis of the impact of Itk antagonists on naive versus memory T-cells, supported by experimental data and detailed methodologies.
Itk Signaling: A Differential Role in Naive and Memory T-Cells
Itk plays a more pronounced role in the activation and development of naive T-cells compared to their memory counterparts. Studies using Itk-deficient mice have demonstrated that Itk is essential for the development of conventional naive CD4+ and CD8+ T-cells.[1][2] In contrast, the development of "innate memory phenotype" T-cells appears to be independent of Itk.[1] This suggests that naive T-cells are more dependent on Itk-mediated signaling for their development and initial activation.
Upon TCR engagement, Itk is recruited to the plasma membrane and participates in the activation of phospholipase C-gamma 1 (PLCγ1), leading to downstream signaling events such as calcium mobilization and the activation of transcription factors like NFAT and AP-1.[1][3] This signaling cascade is crucial for the production of IL-2 and subsequent T-cell proliferation. In naive T-cells, Itk acts as a critical amplifier of TCR signals.[1] While memory T-cells also utilize the TCR signaling pathway, they exhibit a lower activation threshold and can be activated more readily, potentially with less reliance on the amplifying function of Itk.[4][5][6]
Comparative Efficacy of Itk Antagonists
Several small molecule inhibitors targeting Itk have been developed, with some exhibiting broader kinase inhibitory profiles. The differential impact of these antagonists on naive and memory T-cells is a key consideration for their therapeutic application.
| Itk Antagonist | Reported Impact on Naive T-Cells | Reported Impact on Memory T-Cells | Key References |
| Ibrutinib | Preserves naive T-cell populations. | Reduces effector and memory T-cell counts. May increase more differentiated memory T-cell subsets. | [7] |
| Dasatinib | More sensitive to inhibition of activation, proliferation, and cytokine production compared to memory T-cells. | Less sensitive to inhibition compared to naive T-cells. | |
| BMS-509744 | Potently inhibits TCR-induced functions including IL-2 secretion and proliferation. | Data on direct comparison with naive T-cells is limited, but expected to be less sensitive based on the differential role of Itk. | [6] |
Experimental Data
Proliferation Assays
The impact of Itk antagonists on T-cell proliferation is a key measure of their inhibitory potential. Studies have shown that naive T-cells are more susceptible to the anti-proliferative effects of some Itk inhibitors.
| Antagonist | T-Cell Subset | Assay | Endpoint | Observed Effect | Reference |
| Dasatinib | Naive CD4+ T-Cells | CFSE Dilution | Proliferation | Dose-dependent inhibition of proliferation. | |
| Memory CD4+ T-Cells | CFSE Dilution | Proliferation | Less sensitive to inhibition compared to naive T-cells. | ||
| Ibrutinib | Naive T-Cells | In vivo studies in CLL patients | Absolute cell counts | Preservation of naive T-cell numbers. | |
| Effector/Memory T-Cells | In vivo studies in CLL patients | Absolute cell counts | Reduction in cell numbers. |
Cytokine Production
Itk signaling is crucial for the production of key cytokines like IL-2, IFN-γ, and TNF-α upon TCR activation. Inhibition of Itk can significantly curtail the production of these inflammatory mediators, with a potentially greater impact on naive T-cells.
| Antagonist | T-Cell Subset | Cytokine | Observed Effect | Reference |
| Dasatinib | Naive T-Cells | IL-2, IFN-γ, TNF-α | Profound, dose-dependent inhibition of cytokine production. | |
| Memory T-Cells | IL-2, IFN-γ, TNF-α | Less sensitive to inhibition of cytokine production compared to naive T-cells. | ||
| BMS-509744 | Mixed T-Cells | IL-2 | Potent inhibition of IL-2 secretion. | [6] |
Experimental Protocols
T-Cell Proliferation Assay using CFSE
This protocol outlines the general steps for assessing T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution by flow cytometry.
1. T-Cell Isolation and Labeling:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for naive (CD45RA+CCR7+) and memory (CD45RO+) T-cell subsets using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Resuspend isolated T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Wash the cells 2-3 times with complete RPMI medium.
2. Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Add the this compound at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-conjugated) or a specific antigen.
-
Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently labeled antibodies against surface markers to identify T-cell subsets (e.g., CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the T-cell population of interest and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.
Intracellular Cytokine Staining (ICS)
This protocol describes the general procedure for detecting intracellular cytokine production in T-cells by flow cytometry.
1. Cell Culture and Stimulation:
-
Culture isolated naive and memory T-cells with the this compound at desired concentrations.
-
Stimulate the cells for 4-6 hours with a potent stimulus such as Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin, or with anti-CD3/CD28 antibodies.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion and cause their accumulation within the cell.
2. Staining Procedure:
-
Harvest the cells and wash them with FACS buffer.
-
Perform surface staining with antibodies against T-cell markers (e.g., CD4, CD8, CD45RA, CCR7).
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing saponin or Triton X-100).
-
Add fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
3. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire them on a flow cytometer.
-
Analyze the data by gating on the specific T-cell subset and then quantifying the percentage of cells positive for each cytokine.
Conclusion
The available evidence strongly suggests that Itk antagonists have a differential impact on naive and memory T-cells. Naive T-cells, being more reliant on Itk for their development and primary activation, appear to be more sensitive to the inhibitory effects of these compounds. In contrast, memory T-cells, with their lower activation threshold, may be less affected. This differential sensitivity has significant implications for the therapeutic use of Itk inhibitors. In conditions where dampening a primary immune response is desired, such as in autoimmune diseases or organ transplantation, the potent effect on naive T-cells would be beneficial. Conversely, in scenarios where preserving memory T-cell function is crucial for maintaining immunity to pathogens, the relative sparing of this subset by certain Itk antagonists could be advantageous. Further head-to-head comparative studies of different Itk inhibitors are warranted to fully elucidate their specific effects on T-cell subsets and to guide the development of more targeted and effective immunomodulatory therapies.
References
- 1. Naïve and Innate Memory phenotype CD4+ T-cells have different requirements for active Itk for their development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Memory, but Not Naive, CD4+ T Cells Expressing Transcription Factor T-bet Might Drive Rapid Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative differences between naïve and memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell responses: naïve to memory and everything in between - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profound inhibition of antigen-specific T-cell effector functions by dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Itk Inhibitor Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the robust validation of pharmacodynamic (PD) biomarkers is critical for the successful clinical development of Interleukin-2-inducible T-cell kinase (Itk) inhibitors. This guide provides a comparative overview of key biomarkers, experimental protocols for their validation in vivo, and quantitative data from preclinical and clinical studies of various Itk inhibitors.
Itk Signaling and Rationale for Biomarker Selection
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling. Upon TCR activation, Itk is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1). This initiates a cascade of downstream events, including calcium mobilization and the activation of transcription factors, which ultimately drive T-cell proliferation, differentiation, and cytokine production. Itk is particularly crucial for the development and function of T helper 2 (Th2) and Th17 cells, making it an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as T-cell malignancies.
The validation of biomarkers for Itk inhibitor response focuses on assessing the degree of target engagement and the functional consequences of Itk inhibition. Key validated and exploratory biomarkers are detailed below.
Comparative Transcriptomic Analysis of T-Cells Treated with Novel Itk Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of different Interleukin-2-inducible T-cell kinase (Itk) antagonists on T-cells. The information is compiled from recent preclinical and clinical studies to support further research and development in this area.
Interleukin-2-inducible T-cell kinase (Itk) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for modulating T-cell activity in various diseases, including cancers and autoimmune disorders.[1] Several small molecule inhibitors targeting Itk have been developed, each with the potential to uniquely alter T-cell gene expression and function. This guide focuses on the comparative transcriptomic effects of two prominent Itk antagonists: Ibrutinib and Soquelitinib. While direct comparative transcriptomic studies are limited, this guide synthesizes available data to offer insights into their individual impacts on T-cell biology.
Performance Comparison of Itk Antagonists on T-Cell Gene Expression
The following tables summarize the observed effects of Ibrutinib and Soquelitinib on T-cell gene expression, based on available transcriptomic data. It is important to note that the data for each inhibitor are derived from separate studies with different experimental contexts, which should be considered when making comparisons.
Table 1: Effect of Ibrutinib on T-Cell Gene Expression
| Gene Category | Direction of Change | Specific Genes/Pathways Affected | Experimental Context | Citation |
| T-Cell Activation | Downregulation | CD28, JUN, ZAP70 | T-cells from Chronic Lymphocytic Leukemia (CLL) patients | [2] |
| T-Cell Exhaustion | Downregulation | PD-1, other exhaustion-related transcriptional profiles | In vitro exhausted Cytotoxic T-Lymphocytes (CTLs) and T-cells from CLL patients | [3][4] |
| Cytokine Signaling | Skewing towards Th1 | Increased IFN-γ; Decreased IL-4, IL-10, IL-13 | T-cells from CLL patients | [5] |
| NF-κB Signaling | Downregulation | NF-κB pathway genes | T-cells from CLL patients | [2] |
Table 2: Effect of Soquelitinib on T-Cell Gene Expression
| Gene Category | Direction of Change | Specific Genes/Pathways Affected | Experimental Context | Citation |
| Cytotoxicity | Upregulation | PRF1, GZMB, GZMK, GZMA, GZMH, GNLY, NKG7 | T-cells from relapsed Peripheral T-Cell Lymphoma (PTCL) patients | [6][7] |
| T-Cell Effector Function | Upregulation | IFNG, EOMES, CST7 | T-cells from relapsed PTCL patients | [6][7] |
| T-Cell Exhaustion | Downregulation | PDCD1 (PD-1), LAG3, CTLA4, HAVCR2 | T-cells from relapsed PTCL patients | [6][7] |
| Cell Cycle & DNA Replication | Downregulation | Genes involved in cell cycle signaling | Malignant T-cells from PTCL patients | [6][7] |
| T-Regulatory Cells (Tregs) | Reduction | T-cells from PTCL patients | [6][7] |
Experimental Protocols
Detailed experimental protocols for the transcriptomic analyses are crucial for interpreting and reproducing findings. Below are generalized protocols based on the methodologies described in the cited studies.
Single-Cell RNA Sequencing (scRNA-seq) of Patient-Derived T-Cells
This protocol outlines a general workflow for scRNA-seq analysis of T-cells from patients treated with an Itk antagonist.
-
Sample Collection and Processing:
-
Peripheral blood or tumor biopsy samples are collected from patients at baseline and at specified time points during treatment.
-
Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., Ficoll-Paque).
-
For tumor biopsies, single-cell suspensions are generated through mechanical dissociation and/or enzymatic digestion.
-
-
T-Cell Isolation (Optional but Recommended):
-
T-cells can be enriched from PBMCs or tumor cell suspensions using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) with antibodies against T-cell specific markers (e.g., CD3).
-
-
Single-Cell Capture and Library Preparation:
-
Single-cell suspensions are loaded onto a microfluidic device (e.g., 10x Genomics Chromium) to capture individual cells in droplets with barcoded beads.
-
Reverse transcription is performed within the droplets to generate barcoded cDNA from each cell's mRNA.
-
The resulting cDNA is amplified, and sequencing libraries are constructed according to the manufacturer's protocol (e.g., 10x Genomics 5' immune profiling kit).[7]
-
-
Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Sequencing depth is typically targeted to achieve sufficient coverage per cell (e.g., 50,000 reads/cell for gene expression libraries).[8]
-
-
Data Analysis:
-
Raw sequencing data is processed using a dedicated pipeline (e.g., Cell Ranger) to demultiplex samples, align reads to a reference genome, and generate a gene-cell expression matrix.
-
Downstream analysis is performed using software packages such as Seurat or Scanpy. This includes quality control to remove low-quality cells, normalization of the data, dimensionality reduction (e.g., PCA, UMAP), and cell clustering to identify different T-cell subpopulations.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to the this compound treatment.
-
Gene set enrichment analysis (GSEA) and pathway analysis (e.g., KEGG) are used to identify the biological pathways affected by the treatment.[6][7]
-
Visualizing Key Pathways and Workflows
Itk Signaling Pathway in T-Cells
The following diagram illustrates the central role of Itk in the T-cell receptor signaling cascade.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines a typical workflow for a comparative transcriptomic study of T-cells treated with different Itk antagonists.
References
- 1. High-throughput profiling of ibrutinib’s effect on chromatin accessibility and drug sensitivity identifies drug synergies in chronic lymphocytic leukemia [medical-epigenomics.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
A Comparative Analysis of Interleukin-2-inducible T-cell Kinase (Itk) Inhibitor Efficacy in Human versus Murine T-cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various inhibitors targeting Interleukin-2-inducible T-cell kinase (Itk), a critical component of T-cell receptor (TCR) signaling. The data presented herein summarizes findings from studies conducted on both human and murine T-cells, offering insights into the cross-species applicability and potential translatability of these compounds in preclinical and clinical research.
The Role of Itk in T-cell Signaling
Interleukin-2-inducible T-cell kinase (Itk) is a member of the Tec family of non-receptor tyrosine kinases predominantly expressed in T-cells, natural killer (NK) cells, and mast cells.[1][2][3] Downstream of the T-cell receptor (TCR), Itk plays a pivotal role in activating phospholipase C-γ1 (PLCγ1).[4][5] This activation leads to calcium mobilization and the initiation of signaling cascades that regulate T-cell activation, proliferation, differentiation, and cytokine production.[1][6] Given its central role, Itk has emerged as a promising therapeutic target for a range of T-cell mediated diseases, including allergic asthma, autoimmune disorders, and T-cell malignancies.[1][3][7][8]
Comparative Efficacy of Itk Inhibitors
The development of small molecule inhibitors targeting Itk has provided valuable tools for dissecting its function and for potential therapeutic intervention. The following tables summarize the reported efficacy of several Itk inhibitors in both human and murine T-cells, primarily focusing on the half-maximal inhibitory concentration (IC50) for key cellular responses such as cytokine production and proliferation.
| Inhibitor | Target | Human T-cell Assay | IC50 (nM) | Murine T-cell Assay | IC50 (nM) | Reference |
| BMS-509744 | Itk | IL-2 Production (in vitro) | Potent Inhibition | IL-2 Production (in vivo, anti-CD3 induced) | Significant Suppression | [1][6] |
| Compound 10n (Benzimidazole derivative) | Itk | IL-2 Production (human whole blood) | 240 | IL-2 & IL-4 Production (in vivo, anti-CD3 induced) | Oral Administration Inhibited Production | [1] |
| Compound 10o (Benzimidazole derivative) | Itk | IL-2 Production (human whole blood) | 690 | Not Reported | Not Reported | [1] |
| Soquelitinib (CPI-818) | Itk | IL-2 Secretion (Jurkat cells) | 136 | Not Reported | Not Reported | [2] |
| PRN694 | Itk/Rlk | IL-2 Production (PBMCs) | Potent Inhibition | Not Reported | Not Reported | [9] |
| Ibrutinib | BTK/Itk | PLCγ1, NFAT, JunB, IKBα activation (Primary CD4+ and Jurkat cells) | Inhibition Observed | Not Reported | Not Reported | [1] |
Note: Direct comparative IC50 values for the same assay in both human and murine primary T-cells are not always available in the literature. The table reflects the available data from the cited sources.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of Itk inhibitor efficacy.
1. T-cell Isolation and Culture
-
Human T-cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. Naïve or total CD4+ or CD8+ T-cells are then purified by negative or positive selection using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Murine T-cells: Spleens and lymph nodes are harvested from mice (e.g., BALB/c or C57BL/6). Single-cell suspensions are prepared, and red blood cells are lysed. T-cells are then purified using methods similar to those for human T-cells.
-
Cell Culture: Purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
2. In Vitro T-cell Activation and Inhibition
-
T-cells are seeded in 96-well plates.
-
Cells are pre-incubated with various concentrations of the Itk inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
T-cell activation is induced by stimulation with anti-CD3 and anti-CD28 antibodies, either soluble or plate-bound, or with T-cell activator Dynabeads.[10]
-
Cells are cultured for a period of 24-72 hours.
3. Cytokine Production Assay (ELISA)
-
After the incubation period, cell culture supernatants are collected.
-
The concentration of cytokines such as IL-2, IL-4, IL-5, IL-13, and IFN-γ is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
IC50 values are calculated from the dose-response curves of cytokine inhibition.
4. T-cell Proliferation Assay
-
T-cells are labeled with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) before stimulation.
-
Following activation and culture in the presence of the inhibitor, cell proliferation is assessed by the dilution of the CFSE dye using flow cytometry.
-
Alternatively, proliferation can be measured by [3H]-thymidine incorporation or other colorimetric assays.
5. Western Blotting for Phospho-protein Analysis
-
Following T-cell activation in the presence or absence of an inhibitor, cells are lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated forms of Itk, PLCγ1, and other downstream signaling molecules (e.g., ERK).
-
Blots are then incubated with secondary antibodies and visualized using chemiluminescence.
Visualizing Itk Signaling and Experimental Workflow
Below are diagrams generated using Graphviz to illustrate the Itk signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of ITK Antagonists
For researchers and scientists at the forefront of drug development, the safe handling and disposal of investigational compounds like Interleukin-2 Inducible T-cell Kinase (ITK) antagonists are paramount. Adherence to proper disposal protocols is not only a regulatory necessity but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of ITK antagonists, ensuring the protection of laboratory personnel and the surrounding environment.
Core Principles of ITK Antagonist Waste Management
Given that many ITK antagonists are potent, biologically active molecules with potentially unknown long-term health and environmental effects, they should be managed as hazardous chemical waste. Even if a specific Safety Data Sheet (SDS) indicates minimal immediate hazard, a cautious approach is always recommended for research compounds. Key principles include waste minimization, proper segregation, secure containment, and disposal through licensed hazardous waste contractors. Under no circumstances should this compound waste be disposed of via standard trash or sanitary sewer systems.[1]
Step-by-Step Disposal Procedures for this compound Waste
This section outlines the procedural guidance for handling different forms of waste generated during research involving ITK antagonists.
Solid Waste
This category includes unused or expired pure compounds, contaminated personal protective equipment (PPE) such as gloves and lab coats, disposable labware (e.g., pipette tips, tubes), and spill cleanup materials.
-
Segregation: All solid waste contaminated with ITK antagonists must be segregated from non-hazardous laboratory trash at the point of generation.[2]
-
Containment:
-
Place all contaminated solid waste into a designated, durable, leak-proof container lined with a heavy-duty plastic bag.[1][3]
-
This container must be clearly labeled with the words "Hazardous Waste" and a description of the contents (e.g., "Solid Waste Contaminated with this compound [Specify Name, e.g., Ibrutinib]").[3]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[3][4] The SAA should be a secure, secondary containment area.[1]
-
Disposal: Once the container is full, arrange for pickup and disposal by a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a recommended disposal method for many organic compounds.[5]
Liquid Waste
This includes waste solvents, reaction mixtures, and aqueous solutions containing ITK antagonists.
-
Segregation: Do not mix this compound liquid waste with other chemical waste streams unless they are known to be compatible.[1] Halogenated and non-halogenated solvent wastes should typically be kept separate.
-
Containment:
-
Collect liquid waste in a sturdy, chemical-resistant, and sealable container (e.g., a glass or polyethylene bottle).[1][2] The original container of a solvent can often be used.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical constituents and their approximate percentages, and the name of the this compound.[3]
-
Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
-
Storage: Store the liquid waste container in secondary containment (such as a spill tray) within a designated SAA, segregated from incompatible materials (e.g., keep acids away from bases and oxidizers away from organic materials).[1][4]
-
Disposal: Arrange for a licensed hazardous waste contractor to collect the waste for proper disposal, which may involve incineration or other specialized treatments.[6]
Contaminated Sharps
This category includes needles, syringes, scalpels, and glass Pasteur pipettes that are contaminated with ITK antagonists.
-
Containment: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[7]
-
Labeling: The sharps container must be labeled with the biohazard symbol if applicable, and clearly indicate that it contains chemically-contaminated sharps, specifying the this compound.
-
Disposal: Once the sharps container is three-quarters full, seal it and arrange for disposal through a licensed hazardous or medical waste disposal service. Do not attempt to empty or reuse the container.
Decontamination of Glassware and Equipment
-
Initial Rinse: Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove the this compound residue. This first rinseate must be collected and disposed of as hazardous liquid waste.[1]
-
Subsequent Cleaning: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.
-
Empty Containers: Empty stock containers of ITK antagonists must be triple-rinsed with a suitable solvent. The rinseate is to be collected as hazardous waste.[1] After rinsing and air-drying, the labels on the container should be defaced or removed before disposing of the container as non-hazardous glass or plastic waste.[1]
Quantitative Data and Disposal Summary
The following table summarizes key logistical information for the disposal of this compound waste.
| Waste Type | Container Specification | Labeling Requirements | Storage Location | Disposal Method |
| Solid Waste | Leak-proof container with a plastic liner | "Hazardous Waste," Chemical Name(s) | Satellite Accumulation Area (SAA) | Licensed Hazardous Waste Contractor (Incineration Recommended)[5] |
| Liquid Waste | Chemical-resistant, sealable bottle | "Hazardous Waste," All Constituents & % | SAA with Secondary Containment | Licensed Hazardous Waste Contractor |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste," Sharps, Chemical Name(s) | SAA | Licensed Hazardous or Medical Waste Contractor |
| First Rinseate | Chemical-resistant, sealable bottle | "Hazardous Waste," Rinse Solvent, Contaminant | SAA with Secondary Containment | Licensed Hazardous Waste Contractor |
Visualizing Disposal Workflows
To further clarify the procedures, the following diagrams illustrate the decision-making process for waste disposal and a typical experimental workflow showing points of waste generation.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
